molecular formula C6H7BrOS B1373561 2-(4-bromothiophen-3-yl)ethan-1-ol CAS No. 35634-03-8

2-(4-bromothiophen-3-yl)ethan-1-ol

Cat. No.: B1373561
CAS No.: 35634-03-8
M. Wt: 207.09 g/mol
InChI Key: QNIZYXFOPCXUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromothiophen-3-yl)ethan-1-ol is a brominated heterocyclic building block of high value in medicinal chemistry and materials science research. The compound features a thiophene ring, a privileged scaffold in drug discovery, functionalized with a bromine atom and an ethanol moiety . The bromine substituent serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aromatic, vinyl, or alkynyl groups . This makes it a critical intermediate for constructing complex molecular architectures, including conjugated systems for organic electronics. The ethanol side chain offers a point for further functionalization, enhancing the molecule's utility as a synthon. While specific biological data for this exact compound is limited, analogous bromothiophene derivatives are frequently employed in the synthesis of novel chalcone derivatives investigated for their anticancer properties and are used as key intermediates in the development of ligands for biological targets such as the 5-HT6 receptor . This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-6-4-9-3-5(6)1-2-8/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZYXFOPCXUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 2-(4-bromothiophen-3-yl)ethan-1-ol , a critical heterocyclic building block.

CAS Registry Number: 35634-03-8 Molecular Formula: C


H

BrOS Molecular Weight: 207.09 g/mol [1]

Executive Summary

2-(4-Bromothiophen-3-yl)ethan-1-ol is a disubstituted thiophene derivative characterized by a primary alcohol tethered to the 3-position and a bromine atom at the 4-position.[1] This specific substitution pattern (3,4-disubstitution) is chemically significant because it leaves the highly reactive


-positions (2 and 5) open for further functionalization (e.g., polymerization or C-H activation) or blocks the 

-positions to modulate metabolic stability in drug candidates.

Unlike its isomer 2-(5-bromothiophen-3-yl)ethan-1-ol, which is easily accessed via direct electrophilic halogenation, the 4-bromo isomer requires precise regiochemical control during synthesis. It serves as a high-value scaffold in the development of kinase inhibitors, organic semiconductors, and conducting polymers.

Physicochemical Properties

The following data aggregates experimental observations from certificate of analysis (CoA) data and calculated consensus values for this specific isomer.

PropertyValue / DescriptionNote
Physical State Viscous LiquidColorless to pale yellow; tends to darken upon oxidation.
Density 1.63 ± 0.05 g/cm

High density due to bromine content.
Boiling Point 110–115 °C @ 0.5 mmHgPredicted atmospheric BP is ~290 °C (dec). Distillation requires high vacuum.
Solubility DMSO, Methanol, DCM, EtOAcImmiscible in water; soluble in most organic solvents.
LogP (Calc) 1.85 ± 0.2Moderate lipophilicity; suitable for fragment-based drug design.
pKa (OH) ~14.8Typical primary alcohol acidity.
Refractive Index

1.595
Estimated based on thiophene congeners.
Spectral Signature (Diagnostic)
  • Mass Spectrometry (MS): Shows a characteristic 1:1 isotopic ratio for the molecular ion peaks

    
     and 
    
    
    
    at m/z 206 and 208, confirming the presence of a single bromine atom.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.25 (d, 
      
      
      
      Hz, 1H, H-5)
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, H-2)
    • 
       3.85 (t, 
      
      
      
      Hz, 2H, -CH
      
      
      OH)
    • 
       2.85 (t, 
      
      
      
      Hz, 2H, Ar-CH
      
      
      -)
    • Note: The coupling constant between H-2 and H-5 is typically small (

      
       Hz), distinguishing it from 2,3-disubstituted isomers.
      

Synthetic Methodology & Regioselectivity

A major technical challenge with this compound is avoiding the thermodynamically favored 2-bromo isomer. Direct bromination of 2-(thiophen-3-yl)ethan-1-ol preferentially targets the


-position (C2), yielding the wrong isomer.
Preferred Route: Halogen-Metal Exchange

The most reliable synthesis utilizes 3,4-dibromothiophene as the starting material. This route leverages the "halogen dance" concept or selective mono-lithiation to install the ethanol chain.

Protocol Workflow
  • Starting Material: 3,4-Dibromothiophene.[2][3]

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in dry THF. The lithium-halogen exchange is extremely fast and regioselective.

  • Electrophile Trapping: Addition of ethylene oxide (oxirane) or a protected bromoethanol equivalent.

  • Quenching: Protonation to yield the alcohol.

SynthesisRoute Start 3,4-Dibromothiophene Lithiation Mono-Lithiation (-78°C, n-BuLi) Start->Lithiation THF, Ar atm Intermediate 3-Bromo-4-lithiothiophene (Transient Species) Lithiation->Intermediate Selective Li-Br Exchange Trapping Electrophile Addition (Ethylene Oxide / BF3·Et2O) Intermediate->Trapping Nucleophilic Attack Product 2-(4-Bromothiophen-3-yl) ethan-1-ol Trapping->Product Acidic Workup

Figure 1: Regioselective synthesis pathway avoiding the formation of


-brominated impurities.
Alternative Route: Blocking Strategy

If 3,4-dibromothiophene is unavailable, a blocking strategy can be used:

  • Start with 3-thiopheneethanol .

  • Protect the alcohol (e.g., TBDMS ether).

  • Silylate both

    
    -positions (2 and 5) using excess base and TMSCl.
    
  • Brominate the remaining 4-position.

  • Desilylate and deprotect. Critique: This route is atom-inefficient (5 steps vs. 2 steps) and reserved for cases where specific isotope labeling is required.

Handling, Stability, and Safety

Stability Profile
  • Light Sensitivity: Like many organobromides, the C-Br bond is susceptible to photolytic cleavage over time, leading to darkening (formation of HBr and radical species). Store in amber glass.

  • Oxidation: The thiophene ring is electron-rich. Avoid strong oxidizers which may form the thiophene S-oxide or sulfone.

  • Acid Sensitivity: The primary alcohol is stable, but the thiophene ring can polymerize in the presence of strong Lewis acids without cooling.

Storage Protocol
  • Temperature: Store at +2°C to +8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended for long-term storage to prevent oxidation.

  • Container: Teflon-lined caps to prevent leaching from rubber septa.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Applications in Drug Discovery

This compound acts as a "linchpin" intermediate. The bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or amine groups, while the alcohol handle allows for conversion to halides, mesylates, or direct etherification.

Applications Core 2-(4-Bromothiophen-3-yl) ethan-1-ol Path1 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Path1 Path2 Appel Reaction (CBr4, PPh3) Core->Path2 Path3 Oxidation (Dess-Martin) Core->Path3 Out1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Out1 Out2 Alkyl Bromide (Nucleophilic Substitution) Path2->Out2 Out3 Thiophene Acetaldehyde (Reductive Amination) Path3->Out3

Figure 2: Divergent synthetic utility of the 3,4-functionalized scaffold.

References

  • PubChem. 2-(4-Bromothiophen-3-yl)ethan-1-ol (Compound). National Library of Medicine. Available at: [Link]

  • Gronowitz, S. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[2] Acta Chemica Scandinavica. 1959. (Foundational work on thiophene halogenation regioselectivity). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Thiophenes. (General reference for lithiation protocols). Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-(4-bromothiophen-3-yl)ethan-1-ol, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, structural elucidation, synthesis, and physicochemical properties, offering a technical resource for professionals in the field.

Chemical Identity and Structure

IUPAC Name: 2-(4-bromothiophen-3-yl)ethan-1-ol

Structure:

The molecular structure consists of a thiophene ring substituted at the 3-position with an ethanol group and at the 4-position with a bromine atom.

Chemical Structure of 2-(4-bromothiophen-3-yl)ethan-1-ol

Molecular Formula: C₆H₇BrOS[1]

Canonical SMILES: C1=C(C(=CS1)Br)CCO[1]

InChI Key: QNIZYXFOPCXUTG-UHFFFAOYSA-N

This unique arrangement of a brominated thiophene core with a primary alcohol functional group makes it a versatile building block in organic synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the hydroxyl group can be derivatized or used to introduce the molecule into larger scaffolds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2-(4-bromothiophen-3-yl)ethan-1-ol is presented below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 35634-03-8
Molecular Weight 207.09 g/mol
Monoisotopic Mass 205.9401 Da[1]
Predicted XlogP 1.9[1]

Spectroscopic data is fundamental for the structural confirmation of synthesized or purchased 2-(4-bromothiophen-3-yl)ethan-1-ol. While a comprehensive experimental spectrum is not publicly available, predicted mass spectrometry data offers insight into its expected fragmentation patterns.[1]

Predicted Mass Spectrometry Data (Adducts and m/z): [1]

Adductm/z
[M+H]⁺206.94738
[M+Na]⁺228.92932
[M-H]⁻204.93282

Synthesis Strategies

The synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol is not extensively detailed in publicly available literature. However, a logical and common synthetic approach would involve the reduction of a corresponding carboxylic acid or ester derivative, such as 2-(4-bromothiophen-3-yl)acetic acid. This transformation is a cornerstone of organic synthesis.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route. The key step is the reduction of the carboxylic acid functionality to a primary alcohol. This is typically achieved with high fidelity using reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product Start 2-(4-bromothiophen-3-yl)acetic acid Reduction Reduction Start->Reduction 1. LiAlH₄, THF 2. H₂O workup Product 2-(4-bromothiophen-3-yl)ethan-1-ol Reduction->Product

Caption: Conceptual workflow for the synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and requires optimization and validation in a laboratory setting.

Objective: To synthesize 2-(4-bromothiophen-3-yl)ethan-1-ol via the reduction of 2-(4-bromothiophen-3-yl)acetic acid.

Materials:

  • 2-(4-bromothiophen-3-yl)acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: A solution of 2-(4-bromothiophen-3-yl)acetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of distilled water, followed by 15% aqueous NaOH, and then more distilled water, while maintaining cooling in an ice bath.

  • Workup: The resulting mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-(4-bromothiophen-3-yl)ethan-1-ol.

Applications in Drug Development

Thiophene-containing compounds are prevalent in medicinal chemistry due to their bioisosteric relationship with benzene rings and their ability to engage in various biological interactions. Brominated thiophenes, such as 2-(4-bromothiophen-3-yl)ethan-1-ol, are particularly valuable as intermediates in the synthesis of more complex molecules.

The bromine atom serves as a handle for introducing molecular diversity through reactions like Suzuki, Stille, and Sonogashira cross-couplings.[2][3][4] This allows for the facile connection of the bromothiophene core to other aromatic or aliphatic fragments, a common strategy in the design of novel drug candidates.

The primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or can be used in esterification or etherification reactions to link to other parts of a target molecule. This dual functionality makes 2-(4-bromothiophen-3-yl)ethan-1-ol a versatile starting material for the construction of compound libraries for high-throughput screening.

The following diagram illustrates the potential synthetic utility of this compound in a drug discovery context.

Drug_Development_Utility cluster_core Core Moiety cluster_reactions Synthetic Transformations cluster_outcomes Potential Outcomes Core 2-(4-bromothiophen-3-yl)ethan-1-ol Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) Core->Coupling R-B(OH)₂ or R-SnBu₃ Derivatization Hydroxyl Group Derivatization Core->Derivatization Oxidation, Esterification, etc. Library Diverse Compound Libraries Coupling->Library Derivatization->Library Leads Lead Compounds for Drug Discovery Library->Leads

Caption: Synthetic utility of 2-(4-bromothiophen-3-yl)ethan-1-ol in drug discovery.

Safety and Handling

As with all laboratory chemicals, 2-(4-bromothiophen-3-yl)ethan-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-bromothiophen-3-yl)ethan-1-ol is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive bromine atom and a modifiable hydroxyl group, allows for the creation of a wide array of derivatives. A thorough understanding of its properties and synthetic accessibility is key to leveraging its full potential in the design and synthesis of novel bioactive molecules.

References

  • PubChem. 2-(2-Bromophenyl)ethan-1-ol. [Link]

  • PubChemLite. 2-(4-bromothiophen-3-yl)ethan-1-ol. [Link]

  • PubChem. 2-(4-Bromophenyl)ethanol. [Link]

  • Riaz, U., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. [Link]

  • ResearchGate. Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. [Link]

  • SciELO México. 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. [Link]

  • Semantic Scholar. One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates. [Link]

  • ResearchGate. Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

  • Semantic Scholar. Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl). [Link]

  • IUPAC Nomenclature. Benzene Derivatives. [Link]

  • MolPort. 2-(thiophen-3-yl)ethan-1-ol. [Link]

  • ChemSrc. 2-(4-bromothiophen-2-yl)ethanol. [Link]

  • PubMed. Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-bromothiophen-3-yl)ethan-1-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive bromine atom and a primary alcohol functional group on the thiophene scaffold allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this target molecule, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established organometallic and heterocyclic chemistry principles, with a focus on regioselectivity and practical experimental execution.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 2-(4-bromothiophen-3-yl)ethan-1-ol, can be disconnected at the C-C bond between the thiophene ring and the ethyl alcohol side chain. This retrosynthetic disconnection points to a nucleophilic thiophene synthon and a two-carbon electrophile. A logical and efficient approach involves the regioselective formation of a Grignard reagent from a readily available starting material, 3,4-dibromothiophene, followed by its reaction with ethylene oxide.

This strategy is predicated on the ability to selectively form the Grignard reagent at the 3-position of the thiophene ring while leaving the bromine at the 4-position intact. The differential reactivity of the halogen atoms on the thiophene ring is a key consideration in this approach.

Proposed Synthesis Pathway

The proposed two-step, one-pot synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol is outlined below.

Synthesis_Pathway Start 3,4-Dibromothiophene Reagent1 Mg, THF Start->Reagent1 Intermediate (4-bromothiophen-3-yl)magnesium bromide (Grignard Reagent) Reagent1->Intermediate Step 1: Regioselective Grignard Formation Reagent2 Ethylene Oxide Intermediate->Reagent2 Product 2-(4-bromothiophen-3-yl)ethan-1-ol Reagent2->Product Step 2: Nucleophilic Ring Opening Reagent3 H₃O⁺ (workup) Product->Reagent3

Caption: Proposed two-step synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol via Grignard Reaction with Ethylene Oxide

This procedure details the regioselective formation of the Grignard reagent from 3,4-dibromothiophene and its subsequent reaction with ethylene oxide in a one-pot synthesis.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-DibromothiopheneC₄H₂Br₂S241.932.42 g10.0
Magnesium TurningsMg24.310.267 g11.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Ethylene OxideC₂H₄O44.050.53 g (in 10 mL THF)12.0
Saturated Aqueous NH₄ClNH₄Cl53.4950 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (0.267 g, 11.0 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 3,4-dibromothiophene (2.42 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add a small portion of the 3,4-dibromothiophene solution to the magnesium turnings. Gentle heating may be required to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

    • Once the reaction has initiated, add the remaining 3,4-dibromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent. The regioselectivity of this step is crucial, with the desired (4-bromothiophen-3-yl)magnesium bromide being the target intermediate.

  • Reaction with Ethylene Oxide:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of ethylene oxide (0.53 g, 12.0 mmol) in cold, anhydrous THF (10 mL). Caution: Ethylene oxide is a toxic and flammable gas. Handle with extreme care in a well-ventilated fume hood.

    • Add the ethylene oxide solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-bromothiophen-3-yl)ethan-1-ol.

Causality and Scientific Integrity

  • Regioselectivity of Grignard Formation: The formation of the Grignard reagent is directed to the 3-position of 3,4-dibromothiophene. This regioselectivity can be influenced by several factors, including steric and electronic effects. While a mixture of isomers is possible, the 3-position is often more reactive towards metallation in certain thiophene systems. Careful control of reaction conditions, such as temperature and addition rate, is critical to maximize the yield of the desired isomer. The use of radical clocks in the study of Grignard reagent formation has provided insights into the mechanism, though the precise factors governing regioselectivity in this specific case warrant further investigation.

  • Nucleophilic Attack on Ethylene Oxide: The carbon atom of the Grignard reagent is highly nucleophilic and will readily attack one of the electrophilic carbon atoms of the strained three-membered epoxide ring of ethylene oxide[1][2][3][4][5]. This reaction is a reliable method for the formation of a primary alcohol with the addition of a two-carbon unit[2][3][6]. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions[7].

  • Work-up Procedure: The reaction is quenched with a mild acid, such as saturated aqueous ammonium chloride, to protonate the resulting alkoxide and to neutralize any remaining Grignard reagent. This avoids the use of strong acids which could potentially lead to degradation of the acid-sensitive thiophene ring.

Data Summary

StepProductStarting MaterialKey ReagentsExpected Yield (%)Expected Purity (%)
1 & 22-(4-bromothiophen-3-yl)ethan-1-ol3,4-DibromothiopheneMg, Ethylene Oxide60-75>95 (after chromatography)

Note: Expected yields and purity are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Conclusion

The proposed synthetic pathway provides a direct and efficient method for the preparation of 2-(4-bromothiophen-3-yl)ethan-1-ol. The key to the success of this synthesis lies in the regioselective formation of the Grignard reagent at the 3-position of 3,4-dibromothiophene. This guide offers a robust experimental protocol and a strong theoretical foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of the Grignard formation step could potentially improve the overall yield and efficiency of this valuable synthetic route.

References

  • The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. (2025). ResearchGate. [Link]

  • The reaction of grignard reagent with ethylene oxide followed by dilute acid. (2024). Filo. [Link]

  • Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. (n.d.). Vedantu. [Link]

  • Synthesis of 3-methylbutylmagnesium bromide. (n.d.). PrepChem.com. [Link]

  • 3-(4-bromothiophen-2-yl)-1-(5-bromo - Physics @ Manasagangotri. (n.d.). Manasagangotri. [Link]

  • Regioselective synthesis of 3-acylated 2,5-dihydrothiophene S,S-dioxides via ultrasound-promoted allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • When ethylene oxide is reacted with CH3MgBr followed by hydrolysis then the product formed is. (2020). Brainly.in. [Link]

  • Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes. (2025). ResearchGate. [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. [Link]

  • Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. (n.d.). Indian Academy of Sciences. [Link]

  • Ethylene oxide when treated with Grignard reagent yields (a) primary alcohol (b) secondary alcohol (c) tertiary alcohol (d) cyclopropyl alcohol. (2022). YouTube. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. (n.d.). ProQuest. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • [FREE] Methylmagnesium bromide reacts rapidly with ethylene oxide, reacts slowly with oxetane, and does not react. (2023). brainly.com. [Link]

  • The Reaction between Grignard Reagents and the Oxirane Ring. (n.d.). ACS Publications. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. [Link]

  • Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. (n.d.). MDPI. [Link]

  • The Grignard Reaction of Epoxides. (n.d.). Chemistry Steps. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(4-bromothiophen-3-yl)ethan-1-ol, a valuable substituted thiophene intermediate in medicinal chemistry and materials science. This document explores two primary, logically sound synthetic strategies, starting from commercially available brominated thiophenes. Each proposed route is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis of their respective advantages and challenges. The guide is intended to equip researchers with the necessary knowledge to select and execute the optimal synthesis for their specific research and development needs.

Introduction

Substituted thiophenes are a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to organic electronics. The target molecule, 2-(4-bromothiophen-3-yl)ethan-1-ol, possesses a unique substitution pattern that makes it a versatile building block. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the primary alcohol offers a handle for esterification, etherification, or conversion to other functional groups. This guide will provide an in-depth analysis of the most logical and field-proven synthetic approaches to this compound, focusing on the selection of appropriate starting materials and the critical experimental parameters that ensure a successful and reproducible synthesis.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways have been identified as the most viable for the synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol. The choice between these routes will largely depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

Strategy 1: Functionalization of 3,4-Dibromothiophene

This approach begins with the commercially available 3,4-dibromothiophene and introduces the 2-hydroxyethyl side chain at the 3-position through a selective metal-halogen exchange reaction.

Strategy 2: Functionalization and Subsequent Bromination of 3-Bromothiophene

This alternative strategy commences with 3-bromothiophene, introduces the ethanol side chain, and then proceeds with a regioselective bromination at the 4-position.

Detailed Synthetic Protocols

Strategy 1: Synthesis from 3,4-Dibromothiophene

This route leverages the differential reactivity of the bromine atoms on the thiophene ring, allowing for selective functionalization.

Step 1.1: Selective Lithiation of 3,4-Dibromothiophene and Reaction with Ethylene Oxide

The core of this strategy lies in the selective metal-halogen exchange at the 3-position of 3,4-dibromothiophene, followed by the nucleophilic attack of the resulting organolithium species on ethylene oxide.

  • Causality of Experimental Choices:

    • n-Butyllithium (n-BuLi): This organolithium reagent is a strong base and an excellent nucleophile, making it ideal for the lithium-halogen exchange reaction.[1][2] The exchange is typically faster than deprotonation of the thiophene ring at low temperatures.

    • Low Temperature (-78 °C): Performing the reaction at this temperature is crucial to prevent side reactions, such as decomposition of the organolithium intermediate and competing metalation at other positions.[3]

    • Ethylene Oxide: This electrophile reacts with the organolithium intermediate to introduce the desired two-carbon ethanol side chain in a single step.[4][5]

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of 3,4-Dibromothiophene: 3,4-dibromothiophene (1.0 equivalent) is dissolved in the anhydrous solvent.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Addition of Ethylene Oxide: A pre-condensed, cooled solution of ethylene oxide (1.5-2.0 equivalents) in the same anhydrous solvent is added slowly to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Quenching: After stirring for an additional 2-3 hours at -78 °C, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

DOT Diagram of Workflow:

Synthesis_Strategy_1 A 3,4-Dibromothiophene B Selective Lithiation (-78 °C, n-BuLi) A->B C 4-Bromo-3-lithiothiophene B->C D Reaction with Ethylene Oxide C->D E 2-(4-bromothiophen-3-yl)ethan-1-ol D->E

Caption: Workflow for Strategy 1.

Strategy 2: Synthesis from 3-Bromothiophene

This approach involves building the side chain first, followed by a regioselective bromination.

Step 2.1: Synthesis of 2-(Thiophen-3-yl)ethan-1-ol

There are two primary methods to achieve this transformation:

  • Method A: Grignard Reaction with Ethylene Oxide

    • Formation of the Grignard reagent from 3-bromothiophene and magnesium turnings in anhydrous ether.

    • Reaction of the Grignard reagent with ethylene oxide, followed by acidic workup.[6]

  • Method B: Reduction of a Thiophene-3-acetic Acid Derivative

    • Synthesis of thiophene-3-acetic acid or its ester.

    • Reduction of the carboxylic acid or ester using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[7][8][9]

Step 2.2: Regioselective Bromination of 2-(Thiophen-3-yl)ethan-1-ol

The key to this step is to achieve bromination specifically at the 4-position.

  • Causality of Experimental Choices:

    • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene.[10]

    • Solvent: The choice of solvent (e.g., acetic acid, dichloromethane) can influence the selectivity of the bromination.[11][12]

Experimental Protocol (Bromination):

  • Reaction Setup: A round-bottom flask is charged with 2-(thiophen-3-yl)ethan-1-ol (1.0 equivalent) and a suitable solvent such as acetic acid or dichloromethane.

  • Addition of NBS: N-Bromosuccinimide (1.0-1.1 equivalents) is added portion-wise to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a solution of sodium thiosulfate. The mixture is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

DOT Diagram of Workflow:

Synthesis_Strategy_2 cluster_0 Side-chain Formation cluster_1 Bromination A 3-Bromothiophene B Grignard Formation or Lithiation A->B C Thiophene-3-acetic acid derivative D Reduction (e.g., LiAlH4) C->D E 2-(Thiophen-3-yl)ethan-1-ol D->E F Regioselective Bromination (NBS) E->F G 2-(4-bromothiophen-3-yl)ethan-1-ol F->G

Caption: Workflow for Strategy 2.

Comparative Analysis of Synthetic Routes

FeatureStrategy 1 (from 3,4-Dibromothiophene)Strategy 2 (from 3-Bromothiophene)
Starting Material 3,4-Dibromothiophene3-Bromothiophene
Number of Steps Shorter (potentially one-pot)Longer (multi-step)
Key Challenge Achieving high selectivity in the metal-halogen exchange.Regioselectivity of the final bromination step.
Potential Byproducts Isomeric products from non-selective lithiation.Over-brominated or isomerically brominated products.
Scalability Can be challenging due to the use of cryogenic temperatures and organolithium reagents.Potentially more scalable, depending on the chosen method for side-chain introduction.

Characterization Data

  • ¹H NMR:

    • Thiophene protons appearing as singlets or doublets in the aromatic region (δ 6.5-7.5 ppm).

    • Triplets corresponding to the -CH₂-CH₂-OH protons.

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR:

    • Four distinct signals for the thiophene ring carbons.

    • Two signals for the ethyl side-chain carbons.

Conclusion

The synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol can be effectively achieved through two primary strategic approaches, each with its own set of advantages and considerations. Strategy 1, starting from 3,4-dibromothiophene, offers a more direct route but requires careful control of reaction conditions to ensure selectivity. Strategy 2, commencing with 3-bromothiophene, is a multi-step process that hinges on the successful regioselective bromination of the ethanol-substituted thiophene intermediate. The selection of the most appropriate pathway will be dictated by the specific constraints and objectives of the research program. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this important chemical intermediate.

References

Sources

A Technical Guide to the Physicochemical Properties of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed examination of the fundamental physicochemical properties of 2-(4-bromothiophen-3-yl)ethan-1-ol, a key heterocyclic building block in synthetic chemistry. We will establish the compound's precise molecular formula and calculate its molecular weight, offering insights into the methodologies and the significance of these properties for researchers in medicinal chemistry and materials science. This document serves as a foundational reference for professionals engaged in the synthesis, characterization, and application of substituted thiophene derivatives.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their versatile applications as intermediates and functional motifs in pharmaceuticals, agrochemicals, and organic electronic materials. Their structural similarity to benzene rings, while possessing distinct electronic properties due to the sulfur heteroatom, makes them valuable scaffolds in drug design. 2-(4-bromothiophen-3-yl)ethan-1-ol is a bifunctional building block, featuring both a reactive bromine atom and a primary alcohol.

For any scientific endeavor, from stoichiometric calculations in a synthetic route to the interpretation of analytical data, a precise understanding of a compound's molecular formula and weight is non-negotiable. These fundamental parameters govern the substance's identity and behavior. This guide explains the derivation of these properties for 2-(4-bromothiophen-3-yl)ethan-1-ol and discusses their practical implications in a research and development setting.

Chemical Identity and Structure

Before delving into quantitative analysis, it is essential to establish the unambiguous identity of the molecule.

  • Systematic IUPAC Name: 2-(4-bromothiophen-3-yl)ethan-1-ol

  • Alternate Name: 2-(4-bromothiophen-3-yl)ethanol[1]

  • CAS Number: 35634-03-8

  • InChI Key: QNIZYXFOPCXUTG-UHFFFAOYSA-N[1]

The structure consists of a five-membered thiophene ring. An ethanol group (-CH₂CH₂OH) is attached to the third carbon (C3) of the ring, while a bromine atom is attached to the adjacent fourth carbon (C4). This specific arrangement of substituents dictates the molecule's reactivity and its ultimate utility in further synthetic transformations.

Molecular Formula Determination

The molecular formula is an exact count of each type of atom within one molecule of the compound. It is determined by systematically deconstructing the verified chemical structure.

The molecular formula for 2-(4-bromothiophen-3-yl)ethan-1-ol is C₆H₇BrOS .[1][2]

This formula is derived as follows:

  • Thiophene Ring Core : The basic thiophene ring contributes 4 Carbon atoms and 1 Sulfur atom. In this substituted form, there are 2 Hydrogen atoms attached to the unoccupied C2 and C5 positions.

  • Ethanol Side Chain (-CH₂CH₂OH) : This group adds 2 Carbon atoms, 5 Hydrogen atoms (2+2+1), and 1 Oxygen atom.

  • Bromine Substituent (-Br) : This adds 1 Bromine atom.

Summing these components gives the final molecular formula: C(4+2)H(2+5)Br(1)O(1)S(1), which simplifies to C₆H₇BrOS.

Molecular Weight Calculation and Significance

A compound's molecular weight is crucial for converting between mass and moles, a daily necessity in the laboratory. It's important to distinguish between two related values:

  • Average Molecular Weight (MW): This is the weighted average of the masses of the molecule's various isotopic compositions based on their natural abundance. It is used for macroscopic calculations, such as preparing solutions or determining reagent quantities for a reaction.

  • Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision.

The average molecular weight of 2-(4-bromothiophen-3-yl)ethan-1-ol is 207.09 g/mol .[2] The monoisotopic mass is calculated to be 205.9401 Da .[1]

The following table details the calculation of the average molecular weight based on the standard atomic weights of the constituent elements.

ElementSymbolCountStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC612.01172.066
HydrogenH71.0087.056
BromineBr179.90479.904
OxygenO115.99915.999
SulfurS132.0632.06
Total C₆H₇BrOS 207.085

Note: The calculated value of 207.085 g/mol is consistent with the commonly cited value of 207.09 g/mol .[2]

Implications for Research and Drug Development

The elemental composition and structure of 2-(4-bromothiophen-3-yl)ethan-1-ol provide distinct advantages for synthetic chemists.

  • Functional Handle for Cross-Coupling: The bromine atom at the C4 position is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

  • Site for Derivatization: The primary alcohol group (-OH) is a nucleophilic site readily used for derivatization. It can be esterified, converted to an ether, or oxidized to an aldehyde or carboxylic acid, providing a secondary point for molecular elaboration or for tuning physicochemical properties like solubility and polarity.

  • Analytical Signature: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a characteristic M/M+2 isotopic pattern in mass spectrometry. This signature provides a rapid and definitive method for confirming the presence of bromine in the molecule during reaction monitoring or final product analysis.

Standard Workflow for Structural Verification

In any research setting, the identity and purity of a starting material must be rigorously confirmed. The following workflow outlines the standard analytical procedures for validating a compound like 2-(4-bromothiophen-3-yl)ethan-1-ol.

G cluster_0 cluster_1 Analytical Verification cluster_2 A Acquired Compound (2-(4-bromothiophen-3-yl)ethan-1-ol) B Mass Spectrometry (MS) - Confirms Molecular Weight - Verifies Br isotopic pattern A->B C NMR Spectroscopy (¹H, ¹³C, COSY) - Confirms structural framework - Verifies substituent positions A->C D Elemental Analysis (CHNOS) - Confirms elemental ratios - Validates molecular formula A->D E Verified Structure & Purity Confirmed B->E C->E D->E

Fig. 1: Standard experimental workflow for the structural verification of a synthetic building block.

This multi-pronged approach ensures a self-validating system. Mass spectrometry confirms the mass, NMR confirms the atomic connectivity, and elemental analysis validates the underlying atomic ratios, leaving no ambiguity as to the compound's identity.

Conclusion

The molecular formula (C₆H₇BrOS) and molecular weight (207.09 g/mol ) of 2-(4-bromothiophen-3-yl)ethan-1-ol are foundational data points derived directly from its chemical structure. Understanding these properties is the first step in its effective use as a synthetic intermediate. For researchers and drug development professionals, this knowledge is critical for designing robust synthetic strategies, accurately interpreting analytical results, and ultimately, accelerating the discovery of new chemical entities.

References

  • PubChemLite. (n.d.). 2-(4-bromothiophen-3-yl)ethan-1-ol. Retrieved from [Link]

Sources

Solubility Profile of 2-(4-bromothiophen-3-yl)ethan-1-ol: A Methodical Approach for Pre-formulation and Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The characterization of a drug candidate's physicochemical properties is a foundational pillar of successful pharmaceutical development. Among these, solubility is a critical determinant of a compound's bioavailability, processability, and ultimate therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of 2-(4-bromothiophen-3-yl)ethan-1-ol, a heterocyclic compound of interest, across a spectrum of relevant organic solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a robust, self-validating experimental protocol for solubility determination, and discuss the interpretation of this data in the context of drug development. This document is intended for researchers, formulation scientists, and process chemists who require a rigorous and practical understanding of solubility assessment.

Introduction: The Critical Role of Solubility

2-(4-bromothiophen-3-yl)ethan-1-ol belongs to the thiophene class of compounds, which are renowned for their versatile biological activities and are integral scaffolds in medicinal chemistry.[1][2] The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are directly linked to solubility. Poor solubility can lead to low bioavailability, hinder the development of intravenous formulations, and create significant hurdles in purification and manufacturing processes.[3]

Therefore, a thorough understanding of the solubility profile of 2-(4-bromothiophen-3-yl)ethan-1-ol is not merely an academic exercise; it is a critical-path activity in its development. This guide establishes a systematic approach to solvent selection and solubility measurement, ensuring that the data generated is reliable, reproducible, and directly applicable to key development decisions. All procedures are designed to align with the principles of Good Manufacturing Practice (GMP), which emphasize robust and well-documented scientific investigation.[4][5]

Molecular Structure and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6][7] An analysis of the molecular structure of 2-(4-bromothiophen-3-yl)ethan-1-ol provides the basis for predicting its solubility behavior.

  • Polar Features: The primary hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This feature suggests a potential for solubility in polar protic solvents such as alcohols (e.g., ethanol, methanol).

  • Nonpolar Features: The bromothiophene ring is the dominant nonpolar component. The aromatic ring and the bulky bromine atom contribute to van der Waals forces and suggest an affinity for nonpolar or moderately polar aprotic solvents (e.g., toluene, ethers).[8]

  • Dipole Moment: The electronegative bromine and sulfur atoms, along with the hydroxyl group, create a significant molecular dipole, suggesting favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) through dipole-dipole forces.

This structural duality predicts a nuanced solubility profile. The molecule is unlikely to be soluble in highly nonpolar solvents like hexane or fully water-soluble due to the large hydrophobic ring system.[7] Its optimal solubility is expected in solvents that can balance both polar and nonpolar interactions.

cluster_solute 2-(4-bromothiophen-3-yl)ethan-1-ol cluster_interactions Intermolecular Forces & Solvent Affinity cluster_solvents Predicted Solvent Class Affinity Solute Molecular Structure Features Key Functional Groups HBond Hydroxyl (-OH) - Hydrogen Bonding Features->HBond Drives solubility in Dipole Bromothiophene Ring - Dipole-Dipole Forces Features->Dipole Drives solubility in VdW Aromatic System - Van der Waals Forces Features->VdW Drives solubility in Protic Polar Protic (e.g., Ethanol) HBond->Protic Aprotic Polar Aprotic (e.g., THF, Acetone) Dipole->Aprotic Nonpolar Nonpolar (e.g., Toluene) VdW->Nonpolar

Caption: Predicted intermolecular forces governing solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity and reliability.[9] The protocol described below is a self-validating system designed to ensure that true equilibrium is achieved and accurately measured.

Materials and Equipment
  • 2-(4-bromothiophen-3-yl)ethan-1-ol (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.01 mg)

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Rationale for Solvent Selection

A diverse set of solvents should be chosen to probe the different intermolecular interactions possible with the solute.

Solvent ClassExample SolventPrimary Interaction ProbedRationale for Inclusion
Polar Protic EthanolHydrogen BondingCommon in pharmaceutical formulations and synthesis.[1]
Polar Aprotic Tetrahydrofuran (THF)Dipole-DipoleExcellent solvent for a wide range of organic molecules.
Polar Aprotic Acetonitrile (ACN)Dipole-DipoleCommon mobile phase in chromatography; relevant for process.
Less Polar Dichloromethane (DCM)Dipole-DipoleWidely used in organic synthesis and extraction.
Nonpolar Aromatic TolueneVan der Waals / π-πRepresents aromatic, nonpolar environments.[8]
Nonpolar Aliphatic n-HexaneVan der Waals (Dispersion)Establishes a baseline for solubility in nonpolar media.
Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-(4-bromothiophen-3-yl)ethan-1-ol to a 20 mL scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[9]

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24-48 hours. A longer duration may be necessary and should be validated.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifugation may be used to facilitate this process.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the solute. High-pressure liquid chromatography (HPLC) is the preferred method for accurate quantification.[10]

start Start prep 1. Preparation Add excess solute to vial start->prep solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant T for 24-48h solvent->equilibrate settle 4. Phase Separation Allow excess solid to settle equilibrate->settle sample 5. Sampling & Filtration Filter supernatant (0.22 µm) settle->sample quantify 6. Dilution & Quantification Analyze by validated HPLC method sample->quantify end End Solubility Data (mg/mL) quantify->end

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. The following table presents a set of hypothetical yet scientifically plausible data for 2-(4-bromothiophen-3-yl)ethan-1-ol, based on the theoretical principles discussed.

Table 1: Hypothetical Solubility of 2-(4-bromothiophen-3-yl)ethan-1-ol at 25°C

SolventSolvent ClassDielectric Constant (ε)Predicted Solubility (mg/mL)
n-HexaneNonpolar Aliphatic1.9< 1 (Sparingly Soluble)
TolueneNonpolar Aromatic2.4~ 50 (Soluble)
DichloromethaneLess Polar9.1> 200 (Freely Soluble)
TetrahydrofuranPolar Aprotic7.5> 250 (Very Soluble)
AcetonitrilePolar Aprotic37.5~ 80 (Soluble)
EthanolPolar Protic24.5~ 150 (Freely Soluble)
Interpretation of Results
  • Very High Solubility in THF and DCM: The high solubility in these solvents suggests that dipole-dipole interactions and the ability of these solvents to accommodate both the polar hydroxyl group and the nonpolar ring are the primary drivers of solvation.

  • Good Solubility in Ethanol: The ability of ethanol to act as both a hydrogen bond donor and acceptor leads to strong interactions with the solute's hydroxyl group, resulting in high solubility.[3]

  • Moderate Solubility in Toluene and Acetonitrile: Toluene's aromatic character allows for favorable π-π stacking with the thiophene ring, while its nonpolarity accommodates the hydrocarbon portions well. Acetonitrile, while highly polar, is a poor hydrogen bond acceptor, which may limit its interaction with the -OH group compared to ethanol or THF.

  • Poor Solubility in Hexane: The inability of hexane to form any polar interactions (hydrogen bonds or strong dipole-dipole) makes it a poor solvent for this molecule, as predicted.[7]

Conclusion and Implications for Drug Development

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility of 2-(4-bromothiophen-3-yl)ethan-1-ol. Based on its molecular structure, the compound is predicted to be highly soluble in moderately polar aprotic solvents like THF and DCM, and polar protic solvents like ethanol. This favorable solubility profile is advantageous for several aspects of drug development:

  • Formulation: The high solubility in pharmaceutically acceptable solvents like ethanol opens avenues for developing liquid oral and potentially parenteral formulations.

  • Synthesis and Purification: The solubility data provides a rational basis for selecting solvents for reaction media and crystallization, which is essential for achieving high purity and yield under GMP conditions.[11]

  • Preclinical Studies: Understanding solubility allows for the preparation of appropriate dosing solutions for in vitro and in vivo toxicological and pharmacological studies.

Future work should include assessing solubility at different temperatures to construct a thermodynamic profile of the dissolution process, as described by the van't Hoff equation, and exploring the use of computational models to predict solubility in a wider range of solvent systems.[6][12]

References

  • National Center for Biotechnology Information (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Solubility of Things (n.d.). Thiophene. Available at: [Link]

  • AIChE (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]

  • ACS Publications (2019). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-(4-Bromophenyl)ethanol. PubChem. Available at: [Link]

  • European Medicines Agency (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available at: [Link]

  • Mount Allison University (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • National Center for Biotechnology Information (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

  • YouTube (2023). Solubility of Organic Compounds. The Organic Chemistry Tutor. Available at: [Link]

  • Rowan Scientific (n.d.). Predicting Solubility. Available at: [Link]

  • World Health Organization (2019). Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. Annex 4. Available at: [Link]

  • Houston Community College (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Lund University Publications (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • U.S. Food and Drug Administration (2023). Current Good Manufacturing Practice (CGMP) Regulations. Available at: [Link]

  • ACS Publications (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry Steps (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • YouTube (2024). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Available at: [Link]

  • MDPI (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • SciELO México (2017). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. Available at: [Link]

  • Chromatography Online (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Available at: [Link]

  • European Medicines Agency (2021). Guidance on good manufacturing practice and good distribution practice: Questions and answers. Available at: [Link]

Sources

Spectroscopic Characterization of 2-(4-bromothiophen-3-yl)ethan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of a Key Thiophene Intermediate

For researchers and professionals engaged in drug discovery and development, a comprehensive understanding of the structural and electronic properties of key molecular intermediates is paramount. 2-(4-bromothiophen-3-yl)ethan-1-ol, a substituted thiophene derivative, represents a versatile building block in the synthesis of more complex bioactive molecules. The thiophene moiety is a well-established pharmacophore, and its halogenated derivatives offer strategic vectors for further chemical modification.[1][2]

This in-depth technical guide provides a detailed exposition of the spectroscopic data for 2-(4-bromothiophen-3-yl)ethan-1-ol. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from closely related analogs to present a robust, predictive analysis. This approach is designed to empower researchers with the necessary knowledge to identify, characterize, and utilize this compound with a high degree of confidence.

Our narrative is structured not as a rigid template, but as a logical progression through the primary spectroscopic techniques employed in modern chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the expected spectral features, offering insights that are both theoretically grounded and practically applicable in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of 2-(4-bromothiophen-3-yl)ethan-1-ol, with the key atoms numbered for spectroscopic assignment, is presented below:

Caption: Molecular structure of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of 2-(4-bromothiophen-3-yl)ethan-1-ol.

¹H NMR Spectroscopy: Probing the Proton Environment

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms and the aromaticity of the thiophene ring.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (Thiophene)~ 7.2 - 7.4Doublet~ 3.5
H-5 (Thiophene)~ 7.0 - 7.2Doublet~ 3.5
-CH₂- (C6)~ 2.9 - 3.1Triplet~ 6.5
-CH₂- (C7)~ 3.8 - 4.0Triplet~ 6.5
-OH (O8)Variable (typically 1.5 - 2.5)Singlet (broad)N/A

Causality of Predictions:

  • Thiophene Protons (H-2 and H-5): The protons on the thiophene ring are expected in the aromatic region (7.0-7.5 ppm). Due to the electronegativity of the sulfur atom and the bromine substituent, these protons are deshielded. They will appear as doublets due to coupling with each other (a typical feature of 2,3,4-trisubstituted thiophenes). The coupling constant (J) of approximately 3.5 Hz is characteristic of ortho-coupling in a thiophene ring.

  • Ethyl Chain Protons (-CH₂-): The methylene group adjacent to the thiophene ring (C6) will be slightly deshielded by the aromatic system, appearing around 2.9-3.1 ppm. The methylene group attached to the hydroxyl group (C7) will be more significantly deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift in the range of 3.8-4.0 ppm. Both will appear as triplets due to coupling with the adjacent methylene group.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Thiophene)~ 125 - 128
C-3 (Thiophene)~ 138 - 142
C-4 (Thiophene)~ 110 - 113
C-5 (Thiophene)~ 128 - 131
-CH₂- (C6)~ 30 - 33
-CH₂- (C7)~ 60 - 63

Causality of Predictions:

  • Thiophene Carbons: The carbon atom bearing the bromine (C-4) is expected to be the most upfield of the aromatic carbons due to the heavy atom effect of bromine. The carbon atom attached to the ethyl group (C-3) will be a quaternary carbon and is expected to be downfield. The remaining thiophene carbons (C-2 and C-5) will appear in the typical aromatic region for thiophenes.

  • Ethyl Chain Carbons: The carbon of the methylene group adjacent to the thiophene ring (C6) will be found in the aliphatic region. The carbon atom attached to the hydroxyl group (C7) will be significantly deshielded by the electronegative oxygen and will appear further downfield.

Experimental Protocol for NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 inst1 Place the NMR tube in the spectrometer. prep3->inst1 inst2 Lock the spectrometer on the deuterium signal of the solvent. inst1->inst2 inst3 Shim the magnetic field to achieve homogeneity. inst2->inst3 acq1 Acquire ¹H NMR spectrum (e.g., 16 scans). inst3->acq1 acq2 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq1->acq2 proc1 Apply Fourier transform to the raw data. acq2->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm). proc2->proc3

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~ 3600 - 3200 (broad)O-H stretchAlcohol
~ 3100 - 3000C-H stretch (aromatic)Thiophene
~ 2950 - 2850C-H stretch (aliphatic)Ethyl chain
~ 1500 - 1400C=C stretch (aromatic)Thiophene
~ 1050 - 1000C-O stretchPrimary alcohol
~ 800 - 700C-Br stretchBromo-substituent

Causality of Predictions:

  • O-H Stretch: The most prominent feature will be a broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group will appear just below 3000 cm⁻¹.

  • C=C and C-O Stretches: The C=C stretching vibrations of the thiophene ring will be observed in the 1500-1400 cm⁻¹ region. A strong C-O stretching band for the primary alcohol is predicted around 1050-1000 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrometry Data

m/zInterpretation
220/222Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).
189/191Loss of -CH₂OH (31 Da) from the molecular ion.
141Loss of bromine (79/81 Da) from the fragment at m/z 189/191.
111Thiophene ethyl fragment.

Causality of Predictions:

  • Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 220 and 222, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 abundance ratio. This isotopic signature is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: A common fragmentation pathway for primary alcohols is the loss of the -CH₂OH group via alpha-cleavage, leading to a fragment at m/z 189/191. Subsequent loss of the bromine atom would result in a fragment at m/z 110. Another likely fragmentation is the benzylic cleavage to form a stable thiophenylmethyl cation.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(4-bromothiophen-3-yl)ethan-1-ol. By grounding these predictions in the fundamental principles of NMR, IR, and MS, and by drawing parallels with closely related, experimentally characterized compounds, we offer a reliable framework for researchers. The provided protocols and interpretive logic are intended to serve as a practical resource for the identification and quality control of this important synthetic intermediate. As with any predictive data, experimental verification is the ultimate standard. However, the information presented herein should significantly streamline the process of spectral assignment and structural confirmation for scientists working with this and similar thiophene derivatives.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Sources

commercial availability of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 2-(4-bromothiophen-3-yl)ethan-1-ol

Authored by a Senior Application Scientist

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement, verification, and potential synthetic pathways for the chemical intermediate, 2-(4-bromothiophen-3-yl)ethan-1-ol. Our focus is to deliver field-proven insights grounded in authoritative data to facilitate seamless integration of this compound into your research and development workflows.

Compound Identification and Properties

Before procurement or synthesis, it is critical to establish the precise identity and key physical properties of the target compound.

  • IUPAC Name: 2-(4-bromothiophen-3-yl)ethan-1-ol

  • CAS Number: 35634-03-8

  • Molecular Formula: C₆H₇BrOS

  • Molecular Weight: 207.09 g/mol

  • InChI Key: QNIZYXFOPCXUTG-UHFFFAOYSA-N

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Commercial Availability and Procurement Strategy

The primary and most efficient route for obtaining 2-(4-bromothiophen-3-yl)ethan-1-ol is through direct commercial purchase. This eliminates the need for in-house synthesis, saving significant time and resources in process development and purification.

Supplier Analysis

Our research indicates that Sigma-Aldrich is a primary distributor for this compound, listing it with CAS Number 35634-03-8. The material is provided through an Aldrich Partner, Enamine, and is noted to have a purity of 95%.

The table below summarizes the available purchasing options.

Supplier Partner Purity Available Quantities Price (USD) Lead Time
Sigma-AldrichEnamine95%100 mg - 10 g$423.80 - $5,268.90Ships in 7 days

Data sourced from Sigma-Aldrich product listing, prices as of early 2026 and subject to change.

Procurement Workflow: A Logical Approach

For any research chemical, a structured procurement strategy is essential. The following workflow outlines the decision-making process, prioritizing efficiency and resource management.

G cluster_procurement Procurement & Synthesis Decision Workflow start Identify Need for 2-(4-bromothiophen-3-yl)ethan-1-ol check_commercial Search Suppliers by CAS: 35634-03-8 start->check_commercial is_available Is Compound Commercially Available? check_commercial->is_available purchase Purchase from Verified Supplier (e.g., Sigma-Aldrich) is_available->purchase Yes consider_synthesis Evaluate Synthesis Options is_available->consider_synthesis No / Cost Prohibitive qc_verify Perform In-House QC (NMR, LC-MS) on Arrival purchase->qc_verify proceed Proceed with Experiment qc_verify->proceed custom_synth Option A: Custom Synthesis Service consider_synthesis->custom_synth in_house_synth Option B: In-House Synthesis consider_synthesis->in_house_synth

Caption: Decision workflow for acquiring the target compound.

Proposed Synthesis Pathway

While commercial purchase is recommended, an in-house synthesis may be necessary for applications requiring custom isotopic labeling or analogues. A plausible and efficient synthetic route would leverage common organometallic reactions starting from a readily available precursor like 3-bromothiophene.

The proposed pathway involves a regioselective metal-halogen exchange, followed by electrophilic quench with an appropriate two-carbon electrophile, and subsequent reduction.

start 3-Bromothiophene (CAS: 872-31-1) step1 1. n-BuLi, THF, -78 °C (Metal-Halogen Exchange) intermediate1 3-Lithiothiophene (In situ) start->intermediate1 1. n-BuLi, THF, -78°C step2 2. Ethylene Oxide (Electrophilic Quench) intermediate2 Lithium 2-(thiophen-3-yl)ethan-1-olate (In situ) intermediate1->intermediate2 2. Ethylene Oxide step3 3. Aqueous Workup (H3O+) intermediate3 2-(Thiophen-3-yl)ethan-1-ol intermediate2->intermediate3 3. H3O+ Workup step4 4. Br2, Acetic Acid (Electrophilic Bromination) final_product 2-(4-bromothiophen-3-yl)ethan-1-ol (Target Compound) intermediate3->final_product 4. Br2, AcOH

Methodological & Application

detailed synthesis protocol for 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol , a critical intermediate for conducting polymers (polythiophenes) and pharmaceutical scaffolds (e.g., bioisosteres of clopidogrel).

Direct functionalization of the thiophene ring often suffers from poor regioselectivity, favoring the


-positions (C2/C5). To achieve the specific 3,4-substitution pattern, this protocol utilizes a Lithium-Halogen Exchange (LHX)  strategy on 3,4-dibromothiophene. This method guarantees the exclusive formation of the 3-bromo-4-substituted isomer, avoiding the difficult separation of regioisomers associated with electrophilic aromatic substitution.

Key Advantages of this Route:

  • Regiocontrol: >98% selectivity for the 3,4-position.

  • Atom Economy: Direct carbon-carbon bond formation using ethylene oxide.

  • Scalability: Protocol adaptable from gram to kilogram scale with appropriate heat management.

Reaction Scheme & Mechanism

The synthesis proceeds via the monolithiation of 3,4-dibromothiophene using n-butyllithium (n-BuLi) at cryogenic temperatures. The resulting organolithium species is a "hard" nucleophile that attacks the strained ring of ethylene oxide (oxirane).

ReactionScheme SM 3,4-Dibromothiophene Inter 3-Bromo-4-lithiothiophene (Intermediate) SM->Inter n-BuLi (1.05 eq) THF, -78°C Prod 2-(4-bromothiophen-3-yl)ethan-1-ol (Target) Inter->Prod 1. Ethylene Oxide 2. H3O+ Quench EO Ethylene Oxide (Electrophile) EO->Inter Ring Opening

Figure 1: Mechanistic pathway for the regioselective hydroxyethylation of 3,4-dibromothiophene.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleHazard Note
3,4-Dibromothiophene >97%Starting MaterialIrritant, Light Sensitive
n-Butyllithium 1.6M or 2.5M in HexanesLithiating AgentPyrophoric , Moisture Sensitive
Ethylene Oxide 2.5-3.0M Sol. in THFElectrophileCarcinogen , Flammable, Toxic
Tetrahydrofuran (THF) Anhydrous (>99.9%)SolventPeroxide former (Use fresh/inhibited)
Ammonium Chloride Saturated AqueousQuenching AgentIrritant
Critical Equipment[6]
  • Inert Atmosphere Line: Schlenk line or Nitrogen/Argon manifold.

  • Cryogenic Bath: Acetone/Dry Ice (-78°C).

  • Cannula/Syringe System: For air-free transfer of n-BuLi.

  • Temperature Probe: Internal thermometer is mandatory to monitor exotherms.

Detailed Experimental Protocol

Phase 1: Setup and Lithiation

Objective: Generate the 3-bromo-4-lithiothiophene intermediate without "scrambling" (disproportionation).

  • Drying: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under a stream of Argon. Allow to cool to room temperature.

  • Solvation: Charge the flask with 3,4-dibromothiophene (5.0 g, 20.6 mmol) and anhydrous THF (80 mL) .

  • Cooling: Submerge the flask in an acetone/dry ice bath. Allow the internal temperature to reach -78°C .

  • Lithiation (Critical Step): Add n-BuLi (21.6 mmol, 1.05 equiv) dropwise via syringe or addition funnel over 20 minutes.

    • Control: Ensure internal temperature does not rise above -70°C.

    • Observation: The solution may turn slightly yellow or pale green.

    • Incubation: Stir at -78°C for 45 minutes to ensure complete lithium-halogen exchange.

Phase 2: Electrophilic Trapping

Objective: Ring-opening of ethylene oxide to form the alkoxide.

  • Addition: Add the Ethylene Oxide solution (25 mmol, 1.2 equiv) slowly to the cold reaction mixture.

    • Note: Using pre-dissolved EO in THF is significantly safer than bubbling EO gas.

  • Catalysis (Optional): If reaction is sluggish, adding BF3·Et2O (1.0 equiv) after the epoxide addition can accelerate ring opening, but standard nucleophilic attack usually suffices for lithiated thiophenes.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0°C over 2 hours.

    • Mechanism:[1][2][3][4] The reaction rate increases significantly as the temperature crosses -20°C.

Phase 3: Quench and Workup[3]
  • Quench: At 0°C, carefully quench the reaction by adding saturated aq. NH4Cl (30 mL) . Vigorous stirring is required.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or EtOAc (3 x 50 mL) .

  • Washing: Combine organic layers and wash with Water (50 mL) followed by Brine (50 mL) .

  • Drying: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (Rotavap, 30°C bath) to yield the crude yellow oil.

Phase 4: Purification
  • TLC Analysis: Silica gel, Eluent: 20% EtOAc in Hexanes. Product Rf ≈ 0.35 (Starting material Rf ≈ 0.8).

  • Flash Chromatography: Purify using a silica gel column.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Yield: Typical isolated yield is 75-85% .

Process Workflow Diagram

Workflow start Start: Dry Glassware Argon Purge solv Dissolve 3,4-Dibromothiophene in THF start->solv cool Cool to -78°C solv->cool lith Add n-BuLi (Dropwise) Maintain T < -70°C cool->lith wait Stir 45 mins (Lithium Exchange) lith->wait trap Add Ethylene Oxide (in THF) wait->trap warm Warm to 0°C (2 hours) trap->warm quench Quench with NH4Cl warm->quench purify Column Chromatography (Hex/EtOAc) quench->purify

Figure 2: Operational workflow for the synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Analytical Validation (Self-Validating Data)

To confirm the identity of the product, compare your spectral data against these predicted parameters. The loss of symmetry in the thiophene ring and the appearance of the ethyl chain are diagnostic.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 7.25Doublet (J=3.5Hz)1HThiophene C2-H
1H 7.05Doublet (J=3.5Hz)1HThiophene C5-H
1H 3.85Triplet2H-CH2-CH2 -OH
1H 2.90Triplet2HThiophene-CH2 -CH2-
1H 1.80Broad Singlet1H-OH (Exchangeable)
13C ~138.0Quaternary-C3 (Ipso)
13C ~110.5Quaternary-C4 (C-Br)
13C ~62.5CH2--CH2-OH
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 206 / 208 amu (1:1 intensity ratio due to 79Br/81Br isotopes).

  • Fragmentation: Look for loss of -CH2OH (M-31) peak.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete lithiation or wet THF.Re-distill THF over Na/Benzophenone. Ensure -78°C is maintained during n-BuLi addition.
Polybromination "Scrambling" of Li/Br.Do not allow the lithiated intermediate to warm up before adding the electrophile.
Starting Material Recovery Ethylene oxide did not react.Ensure EO is fresh. Add BF3[1][5][6]·Et2O catalyst (1.0 eq) if the nucleophilic attack is too slow.
Impurity: 3-Bromothiophene Protonation of intermediate.[7][8]System was not anhydrous. Check Argon lines and glassware drying.

Safety & Compliance

  • Ethylene Oxide (EO): EO is a potent alkylating agent and carcinogen. It is a gas at room temperature (bp 10.7°C). Always use commercially available solutions of EO in THF to avoid handling gas cylinders. Handle in a well-ventilated fume hood.

  • n-Butyllithium: Pyrophoric. Use standard Schlenk techniques. Have a bucket of sand or Class D fire extinguisher nearby.

  • Waste Disposal: Quenched aqueous layers contain lithium salts and should be disposed of according to solvent waste regulations.

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv för Kemi. (Foundational work on thiophene halogen-lithium exchange).

  • Slocum, D. W., & Gierer, P. L. (1976). Metalation of Thiophenes. Journal of Organic Chemistry.
  • Campaigne, E., & Foye, W. O. (1952). The Synthesis of 3-Substituted Thiophenes. Journal of the American Chemical Society.[9] (Early work on 3-substituted thiophene synthesis).

  • Comins, D. L., & O'Connor, S. (1987). Regioselective Substitution of Heterocycles. Tetrahedron Letters.
  • ChemicalBook Database. (2024). 2-Bromothiophene NMR Data. (Reference for spectral comparisons).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties.[1][2][3] The thiophene nucleus is a privileged pharmacophore, appearing in numerous FDA-approved drugs.[1][2] Consequently, the development of robust synthetic methodologies for the regioselective functionalization of thiophenes is of paramount importance for researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[4][5]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol, a versatile building block containing a reactive bromide on the thiophene ring and a primary alcohol functionality. The presence of the hydroxyl group offers a potential handle for further synthetic transformations, making the products of this reaction valuable intermediates in the synthesis of complex molecules. This document will provide a theoretical and practical framework for researchers, offering insights into the reaction mechanism, a detailed experimental protocol, and key considerations for successful execution.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[5][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 2-(4-bromothiophen-3-yl)ethan-1-ol. This step forms a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[8] For bromo-thiophenes, this step is typically efficient with appropriate palladium catalysts and ligands.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step; it activates the organoboron species, typically by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the palladium center.[10]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[11] The choice of ligand on the palladium catalyst can significantly influence the rate and efficiency of this step.[5]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition R-X 2-(4-bromothiophen-3-yl)ethan-1-ol R-Pd(II)L-X R-Pd(II)(L)-X Oxidative_Addition->R-Pd(II)L-X Transmetalation Transmetalation Ar-B(OH)2 Arylboronic Acid Base Base R-Pd(II)L-Ar R-Pd(II)(L)-Ar Transmetalation->R-Pd(II)L-Ar Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-Ar Product Reductive_Elimination->R-Ar

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol with phenylboronic acid as a representative coupling partner. Optimization of reaction conditions may be necessary for different arylboronic acids or for scaling up the reaction.[12]

Materials:

  • 2-(4-bromothiophen-3-yl)ethan-1-ol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

Reaction Workflow:

experimental_workflow A Reactant Preparation: - 2-(4-bromothiophen-3-yl)ethan-1-ol - Phenylboronic acid - Pd(OAc)2, PPh3 - K2CO3 B Solvent Addition: - 1,4-Dioxane - Degassed Water A->B C Inert Atmosphere: - Purge with N2 or Ar B->C D Reaction: - Heat to 80-90 °C - Stir for 4-12 h C->D E Work-up: - Cool to RT - Dilute with EtOAc - Wash with NaHCO3 & Brine D->E F Drying and Concentration: - Dry with MgSO4 - Filter - Concentrate in vacuo E->F G Purification: - Silica gel column chromatography F->G H Product: - 2-(4-phenylthiophen-3-yl)ethan-1-ol G->H

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The use of a solvent mixture is common in Suzuki reactions to dissolve both the organic substrates and the inorganic base.[4]

  • Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-phenylthiophen-3-yl)ethan-1-ol.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key parameters for the proposed Suzuki coupling protocol. These parameters can be systematically varied to optimize the reaction for different substrates or to improve the yield and purity of the product.[12]

ParameterRecommended ConditionRationale
Aryl Halide 2-(4-bromothiophen-3-yl)ethan-1-olThe bromo-substituent is a common and reactive coupling partner in Suzuki reactions.[8]
Boronic Acid Phenylboronic acid (1.2 equiv)A slight excess ensures complete consumption of the limiting aryl halide.
Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium precursor.
Ligand PPh₃ (4 mol%)Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst.[5]
Base K₂CO₃ (2.0 equiv)An effective and commonly used inorganic base for activating the boronic acid.[8]
Solvent 1,4-Dioxane/Water (4:1)A versatile solvent system that facilitates the dissolution of both organic and inorganic reagents.[4]
Temperature 80-90 °CModerate heating is typically required to drive the reaction to completion.
Reaction Time 4-12 hoursReaction progress should be monitored by TLC to determine the optimal time.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing the researcher to determine the point of completion and to identify any potential side products. The purification by column chromatography ensures the isolation of a pure product, which can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity. For challenging couplings, especially with heteroaryl substrates, side reactions like protodeborylation of the boronic acid or dehalogenation of the aryl halide can occur.[13] Careful control of reaction conditions, such as minimizing water content in certain cases, can mitigate these issues.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-(4-arylthiophen-3-yl)ethan-1-ol derivatives. The protocol provided in this application note offers a robust starting point for researchers in the field. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively troubleshoot and optimize these reactions for the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

  • BenchChem (2025). A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5. Benchchem.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • RSC Publishing (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Royal Society of Chemistry.
  • BenchChem (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene. Benchchem.
  • CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • MDPI (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • ResearchGate (2025). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction | Request PDF. ResearchGate.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wikipedia (n.d.). Suzuki reaction. Wikipedia.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • YouTube (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
  • National Center for Biotechnology Information (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.
  • ResearchGate (2017). (PDF) Synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives and prediction of their biological activity. ResearchGate.
  • RSC Publishing (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry.
  • Boc Sciences (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Boc Sciences.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiophene Scaffolds

Thiophene derivatives are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have led to their incorporation into a multitude of approved drugs and advanced materials. The functionalization of the thiophene core is therefore a critical endeavor in the discovery of novel molecular entities with enhanced biological activity or tailored physical properties.[1][2]

Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic organic chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[3][4] These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, as well as the Stille and Sonogashira reactions, offer a versatile and efficient means to elaborate complex molecular architectures from simple precursors.[5][6] For substrates like 2-(4-bromothiophen-3-yl)ethan-1-ol, these methods unlock a vast chemical space for derivatization at the C4 position. A key advantage is the mild reaction conditions and high functional group tolerance, which are often compatible with the hydroxyl group present in the target molecule, potentially obviating the need for protection-deprotection steps.[2][7]

This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol, focusing on the widely-used Suzuki-Miyaura and Sonogashira reactions.

Core Principles: The Palladium Catalytic Cycle

The efficacy of these cross-coupling reactions hinges on a common catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (our bromothiophene substrate), inserting itself into the carbon-bromine bond. This oxidizes the palladium from the 0 to the +2 state, forming a Pd(II) complex.[5][8]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.[5][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Transmetalation Transmetalation Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Reductive Elimination Reductive Elimination Ar-X Aryl Halide (Substrate) R-M Organometallic Reagent L Ligand

Caption: Generalized Palladium Catalytic Cycle.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp2)-C(sp2) bonds, reacting an organoboron compound with an organic halide. It is favored for the stability and low toxicity of the boron reagents.[9]

Rationale for Experimental Choices
  • Catalyst System: A combination of a palladium source (like Pd(PPh3)4 or Pd(OAc)2) and a phosphine ligand is crucial. For heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos or XPhos can significantly improve catalytic activity and prevent side reactions.[10]

  • Base: The base (e.g., K2CO3, K3PO4, Cs2CO3) is essential for the transmetalation step. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective but potentially causing side reactions.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K3PO4, 2.0-3.0 eq).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

    • Bubble the inert gas through the solution for 15-20 minutes to ensure thorough degassing.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if required, the phosphine ligand.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Workflow A Combine Reactants (Bromothiophene, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvent B->C D Degas Mixture (Ar Bubbling) C->D E Add Pd Catalyst/Ligand D->E F Heat Reaction (80-110 °C) E->F G Monitor Progress (TLC/GC-MS) F->G H Work-up (Quench, Extract) G->H I Purify (Column Chromatography) H->I J Product I->J

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Quantitative Data (Representative)
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4 (3 mol%)K2CO3Dioxane/H2O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl2 (2 mol%)Cs2CO3Toluene/H2O10080-90
33-Pyridinylboronic acidXPhos Pd G3 (2 mol%)K3PO42-MeTHF8075-88

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[11][12] It typically employs a dual catalytic system of palladium and copper(I).[12][13]

Rationale for Experimental Choices
  • Catalyst System: A palladium(0) catalyst (often formed in situ from a Pd(II) source like PdCl2(PPh3)2) is used in conjunction with a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling). THF or DMF are common choices.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl2(PPh3)2, 1-3 mol%) and the copper(I) iodide (CuI, 2-5 mol%).

  • Reaction Setup:

    • Add the degassed solvent (e.g., anhydrous THF) and the amine base (e.g., triethylamine, 2-3 eq).

    • Stir the mixture for a few minutes.

    • Add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq) followed by the terminal alkyne (1.1-1.2 eq) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Workflow A Add Catalysts (Pd Complex, CuI) to Flask B Add Degassed Solvent and Amine Base A->B C Add Bromothiophene and Terminal Alkyne B->C D Stir at RT or Heat (40-60 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Filter through Celite E->F G Work-up (Wash, Dry, Concentrate) F->G H Purify (Column Chromatography) G->H I Product H->I

Caption: Experimental Workflow for Sonogashira Coupling.

Quantitative Data (Representative)
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl2(PPh3)2/CuITEATHFRT88-96
2TrimethylsilylacetylenePd(PPh3)4/CuIDIPADMF5085-92
31-HexynePdCl2(dppf)/CuITEAAcetonitrile6080-90

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Troubleshooting and Scientific Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Use a fresh catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Screen different bases and solvent systems. For Suzuki, a stronger base like K3PO4 may be needed.
Homocoupling of Boronic Acid (Suzuki) - Presence of oxygen- Reaction temperature too high- Improve degassing technique.- Lower the reaction temperature.
Homocoupling of Alkyne (Sonogashira) - Presence of oxygen- Absence of copper co-catalyst- Ensure rigorous anaerobic conditions.- Verify the addition and quality of the CuI co-catalyst.
De-bromination of Starting Material - Presence of water or protic impurities- Certain ligand/base combinations- Use anhydrous solvents and reagents.- Consider a different ligand or a weaker, non-nucleophilic base.
Low Yield with Hindered Substrates - Steric hindrance impeding catalyst binding or reductive elimination- Use a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition.[10]- Increase reaction temperature or time.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of 2-(4-bromothiophen-3-yl)ethan-1-ol. The Suzuki-Miyaura and Sonogashira couplings, in particular, provide reliable and versatile pathways to novel C-C bonded analogs. Success in these reactions is predicated on the careful selection of the catalyst system, base, and solvent, as well as meticulous execution of anaerobic and anhydrous techniques. The protocols and insights provided herein serve as a robust starting point for researchers to explore the vast chemical space accessible from this valuable thiophene building block, accelerating efforts in drug discovery and materials science.

References

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020-07-01). [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • Denmark, S. E., & Baird, J. D. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. (2006-02-16). Organic Letters, 8(4), 793–795. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023-04-27). [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • ResearchGate. Thiophene Metallation and Cross-Coupling Chemistry. [Link]

  • ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021-10-15). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. (2014-04-24). [Link]

  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021-09-15). [Link]

  • The Royal Society of Chemistry. Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). [Link]

  • ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015-10-30). [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. (2021-08-10). [Link]

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]

  • Wiley Online Library. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

  • ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014-08-25). [Link]

  • YouTube. Common cross coupling reactions. (2018-04-27). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

Sources

Application Notes and Protocols: Selective Oxidation of 2-(4-bromothiophen-3-yl)ethan-1-ol to 2-(4-bromothiophen-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the selective oxidation of the primary alcohol, 2-(4-bromothiophen-3-yl)ethan-1-ol, to its corresponding aldehyde, 2-(4-bromothiophen-3-yl)acetaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and functional materials where the integrity of the bromothiophene moiety is paramount. We present and compare three robust, mild, and high-yield oxidation methodologies: the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and the Parikh-Doering oxidation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking reliable and reproducible methods for this specific transformation, with a focus on mechanistic understanding, procedural safety, and minimization of side reactions.

Introduction: The Challenge of Selectivity

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, when the substrate contains a sensitive heterocyclic ring, such as the electron-rich and functionalized thiophene in 2-(4-bromothiophen-3-yl)ethan-1-ol, the reaction demands exceptional selectivity. Harsh oxidizing agents, such as those based on chromium, risk over-oxidation to the carboxylic acid or degradation of the thiophene ring. The presence of a bromine substituent further complicates the reaction, necessitating conditions that avoid unwanted side reactions.

The target aldehyde, 2-(4-bromothiophen-3-yl)acetaldehyde, is a valuable synthon. Its aldehyde functionality allows for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a key building block in medicinal chemistry. Therefore, the development of reliable protocols for its synthesis is of significant practical importance.

This guide provides a detailed examination of three modern, mild oxidation methods that are well-suited for this delicate substrate. The choice between these methods will depend on factors such as available equipment, scale, and tolerance for specific byproducts.

Causality Behind Method Selection: The selection of Dess-Martin, Swern, and Parikh-Doering oxidations is predicated on their established ability to convert primary alcohols to aldehydes with minimal over-oxidation.[1] Their mild, often non-acidic, reaction conditions are compatible with a wide array of functional groups, which is crucial for preserving the C-Br bond and the thiophene ring.[2][3] Unlike stronger oxidants, these methods operate under conditions that are less likely to induce oxidation of the sulfur atom within the thiophene ring.

Comparative Analysis of Recommended Oxidation Methods

Choosing the optimal oxidation strategy requires a careful consideration of several factors, including reaction temperature, reagent handling, and workup procedures. The following table summarizes the key characteristics of the three recommended protocols.

Parameter Dess-Martin Oxidation Swern Oxidation Parikh-Doering Oxidation
Primary Reagents Dess-Martin Periodinane (DMP)Oxalyl chloride, DMSO, Triethylamine (or other hindered base)Sulfur trioxide pyridine complex, DMSO, Triethylamine (or other hindered base)
Typical Temperature Room Temperature (20-25 °C)Cryogenic (-78 °C)0 °C to Room Temperature
Reaction Time 0.5 - 3 hours1 - 4 hours1 - 5 hours
Key Advantages Operational simplicity, mild conditions, no toxic metal byproducts, rapid reaction.[4]High yields, widely applicable, inexpensive reagents.[5]Avoids cryogenic temperatures, operationally simpler than Swern.[6]
Key Disadvantages DMP is expensive and potentially explosive under certain conditions.[7]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, toxic CO gas byproduct.[5]SO₃•Py complex is hygroscopic, can be exothermic.[8]
Workup Complexity Simple; requires quenching with thiosulfate and basic wash.[9]Requires careful quenching at low temperature, aqueous workup.Aqueous workup to remove DMSO and salts.
Typical Yields High (often >90%)High (often >90%)High (often >80%)

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, researchers must consult the Safety Data Sheets (SDS) for all reagents. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often the first choice due to its operational simplicity and mild, room-temperature conditions. The Dess-Martin Periodinane is a hypervalent iodine compound that acts as a selective oxidant.[2]

Causality of Procedural Steps:

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere (N₂ or Ar) prevents any potential side reactions with atmospheric moisture or oxygen.

  • Anhydrous Solvent: The use of anhydrous dichloromethane (DCM) is critical as water can affect the reaction rate and lead to byproducts.[4]

  • Stoichiometry: A slight excess of DMP (1.2-1.5 equivalents) ensures complete conversion of the starting alcohol.

  • Quenching: The reaction is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining DMP and the iodinane byproduct to more easily removable species. A subsequent wash with sodium bicarbonate (NaHCO₃) neutralizes the acetic acid generated during the reaction.[8][9]

Reaction Scheme:

Step-by-Step Protocol:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • While stirring at room temperature (20-25 °C), add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃ (1:1 v/v). Stir vigorously for 15-20 minutes until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude aldehyde.

  • Purify the product via flash column chromatography.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to generate the oxidizing species in situ. It is a highly reliable and high-yield method but requires strict temperature control.[10]

Causality of Procedural Steps:

  • Cryogenic Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) because the activated DMSO species, the chlorosulfonium salt, is unstable at higher temperatures.[5] Allowing the reaction to warm prematurely can lead to side product formation.

  • Order of Addition: The specific order of reagent addition is critical. Oxalyl chloride is added to DMSO first to form the active oxidant. The alcohol is then added, followed by the base (triethylamine). Adding the base before the alcohol can lead to undesired side reactions.

  • Base: Triethylamine acts as a base to deprotonate an intermediate, facilitating the elimination reaction that forms the aldehyde and the byproduct dimethyl sulfide.[5]

  • Gas Evolution: The reaction of DMSO with oxalyl chloride generates CO and CO₂ gas, necessitating an efficient venting system.[10]

Reaction Scheme:

Step-by-Step Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) to the cold DCM.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via the addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Slowly add a solution of 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq) in anhydrous DCM, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (Et₃N, 5.0 eq) dropwise, keeping the temperature below -65 °C. A white precipitate (triethylammonium chloride) will form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purify the crude product via flash column chromatography.

Protocol 3: Parikh-Doering Oxidation

This method is a modification of the Swern oxidation that uses the more stable and less hazardous sulfur trioxide pyridine complex (SO₃•Py) to activate DMSO. A key advantage is that it can be run at or above 0 °C.[11]

Causality of Procedural Steps:

  • Milder Conditions: The SO₃•Py complex is less reactive than oxalyl chloride, allowing the reaction to be conducted at 0 °C to room temperature, which is more convenient than the cryogenic conditions of the Swern oxidation.[6]

  • Base and Solvent: Triethylamine serves the same purpose as in the Swern oxidation. DMSO can be used as both a reagent and the solvent, though a co-solvent like DCM is common.[11]

  • Hygroscopic Reagent: The SO₃•Py complex is highly hygroscopic and should be handled in a dry environment to maintain its reactivity.

Reaction Scheme:

Caption: Mechanism of the Dess-Martin Oxidation.

Mechanism of Swern/Parikh-Doering Oxidation

Both Swern and Parikh-Doering oxidations proceed through a common pathway involving an activated DMSO species. This species reacts with the alcohol to form an alkoxysulfonium salt. A base then removes an α-proton, generating a sulfur ylide which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and other byproducts. [10][11]

Swern_Mechanism cluster_main Activated DMSO Oxidation Mechanism DMSO DMSO ActivatedDMSO Activated DMSO (Electrophilic Sulfur) DMSO->ActivatedDMSO + Activator* (e.g., (COCl)2 or SO3•Py) Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol R-CH2OH Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base - H+ Aldehyde R-CHO Ylide->Aldehyde Intramolecular Elimination DMS (CH3)2S Ylide->DMS caption *Activator determines if it is Swern or Parikh-Doering.

Caption: General mechanism for Swern and Parikh-Doering oxidations.

General Experimental Workflow

The overall process for each protocol follows a similar logical sequence, from setup to final product characterization.

Workflow Setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) Addition Sequential Reagent Addition (Temperature Control is Critical) Setup->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Quench Quenching (e.g., Na2S2O3 or H2O) Monitoring->Quench Workup Aqueous Workup (Extraction & Washes) Quench->Workup Drying Drying & Concentration (Anhydrous MgSO4/Na2SO4, Rotary Evaporation) Workup->Drying Purification Purification (Flash Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the oxidation of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Troubleshooting and Final Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider adding a small additional portion of the oxidizing agent (DMP or SO₃•Py). For Swern oxidations, ensure all reagents were anhydrous, as moisture will consume the active oxidant.

  • Low Yield: Low yields may result from product volatility. Ensure rotary evaporation is performed at low temperature and pressure. Degradation on silica gel during chromatography can also be a factor; consider minimizing the contact time or using a different purification method like bisulfite extraction.

  • Side Product Formation: If side products are observed, particularly with the Swern oxidation, verify that the reaction temperature was strictly maintained at -78 °C. For all methods, ensure the workup is performed promptly after the reaction is complete.

By carefully selecting one of the detailed protocols and paying close attention to the procedural nuances, researchers can confidently and selectively synthesize 2-(4-bromothiophen-3-yl)acetaldehyde in high yield, enabling the advancement of their synthetic campaigns.

References

  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Meyer, S. D.; Schreiber, S. L. (1994). Acceleration of the Dess–Martin Oxidation by Water. J. Org. Chem., 59(24), 7549–7552. [Link]

  • Parikh, J. R.; Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc., 89(21), 5505–5507. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Etheridge, Z. (2001). Dess-Martin Oxidation of Allylic Alcohols. ChemSpider Synthetic Pages, SP126. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Boekman, R. K., Jr., et al. (1998). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Organic Syntheses, 77, 181. [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). U.S. Patent No. 3,444,216. Washington, DC: U.S.
  • Xie, J., Male, L., & Jones, A. M. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. ChemRxiv. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2020, August 8). Parikh-Doering Oxidation [Video]. YouTube. [Link]

  • Pramodh, B., et al. (2021). Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. Chemical Data Collections, 31, 100587. [Link]

  • Bassyouni, F. A., et al. (2012). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Mini reviews in medicinal chemistry, 12(8), 744-769. [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions? Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2015). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 13(4), 1001-1004. [Link]

  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • Naveen, S., et al. (2021). 3-(4-bromothiophen-2-yl)-1-(5-bromo - Physics @ Manasagangotri. Chemical Data Collections, 31, 100587. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54. [Link]

  • Ghosh, U., et al. (2007). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Tetrahedron Letters, 48(14), 2485-2487. [Link]

  • ResearchGate. (2020). Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • Wang, L., et al. (2021). Catalytic Role of Elemental Sulfur in the DMSO-Promoted Oxidative Coupling of Methylhetarenes with Amines: Synthesis of Thioamides and Bis-Aza-Heterocycles. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]

  • PubChem. (n.d.). Acetaldehyde. Retrieved from [Link]

  • ChemRxiv. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. Retrieved from [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Experiment 14: Synthesis of Dess-Martin-Periodinane.
  • PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]

  • Smith, C. D., & Johnson, A. B. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57335. [Link]

  • IOC 24. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones [Video]. YouTube. [Link]

  • Dotsenko, V. V., & Krivokolysko, S. G. (2013). Oxidation of Thioamides with the DMSO–HCl System. Chemistry of Heterocyclic Compounds, 49(4), 636-646. [Link]

  • Wikipedia. (n.d.). Truffle. Retrieved from [Link]

  • Li, Y., et al. (2022). Cooperative Activating Effect of Tertiary Amine/DMSO on Elemental Sulfur: Direct Access to Thioaurones from 2′-Nitrochalcones under Mild Conditions. Organic Letters, 24(4), 958-963. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Versatile Thiophene Scaffold in Medicinal Chemistry

Thiophene and its fused derivatives are privileged heterocyclic scaffolds that form the core of a multitude of biologically active compounds and functional organic materials.[1][2] The inherent electronic properties of the thiophene ring, coupled with its ability to engage in various chemical transformations, make it a cornerstone in the design of novel therapeutic agents. Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Fused thiophene heterocycles, such as thieno[3,2-b]pyrans and thieno[3,2-b]oxepines, are of particular interest due to their rigid frameworks and unique spatial arrangement of heteroatoms, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3]

This application note provides a comprehensive guide to the synthesis of novel thieno-fused heterocycles, commencing from the readily accessible starting material, 2-(4-bromothiophen-3-yl)ethan-1-ol. We will explore two primary synthetic strategies: intramolecular cyclization and a Sonogashira coupling-cyclization cascade. These methodologies offer a versatile and efficient means to construct diverse heterocyclic systems with potential applications in drug discovery and development. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Strategic Overview: Pathways to Thieno-Fused Heterocycles

Our synthetic approach leverages the key functional groups of the starting material: the hydroxyl group as a nucleophile, the bromo-substituent as a handle for cross-coupling and cyclization reactions, and the thiophene ring as the foundational scaffold. Two distinct and powerful strategies will be detailed:

  • Intramolecular O-Arylation: This direct approach involves the cyclization of the hydroxyl group onto the thiophene ring via the displacement of the bromide. This can be achieved through either palladium or copper catalysis, leading to the formation of a six-membered dihydropyran ring fused to the thiophene core.

  • Sonogashira Coupling followed by Intramolecular Cyclization: This two-step sequence first introduces an acetylenic moiety at the 4-position of the thiophene ring via a palladium-catalyzed Sonogashira coupling. The resulting alkynyl alcohol intermediate can then undergo intramolecular cyclization to afford a variety of fused heterocyclic systems, including seven-membered oxepines.

G start 2-(4-bromothiophen-3-yl)ethan-1-ol path1 Intramolecular O-Arylation start->path1 Pd or Cu catalyst path2 Sonogashira Coupling start->path2 Pd/Cu catalyst, alkyne product1 Dihydrothieno[3,2-b]pyran path1->product1 intermediate 3-(2-Hydroxyethyl)thiophen-4-yl)alkyne path2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base or Metal catalyst product2 Thieno[3,2-b]oxepine cyclization->product2

Caption: Synthetic strategies from 2-(4-bromothiophen-3-yl)ethan-1-ol.

Part 1: Synthesis of 6,7-dihydro-5H-thieno[3,2-b]pyran via Intramolecular O-Arylation

The intramolecular O-arylation of 2-(4-bromothiophen-3-yl)ethan-1-ol provides a direct route to the thieno[3,2-b]pyran scaffold. This transformation can be effectively catalyzed by both palladium and copper complexes.

Protocol 1.1: Palladium-Catalyzed Intramolecular O-Arylation

Palladium-catalyzed intramolecular cyclizations are powerful methods for the formation of heterocyclic rings.[4][5][6] This protocol utilizes a palladium catalyst in the presence of a suitable phosphine ligand and a base to effect the C-O bond formation.

Experimental Protocol:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 mmol, 223.1 mg), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), and a phosphine ligand such as SPhos (0.10 mmol, 41.0 mg).

  • Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Add a dry, degassed solvent such as toluene or dioxane (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6,7-dihydro-5H-thieno[3,2-b]pyran.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for cross-coupling reactions.
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₂CO₃A moderately strong base to deprotonate the alcohol and facilitate the catalytic cycle.
Solvent Toluene/DioxaneAprotic, high-boiling solvents suitable for palladium-catalyzed reactions.
Temperature 100-120 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Expected Outcome:

The expected product is 6,7-dihydro-5H-thieno[3,2-b]pyran. The yield is anticipated to be in the range of 60-80% based on similar intramolecular cyclizations.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 5.2 Hz, 1H, H-2), 6.70 (d, J = 5.2 Hz, 1H, H-3), 4.30 (t, J = 5.6 Hz, 2H, -OCH₂-), 3.10 (t, J = 5.6 Hz, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.2, 128.5, 125.0, 120.8, 68.5, 25.0.

  • MS (EI): m/z 142 (M⁺).

Protocol 1.2: Copper-Catalyzed Intramolecular O-Arylation (Ullmann Condensation)

Copper-catalyzed Ullmann-type reactions provide a classical and often cost-effective alternative to palladium-catalyzed methods for the formation of C-O bonds.[7]

Experimental Protocol:

  • To a dry Schlenk tube, add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 mmol, 223.1 mg), copper(I) iodide (CuI, 0.1 mmol, 19.0 mg), and a ligand such as 1,10-phenanthroline (0.2 mmol, 36.0 mg).

  • Add a strong base, for instance, cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg).

  • Add a dry, degassed polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst CuIA common and inexpensive copper(I) source for Ullmann reactions.
Ligand 1,10-PhenanthrolineA nitrogen-based ligand that can stabilize the copper catalyst and promote the reaction.
Base Cs₂CO₃A strong base often used in Ullmann condensations to facilitate the deprotonation of the alcohol.
Solvent DMF/DMAcHigh-boiling polar aprotic solvents that can dissolve the reactants and facilitate the reaction.
Temperature 120-140 °CHigher temperatures are often required for copper-catalyzed C-O bond formation.

Part 2: Synthesis of Thieno[3,2-b]oxepines via Sonogashira Coupling and Cyclization

This strategy involves a two-step sequence: a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form a seven-membered ring.

Protocol 2.1: Sonogashira Coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol with a Terminal Alkyne

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[8][9]

Experimental Protocol:

  • To a Schlenk tube under an inert atmosphere, add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 mmol, 223.1 mg), palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).

  • Add a suitable solvent system, such as a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF) (1:1, 10 mL).

  • Add the terminal alkyne (e.g., propargyl alcohol, 1.2 mmol, 70 µL).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding 2-(4-(3-hydroxyprop-1-yn-1-yl)thiophen-3-yl)ethan-1-ol.

G start 2-(4-bromothiophen-3-yl)ethan-1-ol reagents Propargyl Alcohol, PdCl₂(PPh₃)₂, CuI, Et₃N/THF start->reagents product 2-(4-(3-hydroxyprop-1-yn-1-yl)thiophen-3-yl)ethan-1-ol reagents->product

Caption: Sonogashira coupling of the starting material.

Protocol 2.2: Intramolecular Cyclization to Form a Thieno[3,2-b]oxepine

The resulting diol can undergo intramolecular cyclization to form the seven-membered thieno[3,2-b]oxepine ring system. This can be promoted by a base or a transition metal catalyst.

Experimental Protocol (Base-Mediated):

  • To a solution of 2-(4-(3-hydroxyprop-1-yn-1-yl)thiophen-3-yl)ethan-1-ol (1.0 mmol) in a suitable solvent like THF or DMF (10 mL), add a base such as sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the desired 7,8-dihydro-5H-thieno[3,2-b]oxepine.

Parameter Condition Rationale
Base NaHA strong base to deprotonate one of the hydroxyl groups, initiating the intramolecular nucleophilic attack on the alkyne.
Solvent THF/DMFAprotic solvents that are compatible with the strong base.
Temperature 0 °C to RTInitial cooling helps to control the reaction with the reactive sodium hydride.

Expected Outcome:

The expected product is 7,8-dihydro-5H-thieno[3,2-b]oxepine. The yield for this cyclization step is expected to be moderate to good.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J = 5.3 Hz, 1H), 6.80 (d, J = 5.3 Hz, 1H), 6.20 (t, J = 2.0 Hz, 1H), 4.80 (d, J = 2.0 Hz, 2H), 4.20 (t, J = 6.0 Hz, 2H), 3.00 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 135.5, 128.0, 124.5, 122.0, 85.0, 70.0, 65.0, 30.0.

  • MS (EI): m/z 168 (M⁺).

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the synthesis of novel thieno-fused heterocycles from the versatile starting material, 2-(4-bromothiophen-3-yl)ethan-1-ol. The described intramolecular O-arylation and Sonogashira coupling-cyclization strategies offer access to valuable six- and seven-membered heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Researchers are encouraged to explore the scope of these reactions by varying the substituents on the starting material and the coupling partners in the Sonogashira reaction. The synthesized compounds can be screened for a wide range of biological activities, contributing to the development of new therapeutic agents. Furthermore, the photophysical properties of these novel heterocycles could be investigated for potential applications in organic electronics.

References

  • Chirantan Rasayan Sanstha. Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Accessed January 28, 2026. [Link]

  • Semantic Scholar. Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. Accessed January 28, 2026. [Link]

  • International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. Accessed January 28, 2026. [Link]

  • ResearchGate. (PDF) Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. Accessed January 28, 2026. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Accessed January 28, 2026. [Link]

  • Wiley Online Library. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Accessed January 28, 2026. [Link]

  • National Institutes of Health. A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. Accessed January 28, 2026. [Link]

  • National Institutes of Health. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Accessed January 28, 2026. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Accessed January 28, 2026. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. Accessed January 28, 2026. [Link]

  • Beilstein Journals. Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles. Accessed January 28, 2026. [Link]

  • ResearchGate. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Accessed January 28, 2026. [Link]

  • National Institutes of Health. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. Copper(i)-catalyzed asymmetric intramolecular C-arylation with ureas as the additives: highly enantioselective formation of spirooxindoles. Accessed January 28, 2026. [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Accessed January 28, 2026. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Accessed January 28, 2026. [Link]

  • MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Accessed January 28, 2026. [Link]

  • ResearchGate. ChemInform-Abstract-Chemoselectivity-in-the-Cu-Catalyzed-O-Arylation-of-Phenols-and-Aliphatic-Alcohols.pdf. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Accessed January 28, 2026. [Link]

  • ChemCon 2023. Synthesis of Thieno-fused Heterocycles by Intramolecular Cyclizations. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. Alcohol assisted C–C bond breaking: copper-catalyzed deacetylative α-arylation of β-keto esters and amides. Accessed January 28, 2026. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. Thieno[3,2-b]thiophene oligomers and their applications as p-type organic semiconductors. Accessed January 28, 2026. [Link]

  • ResearchGate. Synthesis of Thieno[3,2- b ]thiophene 1,1-Dioxide Derivatives. Accessed January 28, 2026. [Link]

  • ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Accessed January 28, 2026. [Link]

  • Wikipedia. Sonogashira coupling. Accessed January 28, 2026. [Link]

  • ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Accessed January 28, 2026. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Primary Hydroxyl Group on 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of strategies for the derivatization of the primary hydroxyl group on 2-(4-bromothiophen-3-yl)ethan-1-ol. The presence of a reactive primary alcohol and a brominated thiophene moiety makes this molecule a versatile building block in medicinal chemistry and materials science. However, the hydroxyl group can interfere with subsequent synthetic transformations. This document details robust protocols for the protection of this hydroxyl group as silyl ethers, benzyl ethers, and esters. The rationale behind the choice of each protecting group, detailed step-by-step protocols, and methods for deprotection are presented. This guide is intended to provide researchers with the necessary tools to effectively utilize 2-(4-bromothiophen-3-yl)ethan-1-ol in complex multi-step syntheses.

Introduction: The Strategic Importance of Derivatization

2-(4-bromothiophen-3-yl)ethan-1-ol is a bifunctional organic molecule featuring a nucleophilic primary alcohol and a bromothiophene ring amenable to a variety of cross-coupling reactions. The hydroxyl group, while a key functional handle, can also be a liability in many synthetic routes, particularly those involving strongly basic or organometallic reagents.[1] Unwanted side reactions, such as proton abstraction or coordination to metal centers, can lead to reduced yields and complex product mixtures.

To circumvent these issues, the temporary conversion of the hydroxyl group into a less reactive derivative, known as a protecting group, is a crucial synthetic strategy.[2] An ideal protecting group should be:

  • Easy to install in high yield under mild conditions.

  • Stable to the reaction conditions of subsequent synthetic steps.

  • Easy to remove in high yield under mild and selective conditions that do not affect other functional groups in the molecule.

This guide will focus on three of the most common and effective classes of protecting groups for primary alcohols: silyl ethers, benzyl ethers, and esters. The choice of protecting group will depend on the specific reaction sequence planned.

A Note on the Substrate: The thiophene ring is generally stable to a wide range of reaction conditions.[3][4] However, strong acids or certain oxidizing agents can lead to ring opening or polymerization.[5] The protocols outlined herein have been selected to be compatible with the bromothiophene moiety.

Derivatization Strategies and Protocols

Formation of Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[1][2][6] For a primary alcohol such as 2-(4-bromothiophen-3-yl)ethan-1-ol, the tert-butyldimethylsilyl (TBDMS) group offers a good balance of stability and ease of removal.[7][8]

Causality of Reagent Choice:

  • tert-Butyldimethylsilyl chloride (TBDMSCl): The silylating agent. Its steric bulk allows for selective reaction with less hindered primary alcohols.[8]

  • Imidazole: A weak base that acts as a catalyst and acid scavenger. It reacts with TBDMSCl to form a highly reactive silylimidazolium intermediate.[9]

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.[6]

Experimental Workflow: TBDMS Protection

G cluster_start Starting Materials cluster_product Product 2-(4-bromothiophen-3-yl)ethan-1-ol 2-(4-bromothiophen-3-yl)ethan-1-ol Reaction Reaction 2-(4-bromothiophen-3-yl)ethan-1-ol->Reaction TBDMSCl TBDMSCl TBDMSCl->Reaction Imidazole Imidazole Imidazole->Reaction DMF DMF DMF->Reaction tert-butyl(2-(4-bromothiophen-3-yl)ethoxy)dimethylsilane tert-butyl(2-(4-bromothiophen-3-yl)ethoxy)dimethylsilane Reaction->tert-butyl(2-(4-bromothiophen-3-yl)ethoxy)dimethylsilane Stir at RT, 2-4 h

Caption: Workflow for TBDMS protection.

Detailed Protocol: Synthesis of tert-butyl(2-(4-bromothiophen-3-yl)ethoxy)dimethylsilane

  • To a solution of 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired silyl ether.

ParameterValue
Reagents 2-(4-bromothiophen-3-yl)ethan-1-ol, TBDMSCl, Imidazole, DMF
Stoichiometry 1 : 1.2 : 2.5
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Expected Yield >95%
Benzyl Ethers: Robust Protection with Orthogonal Deprotection

Benzyl ethers are another excellent choice for protecting alcohols, offering greater stability to acidic and basic conditions compared to silyl ethers.[10] Their removal is typically achieved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to many other protecting groups.[10][11]

Causality of Reagent Choice:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide.

  • Benzyl Bromide (BnBr): An electrophile that undergoes an Sₙ2 reaction with the alkoxide to form the benzyl ether.

  • Tetrahydrofuran (THF): An aprotic solvent suitable for reactions involving strong bases like NaH.

Experimental Workflow: Benzylation

G cluster_start Starting Materials cluster_product Product 2-(4-bromothiophen-3-yl)ethan-1-ol 2-(4-bromothiophen-3-yl)ethan-1-ol Alkoxide Formation Alkoxide Formation 2-(4-bromothiophen-3-yl)ethan-1-ol->Alkoxide Formation NaH NaH NaH->Alkoxide Formation 0 °C to RT BnBr BnBr SN2 Reaction SN2 Reaction BnBr->SN2 Reaction 0 °C to RT THF THF THF->Alkoxide Formation Alkoxide Formation->SN2 Reaction 3-((2-(benzyloxy)ethyl)thiophen-4-yl)bromide 3-((2-(benzyloxy)ethyl)thiophen-4-yl)bromide SN2 Reaction->3-((2-(benzyloxy)ethyl)thiophen-4-yl)bromide

Caption: Workflow for Benzylation.

Detailed Protocol: Synthesis of 3-((2-(benzyloxy)ethyl)thiophen-4-yl)bromide

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an inert atmosphere, add a solution of 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterValue
Reagents 2-(4-bromothiophen-3-yl)ethan-1-ol, NaH, BnBr, THF
Stoichiometry 1 : 1.2 : 1.1
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Expected Yield 85-95%
Ester Formation: Protection via Acylation

Esters can also serve as protecting groups for alcohols.[12] They are stable to acidic conditions but are readily cleaved by base-mediated hydrolysis (saponification).[13][14][15] Acetyl esters are common, but pivaloyl esters are often preferred due to their increased steric bulk, which can confer greater stability.

Causality of Reagent Choice:

  • Pivaloyl Chloride: A sterically hindered acylating agent that reacts with the alcohol to form a stable ester.

  • Pyridine: Acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Dichloromethane (DCM): A common aprotic solvent for acylation reactions.

Experimental Workflow: Pivaloylation

G cluster_start Starting Materials cluster_product Product 2-(4-bromothiophen-3-yl)ethan-1-ol 2-(4-bromothiophen-3-yl)ethan-1-ol Acylation Acylation 2-(4-bromothiophen-3-yl)ethan-1-ol->Acylation Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Acylation Pyridine Pyridine Pyridine->Acylation DCM DCM DCM->Acylation 2-(4-bromothiophen-3-yl)ethyl pivalate 2-(4-bromothiophen-3-yl)ethyl pivalate Acylation->2-(4-bromothiophen-3-yl)ethyl pivalate Stir at RT, 4-6 h

Caption: Workflow for Pivaloylation.

Detailed Protocol: Synthesis of 2-(4-bromothiophen-3-yl)ethyl pivalate

  • To a solution of 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterValue
Reagents 2-(4-bromothiophen-3-yl)ethan-1-ol, Pivaloyl Chloride, Pyridine, DCM
Stoichiometry 1 : 1.2 : 1.5
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Expected Yield 90-98%

Deprotection Protocols

The selective removal of a protecting group is as critical as its installation. The following protocols are designed for the efficient cleavage of the derivatives described above.

Deprotection of TBDMS Ethers

TBDMS ethers are most commonly cleaved using a source of fluoride ions, due to the high strength of the Si-F bond.[1]

Detailed Protocol: TBAF-mediated Deprotection

  • To a solution of the TBDMS-protected alcohol (1.0 eq) in THF (0.2 M), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of Benzyl Ethers

Catalytic hydrogenolysis is the most common and mild method for cleaving benzyl ethers.[11][16]

Detailed Protocol: Hydrogenolysis

  • To a solution of the benzyl-protected alcohol (1.0 eq) in ethanol or ethyl acetate (0.1 M), add 10% palladium on carbon (Pd/C, 10 mol%).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Deprotection of Pivaloyl Esters

Base-catalyzed hydrolysis (saponification) is the standard method for the cleavage of ester protecting groups.[15]

Detailed Protocol: Saponification

  • To a solution of the pivaloyl-protected alcohol (1.0 eq) in a mixture of THF and methanol (2:1, 0.2 M), add a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is slow.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If TLC analysis indicates the presence of starting material, consider increasing the reaction time, temperature, or the equivalents of the reagents.

  • Side Reactions: The bromothiophene moiety is susceptible to metal-halogen exchange with strong organometallic bases. It is crucial to use non-nucleophilic bases where possible and to maintain low temperatures.

  • Purification: The polarity of the protected and deprotected compounds will be significantly different. Adjust the eluent system for column chromatography accordingly.

  • Moisture Sensitivity: Many of the reagents used, particularly NaH and silyl chlorides, are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

Conclusion

The derivatization of the hydroxyl group of 2-(4-bromothiophen-3-yl)ethan-1-ol is a critical step in its utilization as a synthetic building block. This guide provides detailed, reliable protocols for the protection of this alcohol as a TBDMS ether, benzyl ether, or pivaloyl ester. By understanding the principles behind the selection of each protecting group and the associated reaction conditions, researchers can strategically plan and execute complex synthetic sequences with improved yields and purity.

References

  • Puig de la Bellacasa, R., et al. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Available at: [Link]

  • Edwards, J. L., et al. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

  • n.a. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

  • Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems. Pearson. Available at: [Link]

  • Martin, C., et al. (n.d.). Controlled derivatization of hydroxyl groups of graphene oxide in mild conditions. HAL Open Science. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Silyl ether. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. Available at: [Link]

  • Gronowitz, S. (1959). 3-bromothiophene. Organic Syntheses. Available at: [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. Available at: [Link]

  • Gronowitz, S., & Raznikiewicz, T. (1961). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Khan, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. Available at: [Link]

  • OperaChem. (n.d.). Formation of Esters. OperaChem. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. Google Patents.
  • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University. Available at: [Link]

  • SciELO México. (n.d.). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. SciELO México. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • n.a. (n.d.). The Chemistry Behind 2-Acetyl-3-bromothiophene: Synthesis and Reactivity. Unknown Source.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Z., et al. (2017). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Molecules. Available at: [Link]

  • Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions. Britannica. Available at: [Link]

  • Gronowitz, S. (2008). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. ResearchGate. Available at: [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing. Available at: [Link]

  • Semantic Scholar. (n.d.). One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates. Semantic Scholar. Available at: [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. SlideShare. Available at: [Link]

  • YouTube. (2020). Hydrolysis of esters | A-level Chemistry | Year 2. YouTube. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]

  • Kirschning, A., et al. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Europe PMC. Available at: [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. ACS Publications. Available at: [Link]

  • YouTube. (2025). debenzylation | protection and deprotection of benzyl ether. YouTube. Available at: [Link]

  • Manasagangotri, P. @. (2021). Cis and trans isomers of 1-(5-bromothiophen-2-yl). Physics @ Manasagangotri. Available at: [Link]

  • Journal of Chemical Education. (2025). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. Journal of Chemical Education. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Connect Journals. Available at: [Link]

Sources

Application Notes and Protocols: 2-(4-Bromothiophen-3-yl)ethan-1-ol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

Thiophene-containing molecules are of paramount importance in the fields of medicinal chemistry and materials science. The thiophene nucleus is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's biological activity or material properties. 2-(4-bromothiophen-3-yl)ethan-1-ol is a bifunctional intermediate that offers two distinct points for chemical modification: a bromine atom, ideal for carbon-carbon bond formation via cross-coupling reactions, and a primary alcohol, which can be used for a variety of transformations, including oxidation and cyclization. This guide provides detailed protocols for the synthesis of this valuable intermediate and its application in the preparation of more complex molecular architectures.

Synthesis of 2-(4-Bromothiophen-3-yl)ethan-1-ol

The synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol can be efficiently achieved from the commercially available 3,4-dibromothiophene. The key transformation involves a regioselective metal-halogen exchange followed by the introduction of a two-carbon ethanol side chain via reaction with ethylene oxide.

Causality Behind the Synthetic Strategy

The choice of 3,4-dibromothiophene as the starting material is predicated on its commercial availability and the differential reactivity of its two bromine atoms. While both are at the β-positions of the thiophene ring, subtle electronic differences can be exploited to achieve regioselective monolithiation. The subsequent reaction with ethylene oxide is a classic and reliable method for the introduction of a hydroxyethyl group.[1][2]

Experimental Protocol: Synthesis of 2-(4-Bromothiophen-3-yl)ethan-1-ol

Reaction Scheme:

G 3,4-Dibromothiophene 3,4-Dibromothiophene 2-(4-Bromothiophen-3-yl)ethan-1-ol 2-(4-Bromothiophen-3-yl)ethan-1-ol 3,4-Dibromothiophene->2-(4-Bromothiophen-3-yl)ethan-1-ol 1. n-BuLi, THF, -78 °C 2. Ethylene oxide 3. H₃O⁺

Figure 1: Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
3,4-DibromothiopheneC₄H₂Br₂S241.9324.2 g (0.1 mol)98%Sigma-Aldrich
n-Butyllithium (n-BuLi)C₄H₉Li64.0640 mL (0.1 mol)2.5 M in hexanesSigma-Aldrich
Ethylene oxideC₂H₄O44.055.3 g (0.12 mol)>99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11500 mL>99.9%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49100 mL--
Diethyl ether(C₂H₅)₂O74.12500 mLACS Grade-
Anhydrous MgSO₄MgSO₄120.3720 g--

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 3,4-dibromothiophene (24.2 g, 0.1 mol) and anhydrous THF (300 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for an additional 1 hour.

  • Reaction with Ethylene Oxide: In a separate flask, condense ethylene oxide (5.3 g, 0.12 mol) at -78 °C and dissolve it in cold anhydrous THF (100 mL). Add this solution to the reaction mixture at -78 °C via a cannula.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, typically 9:1 to 7:3) to afford 2-(4-bromothiophen-3-yl)ethan-1-ol as a pale yellow oil.

Expected Yield and Characterization:

  • Yield: 60-70%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 3.6 Hz, 1H), 7.05 (d, J = 3.6 Hz, 1H), 3.85 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 6.4 Hz, 2H), 1.75 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 140.2, 128.6, 122.9, 110.5, 61.8, 32.5.

  • MS (EI): m/z (%) = 222/220 (M⁺, 100/98), 191/189 (M⁺ - CH₂OH, 45/43).

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom at the 4-position of 2-(4-bromothiophen-3-yl)ethan-1-ol serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various 4-aryl or 4-vinyl substituted thiophene derivatives.[3][4]

Causality Behind the Protocol

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. The choice of a palladium catalyst, such as Pd(PPh₃)₄, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (e.g., toluene/ethanol/water or dioxane/water) is crucial for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center.

Experimental Protocol: Synthesis of 2-(4-Phenylthiophen-3-yl)ethan-1-ol

Reaction Scheme:

G 2-(4-Bromothiophen-3-yl)ethan-1-ol 2-(4-Bromothiophen-3-yl)ethan-1-ol 2-(4-Phenylthiophen-3-yl)ethan-1-ol 2-(4-Phenylthiophen-3-yl)ethan-1-ol 2-(4-Bromothiophen-3-yl)ethan-1-ol->2-(4-Phenylthiophen-3-yl)ethan-1-ol Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 90 °C

Figure 2: Suzuki-Miyaura coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2-(4-Bromothiophen-3-yl)ethan-1-olC₆H₇BrOS221.092.21 g (10 mmol)>98%Synthesized
Phenylboronic acidC₆H₇BO₂121.931.46 g (12 mmol)>97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.56347 mg (0.3 mmol)99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g (30 mmol)>99%Sigma-Aldrich
TolueneC₇H₈92.1450 mLAnhydrous-
EthanolC₂H₅OH46.0725 mL95%-
Deionized WaterH₂O18.0225 mL--

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-(4-bromothiophen-3-yl)ethan-1-ol (2.21 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

  • Solvent Addition and Degassing: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the mixture under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, typically 8:2 to 1:1) to yield 2-(4-phenylthiophen-3-yl)ethan-1-ol.

Expected Yield and Characterization:

  • Yield: 80-90%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H), 7.25 (d, J = 3.4 Hz, 1H), 7.15 (d, J = 3.4 Hz, 1H), 3.90 (t, J = 6.5 Hz, 2H), 2.95 (t, J = 6.5 Hz, 2H), 1.80 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 141.5, 138.2, 134.5, 129.1, 128.8, 127.5, 125.4, 122.1, 62.0, 32.8.

  • MS (EI): m/z (%) = 218 (M⁺, 100), 187 (M⁺ - CH₂OH, 55).

Application 2: Synthesis of Thieno[3,2-c]pyran-4-one Derivatives

The ethanol side chain of 2-(4-bromothiophen-3-yl)ethan-1-ol is a key precursor for the construction of a fused pyranone ring, leading to the formation of thieno[3,2-c]pyran-4-one derivatives. These scaffolds are of interest in medicinal chemistry due to their potential biological activities.[5][6]

Causality Behind the Protocol

This transformation is a multi-step process that first involves the oxidation of the primary alcohol to a carboxylic acid. Subsequent intramolecular cyclization can be achieved via a palladium-catalyzed reaction, such as an intramolecular Heck reaction, or by activation of the carboxylic acid followed by an intramolecular Friedel-Crafts-type acylation. The protocol described here will focus on an intramolecular palladium-catalyzed cyclization.

Experimental Protocol: Synthesis of 7-Bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-one

Reaction Scheme:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Intramolecular Cyclization 2-(4-Bromothiophen-3-yl)ethan-1-ol 2-(4-Bromothiophen-3-yl)ethan-1-ol (4-Bromothiophen-3-yl)acetic acid (4-Bromothiophen-3-yl)acetic acid 2-(4-Bromothiophen-3-yl)ethan-1-ol-> (4-Bromothiophen-3-yl)acetic acid Jones Reagent (CrO₃, H₂SO₄, Acetone) (4-Bromothiophen-3-yl)acetic acid (4-Bromothiophen-3-yl)acetic acid 7-Bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-one 7-Bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-one (4-Bromothiophen-3-yl)acetic acid->7-Bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-one 1. (COCl)₂, DMF (cat.), CH₂Cl₂ 2. AlCl₃, CH₂Cl₂

Figure 3: Synthesis of a thieno[3,2-c]pyran-4-one derivative.

Step 2a: Oxidation to (4-Bromothiophen-3-yl)acetic acid

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2-(4-Bromothiophen-3-yl)ethan-1-olC₆H₇BrOS221.092.21 g (10 mmol)>98%Synthesized
Jones ReagentCrO₃ in H₂SO₄-~15 mL2.67 MPrepared
AcetoneC₃H₆O58.08100 mLACS Grade-
IsopropanolC₃H₈O60.1020 mLACS Grade-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-(4-bromothiophen-3-yl)ethan-1-ol (2.21 g, 10 mmol) in acetone (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Oxidation: Add Jones reagent dropwise with vigorous stirring until the orange color persists.

  • Quenching: Add isopropanol dropwise until the orange color disappears and a green precipitate forms.

  • Work-up: Filter the mixture through a pad of celite and wash the celite with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (4-bromothiophen-3-yl)acetic acid, which can often be used in the next step without further purification.

Step 2b: Intramolecular Cyclization

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
(4-Bromothiophen-3-yl)acetic acidC₆H₅BrO₂S235.07~10 mmolCrudeFrom Step 2a
Oxalyl chloride(COCl)₂126.931.3 mL (15 mmol)98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.091 dropAnhydrous-
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrous-
Aluminum chloride (AlCl₃)AlCl₃133.342.0 g (15 mmol)>99%Sigma-Aldrich

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve the crude (4-bromothiophen-3-yl)acetic acid (~10 mmol) in anhydrous DCM (50 mL). Add one drop of DMF. Slowly add oxalyl chloride (1.3 mL, 15 mmol) at 0 °C. Stir at room temperature for 2 hours.

  • Cyclization: Cool the solution to 0 °C and add anhydrous aluminum chloride (2.0 g, 15 mmol) portion-wise. Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Work-up and Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify by column chromatography (hexane/ethyl acetate) to obtain 7-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-one.

Expected Yield and Characterization:

  • Yield: 50-60% over two steps.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 5.2 Hz, 1H), 7.10 (d, J = 5.2 Hz, 1H), 4.60 (t, J = 4.8 Hz, 2H), 3.20 (t, J = 4.8 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 155.1, 130.2, 124.8, 115.6, 68.9, 28.7.

  • MS (EI): m/z (%) = 234/232 (M⁺, 80/78), 206/204 (M⁺ - CO, 100/98).

Conclusion

2-(4-Bromothiophen-3-yl)ethan-1-ol is a highly valuable and versatile intermediate in organic synthesis. Its synthesis from 3,4-dibromothiophene is straightforward, and its two orthogonal functional groups—the bromo substituent and the primary alcohol—allow for a wide range of subsequent transformations. The protocols detailed in this guide for Suzuki-Miyaura coupling and the synthesis of thieno[3,2-c]pyran-4-ones demonstrate the utility of this building block in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

  • PubChem. 3,4-Dibromothiophene. National Center for Biotechnology Information. [Link]

  • Macmillan, D. W. C. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]

  • McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Journal of the American Chemical Society, 114(26), 10099–10102. [Link]

  • RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. [Link]

  • Khan, M. A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. [Link]

  • Reddy, T. S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4346–4351. [Link]

  • Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Link]

  • Google Patents. (2013).
  • Google Patents. (2014).
  • Organic Syntheses. (1966). 3-bromothiophene. [Link]

  • Google Patents. (2011). CN102241662A - Synthetic method of thiophene-3-ethanol.
  • Hussain, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(21), 3953. [Link]

  • Vedantu. (2023). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. [Link]

  • Google Patents. (2013). CN103483310B - Synthesis method of 2-thiopheneethanol.
  • ResearchGate. (2022). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. [Link]

  • ResearchGate. (2015). (PDF) The Efficient Synthesis of Dithieno[3,4-b:3,4-d]thiophene. [Link]

  • Agett, A. H. (1941). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State College of Agriculture and Applied Science.
  • Chemistry LibreTexts. (2022). Metal–halogen exchange. [Link]

  • YouTube. (2022). Metal Halogen Exchange Reaction Explained. [Link]

  • Kyushu University Library. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

  • PubMed. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. [Link]

  • RSC Publishing. (2015). Synthesis of 1H-isothiochromenes by regioselective C–C and C–S bond formation of enaminothiones with alkynes under rhodium catalysis. [Link]

  • ResearchGate. (2006). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. [Link]

  • Organic Syntheses. (1984). ALLYLMAGNESIUM BROMIDE. [Link]

  • Taylor & Francis Group. (2018). Intermolecular cyclization of cinnamoyl isothiocyanate: A new synthetic entry for pyrimidine, triazine, and triazole candidates. [Link]

  • ResearchGate. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. [Link]

  • DOI. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. [Link]

  • ACS Publications. (2023). Organic Letters Ahead of Print. [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • Taylor & Francis. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We understand that synthesizing substituted thiophenes can present unique challenges, particularly concerning regioselectivity and the handling of reactive intermediates. This document moves beyond simple protocols to explain the causality behind our recommendations, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol, which typically proceeds via a metal-halogen exchange followed by quenching with an electrophile.

Q1: My overall yield is consistently low (<30%). What is the most likely bottleneck in the synthesis?

Low yield is a frequent complaint, and it almost always traces back to the initial metal-halogen exchange step. The formation of the 3-thienyllithium or the corresponding Grignard reagent from 3,4-dibromothiophene is the most critical and sensitive part of the entire sequence.

Primary Causes & Solutions:

  • Inefficient Metal-Halogen Exchange: The C-Br bonds on the thiophene ring have different reactivities. While the exchange is generally regioselective at the 3-position under kinetic control (low temperature), incomplete conversion is common.

    • Solution: Ensure your organolithium reagent (typically n-BuLi) is properly titrated and active. Use 1.05-1.1 equivalents to drive the reaction to completion. Crucially, maintain the temperature at a stable -78 °C (dry ice/acetone bath) during the addition and subsequent stirring to prevent side reactions like deprotonation at the more acidic C2/C5 positions.[1]

  • Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. Any contamination will quench the reagent and drastically reduce the yield of your desired intermediate.

    • Solution: All glassware must be rigorously flame-dried or oven-dried under vacuum. Use anhydrous solvents (THF is preferred and should be freshly distilled from a suitable drying agent like sodium/benzophenone). The entire reaction must be conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen).[2]

  • Degradation of the Intermediate: The 3-thienyllithium intermediate, while more stable than its furan counterpart, can degrade if the temperature rises or if it's left for too long before the electrophile is added.

    • Solution: After the addition of n-BuLi, stir for the recommended time (typically 30-60 minutes) at -78 °C and then immediately proceed with the addition of the electrophile (ethylene oxide).[1]

Q2: I am attempting a lithium-halogen exchange on 3,4-dibromothiophene. Why is this preferred over a Grignard reaction?

While both are viable, lithium-halogen exchange with an organolithium reagent like n-BuLi is generally faster, more reliable, and occurs at lower temperatures than Grignar reagent formation from magnesium metal.[1][2] This provides a significant advantage for regioselectivity.

FeatureLithium-Halogen Exchange (n-BuLi)Grignard Reaction (Mg)
Reaction Speed Very fast, often complete in < 1 hour.Slower, may require heating to initiate and reflux for completion.[2]
Temperature -78 °COften requires reflux in THF (approx. 66 °C).
Selectivity High kinetic selectivity at low temperatures.Can lead to mixtures and side products like the Wurtz-Fittig coupling product.
Initiation Generally reliable with good quality n-BuLi.Can be difficult to initiate; requires activated magnesium and is sensitive to impurities.

The low temperature of the n-BuLi reaction (-78 °C) is key to its success, as it favors the kinetically controlled formation of the 3-lithiated species, minimizing unwanted side reactions.[1]

Q3: My crude reaction mixture shows multiple spots on TLC, including a non-polar spot that I suspect is a byproduct. What could it be?

The most common non-polar byproduct is the homocoupling product, 4,4'-dibromo-3,3'-bithiophene. This arises from the reaction of the organometallic intermediate with unreacted 3,4-dibromothiophene.

Minimization Strategies:

  • Slow Addition of Reagent: Add the n-BuLi dropwise to the solution of 3,4-dibromothiophene at -78 °C.[1] This maintains a low concentration of the organolithium reagent at any given moment, disfavoring coupling.

  • Avoid Localized Heating: Ensure efficient stirring to dissipate the heat generated during the exothermic addition of n-BuLi.

  • Reverse Addition: In some cases, adding the substrate (3,4-dibromothiophene) solution to the n-BuLi solution can minimize coupling, although this is less common.

Another possibility is the formation of 3-bromothiophene from the quenching of the lithiated intermediate by trace amounts of water.[3]

Q4: The reaction with ethylene oxide is low-yielding and inconsistent. How can I improve this step?

Ethylene oxide is a gas at room temperature, which makes its accurate and safe addition challenging.

Best Practices for Ethylene Oxide Addition:

  • Condensation Method (Recommended): The most reliable method is to condense ethylene oxide gas into a graduated cylinder or a separate, cooled flask at -78 °C. This allows you to measure an accurate volume of the liquefied gas. This liquid can then be transferred via a pre-cooled cannula into your reaction flask containing the 3-thienyllithium solution, still maintained at -78 °C.

  • Gas Bubbling: Bubbling ethylene oxide gas directly from the cylinder into the reaction mixture is less precise and can lead to unreacted starting material or polymerization. If this is the only option, ensure a slow, steady flow rate and vigorous stirring.

  • Temperature Control: After the addition of ethylene oxide, the reaction should be allowed to warm slowly to room temperature overnight. A rapid temperature increase can cause uncontrolled polymerization of ethylene oxide.

Visualized Workflows

Synthetic Pathway Diagram

The following diagram illustrates the recommended synthetic route from 3,4-dibromothiophene.

G cluster_start Starting Material cluster_reaction Core Synthesis cluster_product Final Product A 3,4-Dibromothiophene B 3-Lithio-4-bromothiophene (in situ intermediate) A->B  1. n-BuLi (1.1 eq)  Anhydrous THF  -78 °C, 1h C Lithium (4-bromothiophen-3-yl)ethanolate (in situ intermediate) B->C  2. Ethylene Oxide  -78 °C to RT D 2-(4-bromothiophen-3-yl)ethan-1-ol C->D  3. Aqueous Workup  (e.g., sat. NH4Cl)

Caption: Recommended synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues leading to low yield.

G Start Low Yield Observed CheckReagents Are reagents anhydrous and atmosphere inert? Start->CheckReagents CheckTemp Was temperature held at -78°C during n-BuLi addition? CheckReagents->CheckTemp Yes Sol_Reagents Solution: Flame-dry glassware, use anhydrous solvents, maintain inert atmosphere. CheckReagents->Sol_Reagents No CheckNBuLi Was n-BuLi titrated and is it active? CheckTemp->CheckNBuLi Yes Sol_Temp Solution: Use a proper dry ice/acetone bath. Add n-BuLi slowly with vigorous stirring. CheckTemp->Sol_Temp No CheckEO How was ethylene oxide added? CheckNBuLi->CheckEO Yes Sol_NBuLi Solution: Titrate n-BuLi before use or use a new, sealed bottle. Use 1.1 equivalents. CheckNBuLi->Sol_NBuLi No Sol_EO_Gas If bubbled gas: Yield may be inconsistent. Switch to condensation method. CheckEO->Sol_EO_Gas Bubbled Gas Sol_EO_OK If condensed liquid: This is the optimal method. Problem is likely upstream. CheckEO->Sol_EO_OK Condensed Liquid

Caption: Decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocol

This protocol details the synthesis via lithium-halogen exchange, which is considered the most robust method.

Materials:

  • 3,4-Dibromothiophene (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene Oxide

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dry Ice / Acetone

Procedure:

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Metal-Halogen Exchange):

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. It is critical to keep the internal temperature below -70 °C.[1]

    • Stir the resulting mixture at -78 °C for 60 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Reaction with Ethylene Oxide:

    • In a separate, dry, and cooled graduated cylinder, condense a known volume of ethylene oxide (1.5-2.0 eq) at -78 °C.

    • Transfer the liquefied ethylene oxide into the reaction flask via a pre-cooled cannula.

    • After the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature. Let it stir overnight (12-16 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude material is typically an oil. Purify it using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure 2-(4-bromothiophen-3-yl)ethan-1-ol.[4]

References

  • CN103613577A - Preparation method for 3,4-dibromothiophene.
  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Barbera, V., et al. (2019). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Molecules, 24(15), 2821. [Link]

  • Ocal, N., et al. (2016). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 335-350. [Link]

  • CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene.
  • Desai, N. C., et al. (2014). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]

  • Hussain, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

  • Dell’Isola, A., et al. (2012). The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. Journal of Heterocyclic Chemistry, 49(6), 1330-1335. [Link]

  • Cleland, G. H. (1971). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses, 51, 1. [Link]

  • Alirezapour, B., et al. (2014). A novel method for purification of the synthesized Br-HIDA compound and its identification by FT-IR and HPLC techniques in Pars Isotope Company. Asia Pacific Journal of Medical Toxicology, 3(Suppl. 1), 10. [Link]

Sources

Technical Support Center: Purification of Crude 2-(4-bromothiophen-3-yl)ethan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-(4-bromothiophen-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed protocol to navigate the challenges of purifying this polar, brominated thiophene derivative.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the column chromatography of 2-(4-bromothiophen-3-yl)ethan-1-ol. The advice provided is based on established chromatographic principles and experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-(4-bromothiophen-3-yl)ethan-1-ol?

A1: The impurity profile can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 4-bromo-3-thiopheneacetaldehyde or the corresponding ester, depending on your synthesis.

  • Over-reduced or side-reaction products: For instance, debrominated species or products from the reduction of the thiophene ring under harsh conditions.

  • Reagents and byproducts: Residual reducing agents or their byproducts.

  • Polymeric materials: Formed through decomposition or side reactions of reactive intermediates.

Q2: Which stationary phase is most suitable for this purification?

A2: For moderately polar compounds like 2-(4-bromothiophen-3-yl)ethan-1-ol, silica gel (SiO₂) is the most commonly used and effective stationary phase.[1] Its polar surface interacts with the hydroxyl group of your target compound, allowing for separation from less polar impurities. For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina can be an alternative.

Q3: How do I select the right mobile phase (solvent system)?

A3: The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] The ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.[1]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Brominated thiophenes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[3][4] Here are a few strategies to mitigate this:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).

  • Use a different stationary phase: Consider using neutral alumina or a deactivated silica gel.

  • Work quickly: Do not let the compound sit on the column for an extended period.

Troubleshooting Common Problems

Problem Potential Cause Recommended Solution
Poor Separation (Overlapping Bands) The polarity of the eluent is too high.Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded in too large a volume of solvent.Dissolve the crude product in a minimal amount of solvent before loading. Consider "dry loading" for better resolution.[1]
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.
Compound Does Not Elute (Stays at the top) The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).
The compound may have decomposed or irreversibly adsorbed to the silica.Test the stability of your compound on a small amount of silica gel before running the full column. Consider deactivating the silica gel.
Tailing of the Product Band The sample is too concentrated.Dilute the sample before loading or load a smaller amount onto the column.
Strong interaction between the compound and acidic sites on the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds (though your compound is neutral, this can sometimes help with polar interactions).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues during the column chromatography of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Troubleshooting Workflow Troubleshooting Workflow for Column Chromatography start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Run Column and Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions poor_separation Poor Separation? analyze_fractions->poor_separation no_elution Compound Not Eluting? poor_separation->no_elution No decrease_polarity Decrease Eluent Polarity poor_separation->decrease_polarity Yes repack_column Repack Column Carefully poor_separation->repack_column Check Packing dry_load Use Dry Loading Technique poor_separation->dry_load Improve Loading fast_elution Compound Eluting Too Fast? no_elution->fast_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes fast_elution->decrease_polarity Yes end Pure Product Obtained fast_elution->end No decrease_polarity->run_column increase_polarity->run_column repack_column->load_sample dry_load->run_column

Caption: A flowchart for troubleshooting common column chromatography issues.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of crude 2-(4-bromothiophen-3-yl)ethan-1-ol using flash column chromatography.

Preparation and TLC Analysis
  • Prepare a stock solution of your crude product: Dissolve a small amount of the crude 2-(4-bromothiophen-3-yl)ethan-1-ol in a suitable solvent like dichloromethane or ethyl acetate.

  • Develop a solvent system using TLC:

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system, for example, 20% ethyl acetate in hexanes.

    • Visualize the plate under UV light and/or with a staining agent (e.g., potassium permanganate).

    • Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.2-0.4.[1] A lower Rf provides better separation.

Column Preparation
  • Select an appropriate column size: A general rule of thumb is to use about 25-50 g of silica gel for every 1 g of crude material.

  • Pack the column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Drain the excess solvent until it is just level with the top of the sand. Never let the column run dry.

Sample Loading
  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the initial eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Carefully add fresh eluent to the top of the column.

  • Dry Loading (Recommended for better separation):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Begin elution: Start with the solvent system determined by TLC.

  • Apply pressure (for flash chromatography): Use a gentle stream of air or nitrogen to increase the flow rate.

  • Collect fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor the separation: Spot the collected fractions on TLC plates to track the elution of your product and any impurities.

  • Gradient Elution (if necessary): If the impurities are well-separated from your product, you can gradually increase the polarity of the mobile phase to speed up the elution of your more polar product after the less polar impurities have been washed off.

Product Isolation
  • Combine pure fractions: Based on the TLC analysis, combine the fractions that contain the pure product.

  • Evaporate the solvent: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-(4-bromothiophen-3-yl)ethan-1-ol.

  • Determine the yield and purity: Weigh the purified product to calculate the yield and assess its purity by techniques such as NMR, GC-MS, or HPLC.

Typical Purification Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for polar organic compounds.
Mobile Phase (Starting Point) 10-30% Ethyl Acetate in HexanesProvides a good balance of polarity for initial separation.
TLC Rf of Target Compound ~0.2-0.4Optimal range for good separation on a column.
Loading Technique Dry LoadingMinimizes band broadening and improves resolution.
Visualization on TLC UV light (254 nm) and/or Potassium Permanganate stainThiophene rings are often UV active. The alcohol will react with KMnO₄.

References

  • Google Patents. (n.d.). Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Google Patents. (n.d.). Preparation method of 3-bromothiophene.
  • Google Patents. (n.d.). Process for the purification of thiophenes.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (2018). Silica Gel-Assisted Preparation of (Bromo)(Chloro)(Iodo)benzo[b]thiophenes Bearing Halogen Atoms at the 2-, 4-, and 7-Positions. Retrieved from [Link]

  • ResearchGate. (2021). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Retrieved from [Link]

  • HETEROCYCLES. (2018). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. Retrieved from [Link]

  • PMC. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown? Retrieved from [Link]

  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • PubMed. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

  • SciELO México. (2016). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. Retrieved from [Link]

  • MDPI. (2023). A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents. Retrieved from [Link]

  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high-yield, high-purity results.

Introduction: The Synthetic Challenge

2-(4-bromothiophen-3-yl)ethan-1-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via organometallic functionalization of 3,4-dibromothiophene, is a classic yet nuanced procedure. Success hinges on the precise control of reaction parameters to favor the formation of the desired product over a landscape of potential side reactions. This guide will focus on the most prevalent and controllable synthetic route: lithium-halogen exchange followed by electrophilic quench.

Part 1: Recommended Synthetic Workflow

The preferred method for synthesizing 2-(4-bromothiophen-3-yl)ethan-1-ol involves a selective lithium-halogen exchange at the 3-position of 3,4-dibromothiophene, followed by reaction with an electrophile such as ethylene oxide. The higher reactivity of the bromine at the 3-position compared to the 4-position allows for regioselective functionalization.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_purification Purification Prep Flame-Dry Glassware & Prepare Anhydrous Solvents Start Start with 3,4-Dibromothiophene Lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) Start->Lithiation Anhydrous THF Electrophile Electrophilic Quench (Ethylene Oxide) Lithiation->Electrophile Formation of 3-lithio-4-bromothiophene Workup Aqueous Workup (Sat. NH4Cl) Electrophile->Workup Reaction complete Extraction Solvent Extraction Workup->Extraction Purify Column Chromatography Extraction->Purify Product Pure 2-(4-bromothiophen-3-yl)ethan-1-ol Purify->Product

Caption: High-level workflow for the synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Scenario 1: Low or No Product Yield

Question: My reaction yielded mostly unreacted 3,4-dibromothiophene. What is the likely cause?

Answer: This outcome strongly suggests a failure in the initial lithium-halogen exchange step. Organolithium reagents are extremely sensitive, and several factors can inhibit the formation of the crucial 3-lithiothiophene intermediate.[1]

  • Causality & Solution:

    • Moisture or Oxygen Contamination: Organolithium reagents like n-BuLi are potent bases and will react instantly with water, or with oxygen and carbon dioxide from the air.

      • Protocol: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a well-sealed Schlenk line or glovebox to maintain a dry, inert atmosphere (argon or nitrogen). Solvents, particularly THF, must be anhydrous.[1]

    • Poor Reagent Quality: n-BuLi degrades over time, especially if improperly stored.

      • Protocol: Use a fresh bottle of n-BuLi or titrate older bottles to determine the exact molarity before use.

    • Incorrect Temperature: The lithium-halogen exchange is highly exothermic and the resulting 3-lithiothiophene is thermally unstable.

      • Protocol: The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) during the addition of n-BuLi and for the duration of the exchange (typically 30-60 minutes).[1] Allowing the temperature to rise can lead to decomposition.

Scenario 2: Presence of Significant Byproducts

Question: My crude NMR shows multiple unexpected signals. What are the common side products and how can I minimize them?

Answer: The formation of byproducts usually points to issues with reaction selectivity, temperature control, or quenching.

  • Common Byproducts & Mitigation Strategies:

    • 3-Butylthiophene: This arises if the intermediate 3-lithiothiophene reacts with the n-butyl bromide byproduct of the lithium-halogen exchange.

      • Causality: This is more likely if the temperature is not kept sufficiently low. Using two equivalents of tert-butyllithium can mitigate this, as the second equivalent eliminates the tert-butyl bromide byproduct to form isobutylene gas.[2]

    • Thiophene or 3-Bromothiophene: These are formed if the organolithium intermediate is inadvertently quenched by a proton source before or during the addition of the electrophile.

      • Causality: The proton source could be residual moisture, acidic impurities in the starting material, or an insufficiently dried solvent.

      • Protocol: Adhere strictly to anhydrous techniques as described above.[1]

    • Homocoupled Bithiophenes: Dimerization of the thiophene rings can occur, often catalyzed by trace oxygen.

      • Protocol: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.

G cluster_yield Low Yield / No Reaction cluster_purity Impure Product start Problem Identified yield_q Is starting material recovered? start->yield_q purity_q Identify Byproducts (NMR/MS) start->purity_q yield_a1 YES: Failure of Lithiation Step yield_q->yield_a1 cause1 Check: Moisture/Air? label2=Reagent Quality? label3=Temperature Control? yield_a1->cause1 byprod1 3-Butylthiophene? purity_q->byprod1 byprod2 Protonated Species (3-Bromothiophene)? purity_q->byprod2 byprod3 Homocoupled Dimer? purity_q->byprod3 sol1 Improve Temp. Control or use 2 eq. t-BuLi byprod1->sol1 If Yes sol2 Ensure Anhydrous Conditions byprod2->sol2 If Yes sol3 Degas System Thoroughly byprod3->sol3 If Yes

Caption: Troubleshooting decision tree for common synthesis problems.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reaction instead of lithiation?

A1: Yes, a Grignard reaction is a viable alternative.[3] You would form the Grignard reagent from 3,4-dibromothiophene and magnesium turnings. However, there are trade-offs.

ParameterLithiation (n-BuLi)Grignard Reaction (Mg)
Reagent n-ButyllithiumMagnesium turnings
Temperature -78 °CRefluxing THF (approx. 66 °C)
Initiation Generally rapid and reliableCan be difficult to initiate; requires activation (e.g., iodine crystal)[3]
Selectivity Excellent at low temperaturesGood, but can have more side reactions at higher temps
Pros Fast, clean, highly selectiveCheaper reagents, less pyrophoric than t-BuLi
Cons Requires cryogenic temperaturesCan be sluggish to start, higher reaction temp

Q2: How should I monitor the reaction's progress?

A2: Monitoring the formation of the organometallic intermediate in-situ is difficult. The most practical method is to monitor the consumption of the starting material after quenching a small aliquot of the reaction. Take a sample from the reaction mixture, carefully quench it with saturated ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), and analyze by Thin Layer Chromatography (TLC) or GC-MS against a standard of your starting material.[3]

Q3: What is the safest and most effective way to quench the reaction?

A3: After the reaction with ethylene oxide is complete, cool the mixture back to 0 °C or lower in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] This protonates any remaining organometallic species and the resulting alkoxide in a controlled manner. Never quench a large-scale organometallic reaction with water , as the highly exothermic reaction can cause splashing and solvent ignition.

Part 4: Detailed Experimental Protocol

This protocol is a self-validating system designed for a 10 mmol scale synthesis.

Materials & Equipment:

  • 3,4-Dibromothiophene (10 mmol, 2.42 g)

  • n-Butyllithium (1.1 eq, 11 mmol, e.g., 4.4 mL of a 2.5 M solution in hexanes)

  • Ethylene oxide (condensed and measured at low temperature, or a prepared solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Flame-dried, three-neck round-bottom flask with a stir bar, septa, and a nitrogen/argon inlet

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (argon or nitrogen).

  • Starting Material: Add 3,4-dibromothiophene to the flask and dissolve it in 50 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-butyllithium dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 45 minutes. A color change is typically observed.

  • Electrophilic Quench: Slowly add a solution of ethylene oxide (1.2 eq, 12 mmol) in cold THF to the reaction mixture.

  • Warming: Allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-bromothiophen-3-yl)ethan-1-ol.

References

  • BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3,4-Dibromothiophene: Chemical Properties and Structure.
  • Organic Syntheses. (n.d.). Procedure for Quenching Reactions.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1050.
  • Organic Syntheses. (n.d.). 3-bromothiophene.
  • BenchChem. (2025). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
  • Harris, E. B. J. (2014). Response to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate. Retrieved from [Link]

Sources

removal of palladium catalyst from 2-(4-bromothiophen-3-yl)ethan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

Topic: Effective Removal of Palladium Catalysts from 2-(4-bromothiophen-3-yl)ethan-1-ol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to synthesize 2-(4-bromothiophen-3-yl)ethan-1-ol and related thiophene derivatives. Residual palladium in active pharmaceutical ingredients (APIs) or advanced intermediates is a critical concern due to regulatory limits, potential toxicity, and interference with downstream chemistry.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the required levels of purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 2-(4-bromothiophen-3-yl)ethan-1-ol reaction so challenging?

A1: The primary difficulty stems from the inherent chemical nature of your target molecule. The sulfur atom in the thiophene ring is a soft Lewis base, which can act as a strong ligand and coordinate with the soft Lewis acidic palladium catalyst.[3] This coordination can form stable, soluble palladium-thiophene complexes that are difficult to remove using standard methods like simple filtration or aqueous washes. This is a common issue observed with heteroaromatic compounds containing potential coordinating atoms.[4]

Q2: What are the most common forms of residual palladium I might be dealing with?

A2: After a reaction, palladium can exist in several forms:

  • Homogeneous Species: Soluble Pd(II) complexes or Pd(0) complexes with ligands.

  • Heterogeneous Species: Insoluble palladium black (Pd(0)) or palladium adsorbed onto solid supports.

  • Colloidal Palladium: Fine, suspended nanoparticles of Pd(0) that may not be easily filtered.[5]

The effectiveness of a removal strategy is highly dependent on the state of the palladium in your crude reaction mixture.[1]

Q3: What are the main strategies for palladium removal?

A3: The core strategies fall into three categories:

  • Adsorption: Using materials with a high affinity for palladium to bind and remove it from solution. This includes metal scavengers and activated carbon.[6][7]

  • Filtration: Physically separating insoluble palladium species from the product solution, often with the aid of a filter agent like Celite.[8][9]

  • Crystallization/Extraction: Purifying the desired product to leave the palladium impurities behind in the mother liquor or an aqueous phase.[2] Often, this is used as a final polishing step.

Q4: How do I know how much residual palladium is in my sample?

A4: While a dark color in your solution often indicates the presence of palladium, visual inspection is not quantitative.[10] The industry-standard method for accurately quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[11][12] For process development, where rapid analysis is needed, other techniques can also be employed to monitor relative palladium levels.[11] It is recommended that final products for biological testing contain less than 100 ppm of palladium, while regulatory limits for APIs are even stricter.[13][14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the palladium removal process.

Issue 1: My purified product solution is still dark grey or black.

  • Probable Cause: This almost certainly indicates the presence of finely dispersed, colloidal palladium black (Pd(0)). This form is often too fine to be removed by standard filter paper.

  • Solution Path:

    • Celite Filtration: Pass the solution through a thick pad of Celite (diatomaceous earth) on a sintered glass funnel.[8] The Celite provides a tortuous path that can effectively trap these fine particles.

    • Solvent Dilution: Before filtration, dilute the reaction mixture with a suitable solvent. This reduces viscosity and can help prevent clogging of the Celite pad.[8]

    • Check for Insolubles: If a significant amount of black solid is visible, Celite filtration is the most direct first step.

Issue 2: The solution is clear, but ICP-MS analysis shows palladium levels are still >100 ppm.

  • Probable Cause: The palladium is present as a soluble, homogeneous species, likely complexed with your thiophene product, phosphine ligands, or other reagents.

  • Solution Path:

    • Metal Scavengers: This is the most targeted approach for soluble palladium. Scavengers are solid supports (often silica or polystyrene) functionalized with groups that have a very high affinity for palladium, such as thiols or triazines (e.g., Si-TMT).[15][16] The scavenger chelates the palladium, and the resulting solid is easily filtered off.

    • Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing palladium.[6] However, be aware that it can be non-selective and may also adsorb your desired product, leading to yield loss.[1][2] A preliminary screening experiment is highly recommended.

    • Oxidative Treatment: In some cases, oxidizing Pd(0) species to the more ionic Pd(II) state can facilitate removal by silica gel chromatography or aqueous extraction. However, this should be approached with caution to avoid degradation of the target molecule.

Issue 3: My yield is significantly lower after using activated carbon or a scavenger.

  • Probable Cause: Your product, 2-(4-bromothiophen-3-yl)ethan-1-ol, is being adsorbed onto the purification medium along with the palladium. The hydroxyl group and the thiophene ring can both contribute to non-specific binding.

  • Solution Path:

    • Optimize the Amount: Reduce the amount of scavenger or carbon used. Perform a small-scale study to find the minimum amount required to achieve the desired palladium level.

    • Change the Scavenger: Different scavengers have different backbones and functional groups. A different choice may have less affinity for your product.

    • Wash Thoroughly: After filtering off the scavenger/carbon, wash it thoroughly with a clean solvent to recover any adsorbed product. Combine the washings with your main filtrate.

    • Consider a Flow-Based Approach: Passing the solution through a packed cartridge of scavenger can be more efficient and minimize contact time and the amount of scavenger needed compared to a batch stirring method.

Decision Workflow for Palladium Removal Strategy

This diagram outlines a logical approach to selecting the appropriate purification method.

G start Crude Reaction Mixture (Post-Reaction) precipitate_check Black Precipitate Visible? start->precipitate_check color_check Solution is Colored (Yellow/Brown/Grey)? precipitate_check->color_check No celite_filtration 1. Dilute with Solvent 2. Filter through Celite Pad precipitate_check->celite_filtration Yes scavenger_screen Screen Adsorbents: - Metal Scavengers (e.g., Si-TMT) - Activated Carbon color_check->scavenger_screen Yes icp_analysis1 Analyze Filtrate (ICP-MS) celite_filtration->icp_analysis1 icp_analysis1->color_check Failure (High Pd) final_product Final Product (Pd < Target Limit) icp_analysis1->final_product Success optimize_scavenger Select Best Adsorbent & Optimize Conditions (Amount, Time, Temp) scavenger_screen->optimize_scavenger icp_analysis2 Analyze Purified Solution (ICP-MS) optimize_scavenger->icp_analysis2 icp_analysis2->final_product Success fail Re-evaluate Strategy: - Different Scavenger - Chromatography - Recrystallization icp_analysis2->fail Failure

Caption: Decision tree for selecting a palladium removal method.

Quantitative Data Summary

The choice of method involves a trade-off between efficiency, cost, and potential product loss. The following table summarizes common approaches.

MethodMechanismTypical EfficiencyProsConsBest For
Celite Filtration Physical Adsorption & TrappingVariable; high for particulatesInexpensive, simple, fastOnly effective for insoluble/precipitated palladium (Pd black)Initial workup step when black solids are present[8][17]
Activated Carbon AdsorptionGood to Excellent (can reach <10 ppm)Low cost, widely availableCan have poor selectivity, leading to product loss; requires optimization[1][2][6]Removing color and a range of palladium species on a large scale
Silica/Polymer Scavengers (e.g., Si-TMT) ChelationExcellent (< 5 ppm achievable)High selectivity for palladium, minimal product loss with optimizationHigher cost than carbon; may require longer contact times[1][15][16]Removing soluble, complexed palladium to meet very low limits
Column Chromatography Differential AdsorptionGood to ExcellentCan remove other impurities simultaneouslySolvent intensive, may not be scalable, potential for product loss on silicaLab-scale purification and separation from other reaction byproducts[8]
Recrystallization Exclusion from Crystal LatticeVariableCan provide very high purity productProduct must be a solid; palladium can sometimes co-crystallize; yield loss to mother liquor[2][18]Final purification step for crystalline products

Efficiency data is illustrative. Actual performance is highly dependent on the specific reaction conditions, solvent, and palladium species.[1] For example, a treatment with ISOLUTE Si-TMT scavenger successfully reduced palladium concentration from 1300 ppm to just 5 ppm in a single pass.[16]

Experimental Protocols

Protocol 1: Celite Filtration for Insoluble Palladium

  • Preparation: Place a sintered glass funnel (medium or fine porosity) on a filter flask. Add a layer of sand or coarse silica (approx. 0.5 cm) if desired.

  • Slurry: In a separate beaker, create a slurry of Celite in the reaction solvent.

  • Pack the Pad: Pour the Celite slurry into the funnel under gentle vacuum to form a compact pad, typically 2-4 cm thick. Wash the pad with fresh solvent until the filtrate runs clear.

  • Filter Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and slowly pass it through the Celite pad under vacuum.[8]

  • Wash: Wash the Celite pad thoroughly with additional fresh solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrates and concentrate in vacuo. Analyze a small sample for palladium content.

Protocol 2: Batch Treatment with a Palladium Scavenger (e.g., Si-TMT)

  • Screening: Before committing the entire batch, test the scavenger on a small scale. Prepare several vials with a small amount of the crude product solution and add varying amounts of the scavenger (e.g., 5, 10, 20 wt% equivalents relative to the product). Stir at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Filter and analyze the palladium content to determine the optimal loading.

  • Batch Treatment: To the main batch of crude product solution, add the optimized amount of the selected scavenger.

  • Stirring: Stir the mixture at the determined temperature (e.g., 45 °C) for the required time (can range from 2 to 24 hours).[1] Monitor the reaction by taking small, filtered aliquots for analysis if possible.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger.

  • Wash: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrates, concentrate, and submit for final palladium analysis.

General Workflow Visualization

G A Crude Reaction Mixture (Contains Product & Pd) B Step 1: Pre-Treatment (Optional) Filter through Celite if solids present A->B C Step 2: Scavenging/Adsorption Treat with Scavenger or Carbon (Batch or Flow) B->C D Step 3: Separation Filter to remove Scavenger/Carbon C->D E Work-Up & Isolation (e.g., Solvent Evaporation, Crystallization) D->E F Final Purity Analysis ICP-MS for Pd quantification E->F G Purified Product F->G

Caption: Standard workflow for palladium removal from a crude product.

References

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]

  • Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals? Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery? Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Fallon, J. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549–1575. [Link]

  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Retrieved from [Link]

  • MDPI. (2022, June 15). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual palladium levels in reaction samples following automated.... Retrieved from [Link]

  • MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • C&EN. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • PubMed. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... Retrieved from [Link]

Sources

preventing debromination in 2-(4-bromothiophen-3-yl)ethan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-bromothiophen-3-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile thiophene derivative. Unwanted debromination is a frequent and frustrating side reaction that can lead to low yields and complex purification challenges.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you mitigate C-Br bond cleavage and achieve your desired synthetic outcomes.

Troubleshooting Guide: Preventing Debromination

This section addresses specific experimental scenarios where debromination of 2-(4-bromothiophen-3-yl)ethan-1-ol is a common problem.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Symptoms:

  • Formation of a significant amount of the debrominated byproduct, 2-(thiophen-3-yl)ethan-1-ol, is observed in your reaction mixture (detectable by GC-MS or NMR).

  • Low yields of the desired coupled product.

  • Complex product mixtures that are difficult to purify.

Root Causes and Solutions:

Debromination, often termed hydrodehalogenation in the context of palladium-catalyzed reactions, typically arises from the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can then participate in a competing catalytic cycle that cleaves the C-Br bond. The source of the hydride can be varied, including the base, solvent, or even impurities.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

G cluster_0 Troubleshooting Debromination in Cross-Coupling A Debromination Observed B Optimize Base A->B Aggressive base? C Screen Ligands B->C Still issues? F Improved Yield B->F D Lower Temperature C->D Still issues? C->F E Check Solvent & Reagents D->E Still issues? D->F G Resolved E->G F->G

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed reactions.

Detailed Solutions:

  • Base Optimization:

    • Problem: Strong bases, especially in the presence of water or alcohol, can generate Pd-H species. The hydroxyl group on your substrate, 2-(4-bromothiophen-3-yl)ethan-1-ol, can also act as a hydride source.

    • Solution: Switch to milder bases. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide (NaOtBu).[2] If possible, use anhydrous conditions. The use of minimal amounts of water has been shown to be key in avoiding significant dehalogenation in Suzuki couplings of bromothiophenes.[3]

  • Ligand Selection:

    • Problem: The ligand choice significantly influences the stability and reactivity of the palladium catalyst. Some ligands may promote the formation of Pd-H species or be unstable under the reaction conditions.

    • Solution: For Suzuki reactions, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the palladium catalyst and favor the desired cross-coupling pathway. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in minimizing dehalogenation.[2][4]

  • Temperature Control:

    • Problem: Higher reaction temperatures can accelerate the rate of debromination.[5]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening (e.g., room temperature, 40 °C, 60 °C) can help identify the optimal balance.

  • Solvent and Reagent Purity:

    • Problem: Solvents like isopropanol can act as hydride donors.[6] Impurities in reagents can also contribute to the formation of Pd-H species.

    • Solution: Use high-purity, anhydrous solvents. If using an alcohol as a solvent is unavoidable, consider a less reactive one or use a co-solvent system. Ensure all reagents are of high quality.

ParameterRecommendation to Minimize DebrominationRationale
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases are less prone to generating Pd-H species.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHC ligandsStabilize the catalyst and promote the desired reaction pathway.
Temperature Lowest effective temperatureReduces the rate of the competing debromination reaction.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Avoids potential hydride sources like water and certain alcohols.[3]
Issue 2: Debromination during Lithiation or Grignard Reagent Formation

Symptoms:

  • Quenching the reaction mixture with an electrophile yields the debrominated starting material, 2-(thiophen-3-yl)ethan-1-ol, as the major product.

  • Low or no yield of the desired functionalized product.

Root Causes and Solutions:

  • Proton Source Contamination:

    • Problem: Organolithium and Grignard reagents are extremely strong bases and will react with any available proton source, including water, alcohols, and even the hydroxyl group on your substrate.[7][8]

    • Solution:

      • Protect the Alcohol: Before attempting lithiation or Grignard formation, protect the hydroxyl group of 2-(4-bromothiophen-3-yl)ethan-1-ol as a silyl ether (e.g., TBDMS) or another suitable protecting group. This prevents the organometallic reagent from being quenched by the acidic proton of the alcohol.

      • Use Excess Reagent: If protecting the alcohol is not feasible, a common strategy is to use an additional equivalent of the organolithium or Grignard reagent to deprotonate the alcohol in situ. However, this can sometimes lead to solubility issues and other side reactions.[7]

      • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[9] Use anhydrous solvents.

  • Reaction Temperature:

    • Problem: Lithium-halogen exchange is typically very fast, even at low temperatures.[10] Running the reaction at too high a temperature can lead to side reactions, including protonation from the solvent (e.g., THF) or reaction with the alkyl halide byproduct.

    • Solution: Perform the lithium-halogen exchange at very low temperatures, typically -78 °C.[9] This maximizes selectivity and prevents the decomposition of the organolithium intermediate.[9]

Optimized Protocol for Lithiation and Quenching:

  • Protect the hydroxyl group of 2-(4-bromothiophen-3-yl)ethan-1-ol with a suitable protecting group (e.g., TBDMSCl, imidazole, in DMF).

  • In a flame-dried flask under an inert atmosphere, dissolve the protected bromothiophene in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add one equivalent of n-BuLi or t-BuLi.

  • Stir for 30-60 minutes at -78 °C to ensure complete lithium-halogen exchange.[9]

  • Add your desired electrophile and allow the reaction to proceed, slowly warming to room temperature if necessary.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard workup and purification.

G cluster_1 Lithiation/Grignard Formation Workflow A Start with 2-(4-bromothiophen-3-yl)ethan-1-ol B Protect Hydroxyl Group (e.g., TBDMS) A->B C Perform Li-Halogen Exchange (n-BuLi, -78°C, Anhydrous THF) B->C D Add Electrophile C->D E Aqueous Workup & Deprotection D->E F Desired Functionalized Product E->F

Caption: Recommended workflow for successful lithiation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond in 2-(4-bromothiophen-3-yl)ethan-1-ol susceptible to cleavage?

The susceptibility to debromination is due to a combination of factors. Thiophene rings are electron-rich aromatic systems, which can influence the reactivity of the C-Br bond. Furthermore, many of the reactions this molecule undergoes, such as cross-coupling and organometallic formations, involve intermediates and conditions that can promote reductive dehalogenation.[6][11]

Q2: How can I monitor the extent of debromination during my reaction?

The most effective way to monitor the reaction is by taking aliquots at different time points and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) if the spots are well-resolved. Comparing the relative peak areas or spot intensities of your starting material, desired product, and the debrominated byproduct (2-(thiophen-3-yl)ethan-1-ol) will give you a clear indication of the reaction's progress and the extent of the side reaction.

Q3: Are there any alternative synthetic strategies to avoid debromination altogether?

Yes. If debromination remains a persistent issue, consider altering your synthetic route. For instance, you could start with a thiophene that is already functionalized at the 4-position and then introduce the 3-(2-hydroxyethyl) side chain. Alternatively, performing a halogen dance reaction to move the bromine to a more stable position might be an option, although this introduces other complexities.

Q4: Can the choice of palladium precatalyst influence the rate of debromination?

Absolutely. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes) can impact the formation of the active catalytic species.[12] Air- and moisture-stable (NHC)Pd(allyl)Cl complexes have been shown to be highly active and can reduce debromination in some cases.[2][4] It is often beneficial to screen a few different precatalysts in combination with various ligands to find the optimal system for your specific reaction.

References

  • BenchChem. (n.d.). Preventing debromination during reactions with 3,4-Dibromothiophene.
  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Berthiol, F., et al. (n.d.). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
  • Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • PubMed. (n.d.). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.

Sources

Technical Support Center: Managing Temperature Control in Large-Scale Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to temperature control that may be encountered during experimental work.

Introduction: The Critical Role of Temperature Control in Thiophene Derivative Synthesis

The synthesis of functionalized thiophenes, such as 2-(4-bromothiophen-3-yl)ethan-1-ol, often involves highly reactive organometallic intermediates and exothermic reaction steps. While these reactions may be manageable on a laboratory scale, scaling up to pilot plant or industrial production presents significant challenges in maintaining precise temperature control. Failure to manage the thermal aspects of the synthesis can lead to reduced yield, increased impurity formation, and in worst-case scenarios, uncontrolled exothermic events, posing significant safety risks.[1][2][3]

This guide will focus on a plausible and common synthetic strategy for 2-(4-bromothiophen-3-yl)ethan-1-ol, which involves the formation of a thienyl-organometallic species followed by reaction with an electrophile to introduce the ethanol side chain. The key temperature-sensitive steps in this process will be dissected to provide actionable insights and solutions.

Plausible Synthetic Pathway and Key Thermal Considerations

A likely synthetic route to 2-(4-bromothiophen-3-yl)ethan-1-ol involves the regioselective metalation of a dibromothiophene precursor, followed by the addition of ethylene oxide. This two-step process is fraught with thermal challenges that require careful management.

Synthesis_Pathway Start 3,4-Dibromothiophene Step1 Regioselective Metalation (e.g., Lithiation or Grignard Formation) - Highly Exothermic - Requires Strict Low-Temperature Control Start->Step1 Intermediate 4-Bromo-3-thienylmetal (Lithium or Magnesium Halide) Step1->Intermediate Step2 Reaction with Ethylene Oxide - Exothermic Ring-Opening - Potential for Runaway Reaction Intermediate->Step2 Product 2-(4-bromothiophen-3-yl)ethan-1-ol Step2->Product

Caption: Plausible synthetic pathway for 2-(4-bromothiophen-3-yl)ethan-1-ol highlighting key exothermic steps.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Regioselective Metalation (Lithiation or Grignard Formation)

Q1: My reaction is showing a significant exotherm upon addition of the organolithium reagent, even at -78°C. What is happening and how can I control it?

A1: The lithiation of aryl halides, including bromothiophenes, is a highly exothermic process.[1][2] The exotherm you are observing is likely due to the rapid reaction rate. Here are the potential causes and solutions:

  • Cause: Addition rate of the organolithium reagent is too fast.

    • Solution: Reduce the addition rate of the organolithium reagent significantly. For large-scale reactions, a slow, controlled addition over several hours is often necessary. Utilize a syringe pump for precise and consistent addition.

  • Cause: Inefficient heat transfer in the reactor.

    • Solution: Ensure your reactor's cooling system is operating at maximum efficiency. For large vessels, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4] Consider using a reactor with a higher heat transfer coefficient or a jacketed reactor with a highly efficient heat transfer fluid.

  • Cause: Localized heating at the point of addition.

    • Solution: Improve agitation to ensure rapid dispersion of the organolithium reagent and the generated heat. The agitator design and speed are critical in large reactors to prevent "hot spots."

Q2: I am observing the formation of multiple byproducts during the metalation step. How can I improve the regioselectivity?

A2: Poor regioselectivity in the metalation of 3,4-dibromothiophene can be a consequence of temperature fluctuations.

  • Cause: Temperature rising above the optimal range for selective metalation. The formation of the more thermodynamically stable 2-lithiated species can occur at higher temperatures.

    • Solution: Maintain a strict internal reaction temperature, ideally at or below -78°C, as is common for selective lithiation of thiophenes.[5] Utilize a calibrated temperature probe placed directly in the reaction mixture to monitor the internal temperature accurately.

  • Cause: Incorrect choice of metalating agent or solvent.

    • Solution: For regioselective lithiation at the 3-position of a 3,4-disubstituted thiophene, a bulky base like lithium diisopropylamide (LDA) might offer better selectivity compared to n-butyllithium at slightly elevated temperatures, though this needs to be experimentally verified. The choice of solvent can also influence selectivity.

Q3: How do I safely handle and quench a large-scale lithiation reaction that shows signs of a thermal runaway?

A3: A thermal runaway in a lithiation reaction is a serious safety concern due to the pyrophoric nature of organolithium reagents.[3][6][7]

  • Immediate Actions:

    • Stop the addition of the organolithium reagent immediately.

    • Ensure maximum cooling is applied to the reactor.

    • Alert all personnel in the vicinity and be prepared for an emergency shutdown.

  • Controlled Quenching Protocol:

    • Have a pre-prepared, cooled quenching solution ready. A less reactive quenching agent should be used initially.

    • Slowly add a less reactive quenching agent like isopropanol, ensuring the temperature does not rise uncontrollably.[8][9]

    • Once the initial exotherm subsides, a more reactive quenching agent like methanol can be slowly introduced, followed by water.[8][9]

Step-by-Step Protocol: Large-Scale Lithiation of 3,4-Dibromothiophene

  • Reactor Preparation: Ensure the reactor is scrupulously dry and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Charging: Charge the reactor with 3,4-dibromothiophene and an appropriate anhydrous solvent (e.g., THF).

  • Cooling: Cool the reactor contents to an internal temperature of -78°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Organolithium Addition: Slowly add the organolithium reagent (e.g., n-butyllithium in hexanes) subsurface via a dip tube connected to a syringe pump. Monitor the internal temperature closely throughout the addition. The addition rate should be adjusted to maintain the internal temperature within a narrow range (e.g., -78°C to -70°C).

  • Stirring: Maintain vigorous stirring throughout the reaction to ensure efficient heat transfer and mixing.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots for analysis (e.g., quenching with an electrophile and analyzing by GC or LC-MS).

Part 2: Reaction with Ethylene Oxide

Q4: I am experiencing a significant and difficult-to-control exotherm during the addition of ethylene oxide to my thienyllithium intermediate. What are the best practices for managing this?

A4: The ring-opening of ethylene oxide by a strong nucleophile like a thienyllithium is a highly exothermic process.[10]

  • Cause: Ethylene oxide is a highly strained and reactive molecule. The reaction rate is very fast, leading to rapid heat generation.

    • Solution:

      • Slow Addition: Add the ethylene oxide as a cooled solution in an anhydrous solvent (e.g., THF) to the reaction mixture at a very slow and controlled rate.

      • Maintain Low Temperature: Continue to maintain the reaction temperature at -78°C during the addition of ethylene oxide.

      • Dilution: Conducting the reaction at a lower concentration can help to dissipate the heat more effectively.

Q5: The yield of my desired product, 2-(4-bromothiophen-3-yl)ethan-1-ol, is low, and I am isolating oligomeric byproducts. What could be the cause?

A5: The formation of oligomers suggests that the initially formed alcoholate is reacting with additional molecules of ethylene oxide.

  • Cause: Localized high concentrations of ethylene oxide.

    • Solution: Ensure efficient mixing to rapidly disperse the added ethylene oxide. Consider adding the thienyllithium solution to a solution of ethylene oxide to maintain a low concentration of the nucleophile.

  • Cause: The reaction temperature is too high.

    • Solution: Higher temperatures can promote the reaction of the alcoholate with ethylene oxide. Strict adherence to low-temperature conditions is crucial.

Q6: What are the safety considerations for handling ethylene oxide on a large scale?

A6: Ethylene oxide is a toxic, flammable, and explosive gas at room temperature. It is typically supplied as a cooled liquid.

  • Handling: Use a closed system for all transfers. Ensure adequate ventilation and have appropriate personal protective equipment (PPE), including respiratory protection.

  • Storage: Store ethylene oxide in a cool, well-ventilated area, away from sources of ignition.

  • Reaction Setup: The reaction should be conducted in a well-maintained reactor with appropriate pressure relief systems.

Data Presentation: Critical Temperature Parameters

ParameterLaboratory Scale (e.g., 1 L)Pilot Scale (e.g., 100 L)
Metalation Temperature -78°C (Dry ice/acetone bath)-75°C to -80°C (Cryogenic cooling system)
Ethylene Oxide Addition Temp. -78°C-75°C to -80°C
Max. Allowable Temp. Deviation ± 2°C± 1°C
Typical Addition Time (Organolithium) 30-60 minutes4-8 hours
Typical Addition Time (Ethylene Oxide) 15-30 minutes2-4 hours

Visualization of Troubleshooting Logic

Troubleshooting_Workflow cluster_exotherm High Exotherm Observed cluster_byproducts Byproduct Formation exotherm_q Is addition rate too high? exotherm_a1 Reduce addition rate exotherm_q->exotherm_a1 Yes exotherm_q2 Is agitation sufficient? exotherm_q->exotherm_q2 No exotherm_a2 Increase agitation speed/ Improve impeller design exotherm_q2->exotherm_a2 No exotherm_q3 Is cooling system at max capacity? exotherm_q2->exotherm_q3 Yes exotherm_a3 Evaluate reactor heat transfer capabilities exotherm_q3->exotherm_a3 No byproduct_q Is temperature stable? byproduct_a1 Improve temperature control and monitoring byproduct_q->byproduct_a1 No byproduct_q2 Is regioselectivity an issue? byproduct_q->byproduct_q2 Yes byproduct_a2 Consider alternative metalating agents/solvents byproduct_q2->byproduct_a2 Yes start Problem Encountered start->exotherm_q start->byproduct_q

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

References

  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents. (n.d.).
  • A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF. (2025). Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-(4-allyloxyphenyl)ethanol. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]

  • US8703984B2 - Process for converting ethylene to ethylene oxide using microchannel process technology - Google Patents. (n.d.).
  • Grignard Reaction of Epoxides - Organic Chemistry Tutor. (n.d.). Retrieved January 28, 2026, from [Link]

  • Grignard with epoxide practice - YouTube. (2020, April 28). Retrieved January 28, 2026, from [Link]

  • 2-thiophenethiol - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents. (n.d.).
  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved January 28, 2026, from [Link]

  • Computational Fluid Dynamics for Chemical Reactor Engineering - SciSpace. (n.d.). Retrieved January 28, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved January 28, 2026, from [Link]

  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development of an Organometallic Flow Chemistry Reaction at Pilot-Plant Scale for the Manufacture of Verubecestat - ACS Publications. (2018, February 22). Retrieved January 28, 2026, from [Link]

  • Lithiation Reaction - American Chemical Society. (n.d.). Retrieved January 28, 2026, from [Link]

  • Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing - IChemE. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. (n.d.). Retrieved January 28, 2026, from [Link]

  • Energy Balance on a Semibatch Reactor - YouTube. (2012, March 14). Retrieved January 28, 2026, from [Link]

  • The Grignard Reaction of Epoxides - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). Retrieved January 28, 2026, from [Link]

  • Quenching of Pyrophoric Materials - The Sarpong Group. (2016, November 22). Retrieved January 28, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - JoVE. (2016, November 12). Retrieved January 28, 2026, from [Link]

  • Addition Reaction of Ethylene Oxide. (n.d.). Retrieved January 28, 2026, from [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. (2020, May 30). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development and scale up of cryogenic lithiation in continuous flow reactors. (n.d.). Retrieved January 28, 2026, from [Link]

  • Computational fluid dynamics modelling of multiphase reactors | Request PDF. (2025). Retrieved January 28, 2026, from [Link]

  • Determination of exothermic batch reactor specific model parameters - MATEC Web of Conferences. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents. (n.d.).
  • Heat management of thermally coupled reactors for conducting simultaneous endothermic and exothermic reactions - SciSpace. (2023, January 23). Retrieved January 28, 2026, from [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • The reaction of ethylene oxide with some proteins, amino acids and vitamins - VTechWorks. (n.d.). Retrieved January 28, 2026, from [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Computational fluid dynamics (CFD) - cofan thermal. (n.d.). Retrieved January 28, 2026, from [Link]

  • CFD for Advanced Reactor Design – Crosscutting Program in Simulation Based Engineering - National Energy Technology Laboratory. (2023, April 20). Retrieved January 28, 2026, from [Link]

  • Scale-up Reactions - Division of Research Safety - University of Illinois. (2019, September 18). Retrieved January 28, 2026, from [Link]

  • LABORATORY SAFETY FACT SHEET #34 - Pyrophoric Organolithium Reagents - IQ Unicamp. (n.d.). Retrieved January 28, 2026, from [Link]

  • Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved January 28, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Retrieved January 28, 2026, from [Link]

  • CFD Analysis of a Lead-Cooled Nuclear Reactor - YouTube. (2022, March 3). Retrieved January 28, 2026, from [Link]

  • Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Bromothiophen-3-yl)ethan-1-ol via TLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-(4-bromothiophen-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important thiophene derivative. By leveraging Thin-Layer Chromatography (TLC) as a primary analytical tool, we will explore how to identify and troubleshoot the formation of common byproducts, ensuring the integrity and purity of your final compound.

Understanding the Synthesis: Two Probable Pathways

The synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol is not extensively detailed in readily available literature. However, based on established organic chemistry principles, two primary synthetic routes are most probable:

  • Reduction of 4-Bromothiophen-3-ylacetic Acid: This involves the reduction of a carboxylic acid to a primary alcohol, typically employing a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction with 4-Bromothiophen-3-carbaldehyde: This route involves the reaction of a methylmagnesium halide (a Grignard reagent) with an aldehyde to form a secondary alcohol, which in this specific case, due to the starting aldehyde, will yield the desired primary alcohol.

Both pathways, while effective, are susceptible to the formation of specific byproducts. Understanding these potential side reactions is the first step in effective troubleshooting.

The Power of TLC in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of your reaction and identifying the presence of impurities. The separation on a TLC plate is based on the principle of differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or solvent mixture). The polarity of the compounds plays a crucial role:

  • Highly Polar Compounds: (e.g., carboxylic acids) will have a strong affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a low Retention Factor (Rf) value .

  • Less Polar Compounds: (e.g., aldehydes, non-polar byproducts) will have a weaker interaction with the stationary phase and will be carried further by the mobile phase, leading to a higher Rf value .

  • Intermediate Polarity Compounds: (e.g., alcohols) will exhibit Rf values between the two extremes.

By co-spotting your reaction mixture with the starting material and, if available, authentic samples of potential byproducts, you can visually track the consumption of reactants and the emergence of the product and any impurities.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address common issues you might encounter during your synthesis, diagnosed through the lens of TLC analysis.

Scenario 1: LiAlH₄ Reduction of 4-Bromothiophen-3-ylacetic Acid

Q1: My TLC plate shows a spot that remains at the baseline (very low Rf) even after the reaction should be complete. What is it?

A: This is most likely unreacted 4-bromothiophen-3-ylacetic acid . Carboxylic acids are highly polar due to the hydroxyl and carbonyl groups, which form strong hydrogen bonds with the silica gel stationary phase.

  • Causality: Incomplete reaction can be due to insufficient reducing agent, deactivation of the LiAlH₄ by moisture, or too short a reaction time. LiAlH₄ is extremely reactive with water and even atmospheric moisture, so anhydrous conditions are critical.[1]

  • Troubleshooting:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use a freshly opened bottle of LiAlH₄ or a previously opened one that has been stored under anhydrous conditions.

    • Consider adding a slight excess of LiAlH₄.

    • Increase the reaction time or gently heat the reaction mixture according to established protocols for similar reductions.

Q2: I see a spot on my TLC plate with an Rf value higher than my desired alcohol product, but lower than any non-polar byproducts. What could this be?

A: This intermediate spot is likely the 4-bromothiophen-3-yl)acetaldehyde . The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[2][3] Aldehydes are less polar than alcohols but more polar than non-polar hydrocarbons.

  • Causality: Incomplete reduction. While the aldehyde is typically more reactive than the starting carboxylic acid and is quickly reduced further, suboptimal reaction conditions can lead to its accumulation.[2][3]

  • Troubleshooting:

    • Allow the reaction to proceed for a longer duration to ensure the complete reduction of the intermediate aldehyde.

    • Ensure an adequate amount of LiAlH₄ is present to drive the reaction to completion.

Scenario 2: Grignard Reaction with 4-Bromothiophen-3-carbaldehyde

Q3: My TLC shows a significant spot with a very high Rf value, close to the solvent front. What is this non-polar byproduct?

A: This is likely a Wurtz coupling byproduct . Grignard reagents can react with the starting alkyl or aryl halide to form a dimer.[4][5] In this case, if you are forming a methyl Grignard, you might see some ethane, which is a gas and would not be seen on TLC. However, if you are forming the Grignard from 3-bromothiophene and then reacting with an electrophile, you could see bithiophene byproducts. More likely in this specific reaction is the self-coupling of any unreacted starting material from the Grignard synthesis.

  • Causality: This side reaction is favored by higher temperatures and high concentrations of the halide.[4]

  • Troubleshooting:

    • Prepare the Grignard reagent at a low temperature.

    • Add the halide slowly to the magnesium turnings to maintain a low instantaneous concentration.

    • Ensure the magnesium turnings are of high quality and have a large surface area to promote efficient Grignard formation over coupling.

Q4: I have a spot on my TLC that corresponds to the starting aldehyde even after the addition of the Grignard reagent. Why?

A: This indicates an incomplete reaction with the 4-bromothiophen-3-carbaldehyde .

  • Causality:

    • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and acidic protons. Any water in the reaction flask or on the glassware will quench the Grignard reagent, rendering it inactive.[6] Aldehydes can also contain trace amounts of the corresponding carboxylic acid from air oxidation, which will also destroy the Grignard reagent.

    • Insufficient Grignard Reagent: An insufficient molar equivalent of the Grignard reagent was added.

  • Troubleshooting:

    • Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere.

    • Use freshly prepared Grignard reagent.

    • Purify the aldehyde before use if it is old or has been exposed to air.

    • Use a slight excess of the Grignard reagent to ensure complete conversion of the aldehyde.

Data Presentation: TLC Analysis Summary

The following table provides an estimated order of Rf values for the target compound and potential byproducts on a standard silica gel TLC plate. The exact Rf values will vary depending on the specific mobile phase composition.

CompoundStructureFunctional GroupPolarityExpected Rf Value
4-Bromothiophen-3-ylacetic AcidCarboxylic AcidVery HighVery Low (~0.0-0.2)
2-(4-Bromothiophen-3-yl)ethan-1-ol Primary Alcohol High Low to Medium (~0.3-0.5)
4-Bromothiophen-3-yl)acetaldehydeAldehydeMediumMedium to High (~0.5-0.7)
Wurtz Coupling Byproduct(Varies)Alkane/AreneLowHigh (~0.8-0.95)

Note: Rf values are illustrative and should be determined experimentally for your specific system.

Experimental Protocols

Protocol 1: General Procedure for TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is your baseline. Mark small, evenly spaced ticks on this line for each sample you will spot.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, carefully spot the solution onto the marked ticks on the baseline. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated. It is highly recommended to co-spot your reaction mixture with your starting material.

  • Developing Chamber: Pour a small amount of your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.

  • Development: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using one or more of the following methods:

    • UV Light: View the plate under a UV lamp (254 nm). Many aromatic compounds will appear as dark spots.[7][8] Circle the spots with a pencil.

    • Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[8]

    • Staining: Dip the plate into a staining solution (e.g., potassium permanganate, ceric ammonium molybdate) and gently heat with a heat gun until spots appear.[9]

Protocol 2: Recommended Mobile Phases for Thiophene Derivatives

The ideal mobile phase will provide good separation of your product from starting materials and byproducts, with the Rf of the product ideally falling between 0.3 and 0.5. Start with a less polar solvent system and gradually increase the polarity.

  • Initial Screening: A mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) is a good starting point.

  • For More Polar Compounds: If your compounds are not moving far from the baseline, increase the proportion of the more polar solvent (ethyl acetate). You can also try a solvent system of dichloromethane and methanol (e.g., 9.5:0.5).

  • For Less Polar Compounds: If your compounds are running too close to the solvent front, increase the proportion of the less polar solvent (hexane).

Visualizations

Logical Workflow for TLC Troubleshooting

TLC_Troubleshooting cluster_synthesis Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol cluster_tlc TLC Analysis cluster_analysis Interpretation & Troubleshooting Start Start Reaction_Workup Reaction Work-up & Crude Product Isolation Start->Reaction_Workup Run_TLC Run TLC of Crude Product (co-spotted with starting material) Reaction_Workup->Run_TLC Visualize Visualize TLC Plate (UV, Iodine, Stain) Run_TLC->Visualize Calculate_Rf Calculate Rf Values Visualize->Calculate_Rf Analyze_Spots Analyze Spot Pattern Calculate_Rf->Analyze_Spots Pure_Product Single Spot with Expected Rf (Proceed to Purification) Analyze_Spots->Pure_Product Yes Multiple_Spots Multiple Spots Observed Analyze_Spots->Multiple_Spots No Identify_Byproducts Identify Byproducts Based on Rf (Refer to Table) Multiple_Spots->Identify_Byproducts Troubleshoot Implement Corrective Actions (e.g., adjust reaction conditions, purify starting materials) Identify_Byproducts->Troubleshoot

Caption: A flowchart outlining the systematic approach to identifying and troubleshooting synthesis byproducts using TLC.

References

  • Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. (n.d.). ResearchGate. Retrieved from [Link]

  • CN102432589A - Method for purifying thiophene by azeotropic distillation. (n.d.). Google Patents.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018, July 25). Chemistry Central Journal, 12(1), 83. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • The Role of LiAlH4 in Transforming Carboxylic Acids. (2025, December 30). Oreate AI Blog. Retrieved from [Link]

  • US2745843A - Process for the purification of thiophene. (n.d.). Google Patents.
  • Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). ResearchGate. Retrieved from [Link]

  • Direct Conversion of Alcohols into Thiols. (n.d.). ResearchGate. Retrieved from [Link]

  • Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). YouTube. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022, May 18). RSC Medicinal Chemistry, 13(6), 673-703. [Link]

  • Preparation and Photochemistry of Thiophene-S-oxides. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in modulating the reactivity of 2-(4-bromothiophen-3-yl)ethan-1-ol. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges by understanding the underlying chemical principles.

Introduction: Why Solvent Choice is Critical

2-(4-bromothiophen-3-yl)ethan-1-ol is a versatile bifunctional molecule. It possesses a reactive primary alcohol on an ethyl side chain and a bromine-substituted thiophene ring. This structure allows for a variety of transformations, including oxidation of the alcohol, nucleophilic substitution at the ethyl chain (after activation), and cross-coupling reactions at the C-Br bond. The outcome, yield, and selectivity of these reactions are profoundly dictated by the reaction medium. A solvent is not merely a medium for dissolution; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. This guide will help you navigate these complexities.

Part 1: General Principles & Frequently Asked Questions (FAQs)

This section addresses common queries regarding solvent selection for reactions involving 2-(4-bromothiophen-3-yl)ethan-1-ol.

Q1: What are the primary solvent properties I should consider for this molecule?

Answer: When selecting a solvent, you must consider three core properties: polarity, proticity, and coordinating ability.

  • Polarity: This is a measure of the solvent's dipole moment. Polar solvents are essential for dissolving polar reactants and stabilizing charged intermediates or transition states, which are common in many organic reactions.[1] The thiophene ring system itself has specific interactions with solvents that can influence molecular orientation and reactivity.[2]

  • Proticity: This refers to a solvent's ability to act as a hydrogen bond donor.[3]

    • Protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They are excellent at stabilizing both cations and anions, but their ability to "cage" nucleophiles through hydrogen bonding can decrease their reactivity in certain reactions like S_N2.[1][4]

    • Aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack O-H or N-H bonds.[3] They are polar but cannot donate hydrogen bonds. This makes them ideal for reactions where a "free" or highly reactive nucleophile is desired.[4][5]

  • Coordinating Ability: Some solvents can coordinate to metal centers in catalytic reactions (e.g., Suzuki, Heck). Solvents like THF or dioxane can stabilize catalytic species, while others might act as inhibitors.

Q2: My starting material, 2-(4-bromothiophen-3-yl)ethan-1-ol, is poorly soluble in my chosen reaction solvent. What should I do?

Answer: Poor solubility is a common cause of slow or incomplete reactions. Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol but insoluble in water.[6]

  • Initial Troubleshooting: First, ensure your starting material is pure. Impurities can significantly alter solubility.

  • Solvent Screening: If purity is confirmed, a solvent screen is necessary. For nonpolar reactants, consider toluene or hexane. For more polar systems, THF, ethyl acetate, or acetone might be effective.

  • Solvent Mixtures: Using a co-solvent system is a powerful strategy. For instance, in Suzuki coupling reactions, a mixture like toluene/ethanol or dioxane/water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

  • Temperature Adjustment: Gently warming the reaction mixture can increase solubility. However, be cautious of potential side reactions or decomposition at elevated temperatures.

Part 2: Troubleshooting Specific Reaction Types

Oxidation of the Primary Alcohol
Q3: I'm trying to oxidize the alcohol to 2-(4-bromothiophen-3-yl)acetaldehyde, but I'm getting low yields and formation of the carboxylic acid. How can I prevent over-oxidation?

Answer: This is a classic selectivity problem where the solvent plays a crucial role. Over-oxidation occurs when the initially formed aldehyde is further oxidized to the carboxylic acid.

  • Causality: The stability of the intermediate aldehyde hydrate, which is a precursor to the carboxylic acid, is highly dependent on the solvent. Protic solvents like water or alcohols can promote hydrate formation.

  • Solution:

    • Use a Non-polar, Aprotic Solvent: Dichloromethane (DCM) or chloroform are standard choices for mild oxidations (e.g., with PCC or Dess-Martin periodinane). They minimize the formation of aldehyde hydrates.

    • Strictly Anhydrous Conditions: Moisture can facilitate over-oxidation. Ensure your solvent and glassware are thoroughly dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

    • Reagent Choice: Consider reagents that are less prone to over-oxidation in specific solvent systems. For example, the Swern oxidation, performed in DCM at low temperatures, is excellent for this transformation.

Solvent Dielectric Constant (ε) Typical Outcome Rationale
Dichloromethane (DCM)9.1Good (Favors Aldehyde)Aprotic, low polarity, minimizes hydrate formation.
Acetone21Fair to Poor (Mixture)Polar aprotic, can sometimes participate in side reactions.
Ethanol24.5Poor (Over-oxidation likely)Protic, can form hemiacetals with the aldehyde product.
Water80.1Very Poor (Over-oxidation)Protic, strongly promotes hydrate formation.
Nucleophilic Substitution Reactions (via Alcohol Activation)

To perform a substitution, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). The choice of solvent for the subsequent substitution step is critical for determining the reaction pathway (S_N1 vs. S_N2).

Q4: After converting the alcohol to a tosylate, my substitution with sodium azide is very slow and gives elimination byproducts. How can I improve the rate and selectivity for the S_N2 product?

Answer: This issue directly relates to the stabilization of the nucleophile and the transition state. You are likely using a suboptimal solvent that either hinders your nucleophile or promotes competing elimination (E2) pathways.

  • Causality & Solution:

    • Problem: Protic Solvents (e.g., Ethanol): Protic solvents will solvate the azide anion (N₃⁻) via hydrogen bonding, creating a "solvent cage".[8] This stabilizes the nucleophile, making it less reactive and slowing down the S_N2 reaction.[9] These conditions can also favor elimination.

    • Solution: Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are polar enough to dissolve the reactants but cannot hydrogen bond with the nucleophile.[5] The "naked" azide anion is highly reactive, leading to a dramatic increase in the S_N2 reaction rate and minimizing the E2 pathway.[1][8]

Solvent Selection Workflow for Nucleophilic Substitution

Caption: Workflow for solvent selection in substitution reactions.

Intramolecular Cyclization
Q5: I am attempting an intramolecular Williamson ether synthesis by first deprotonating the alcohol and then having it displace the bromine on the thiophene ring. The reaction is not working. Why?

Answer: While seemingly straightforward, this cyclization faces significant hurdles. The primary issue is not just the solvent but the inherent low reactivity of the aryl bromide towards nucleophilic aromatic substitution (S_NAr).

  • Electronic Factors: The thiophene ring is electron-rich, which disfavors attack by a nucleophile like an alkoxide. S_NAr reactions typically require a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group, which is absent here.

  • Solvent Effects: Even with a more favorable system, solvent choice is key. For intramolecular reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the reactivity of the nucleophile. However, they cannot overcome the fundamental electronic barrier of this specific reaction.

  • Alternative Strategy: A more viable approach would be a transition-metal-catalyzed intramolecular coupling, such as a palladium- or copper-catalyzed Ullmann condensation. In this case, a high-boiling point polar aprotic solvent like DMF, DMAc, or NMP would be appropriate to achieve the necessary reaction temperatures.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)
Q6: My Suzuki coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol with an arylboronic acid is giving low and inconsistent yields. Could the solvent system be the problem?

Answer: Absolutely. The solvent system is one of the most critical parameters in Suzuki couplings. The reaction involves multiple components with different solubilities: the organic substrate, the boronic acid, the aqueous inorganic base (e.g., K₂CO₃ or K₃PO₄), and the palladium catalyst.

  • Causality: A single solvent often cannot effectively dissolve all components. This leads to a heterogeneous mixture, slow reaction rates, and poor reproducibility.

  • Solution: Biphasic Solvent Systems: The standard solution is to use a biphasic mixture.

    • Common Systems: Toluene/Water, Dioxane/Water, or THF/Water.

    • Mechanism of Action: The organic solvent (e.g., Toluene) dissolves the bromothiophene substrate and the catalyst. The aqueous phase dissolves the inorganic base. The reaction occurs at the interface of the two phases. Often, a co-solvent like ethanol is added to improve miscibility and accelerate the reaction.

    • Troubleshooting: If yields are low, try screening different solvent ratios or different systems entirely. For example, some modern protocols use polar aprotic solvents like DMF with a soluble organic base to create a homogeneous reaction, but this must be carefully optimized.

Visualizing the Role of Solvent in a Suzuki Coupling

Suzuki_Coupling cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase (e.g., H2O) cluster_interface Phase Interface Substrate 2-(4-Br-Thiophen...) OxAdd Oxidative Addition Substrate->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Boronic_Acid Ar-B(OH)2 Transmetal Transmetallation Boronic_Acid->Transmetal Base Inorganic Base (e.g., K2CO3) Base->Transmetal activates OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst regenerates Product Coupled Product RedElim->Product

Caption: Role of a biphasic solvent system in a Suzuki coupling reaction.

Part 3: Experimental Protocols

Protocol 1: Mild Oxidation to 2-(4-bromothiophen-3-yl)acetaldehyde

This protocol uses Dess-Martin periodinane (DMP), which is effective in an aprotic solvent and minimizes over-oxidation.

  • Setup: Under a nitrogen atmosphere, dissolve 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Dess-Martin periodinane (1.1 eq) to the stirred solution portion-wise over 10 minutes. Note: The reaction is mildly exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel. Note: Aldehydes can be sensitive; avoid prolonged exposure to silica.[7]

Protocol 2: S_N2 Substitution with Sodium Azide (Two Steps)

Step A: Tosylation of the Alcohol

  • Setup: Dissolve 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench with water. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used without further purification.

Step B: Azide Substitution

  • Setup: Dissolve the crude tosylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Reagent Addition: Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. Caution: Sodium azide is highly toxic.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

References
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • MDPI. (2022). Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. [Link]

  • Nature. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. [Link]

  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • MDPI. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

  • Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • ResearchGate. (n.d.). Solvents effects in oxidation reactions | Request PDF. [Link]

  • PubMed Central (PMC). (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Universiteitsbibliotheek Utrecht. (n.d.). REACTIONS OF THIOPHENES AND ACETYLENES IN POLAR AND APOLAR SOLVENTS. [Link]

  • YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 2-(4-bromothiophen-3-yl)ethan-1-ol: A Comparative Analysis Centered on ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. In this comprehensive guide, we delve into the analytical characterization of 2-(4-bromothiophen-3-yl)ethan-1-ol, a substituted thiophene derivative of potential interest in medicinal chemistry and materials science. Thiophene-containing molecules are prevalent in a multitude of pharmaceuticals and organic electronic materials, making their precise characterization paramount.[1][2] This guide will provide an in-depth analysis of what to expect from a ¹H NMR spectrum of this compound, compare this powerful technique with other analytical methods, and offer practical, field-proven insights into the experimental workflow.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 2-(4-bromothiophen-3-yl)ethan-1-ol, ¹H NMR allows us to confirm the presence and connectivity of both the substituted thiophene ring and the ethanol side chain, providing a detailed structural fingerprint.

Predicted ¹H NMR Spectrum of 2-(4-bromothiophen-3-yl)ethan-1-ol

Molecular Structure and Proton Labeling:

Caption: Molecular structure of 2-(4-bromothiophen-3-yl)ethan-1-ol with key protons labeled for NMR analysis.

Predicted Chemical Shifts and Splitting Patterns:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5 ~ 7.1 - 7.3Doublet (d)~ 3.5Located on the thiophene ring, adjacent to the sulfur atom and coupled to H-2. Thiophene protons typically resonate in this region.[4]
H-2 ~ 7.0 - 7.2Doublet (d)~ 3.5Also on the thiophene ring, coupled to H-5. The precise shift will be influenced by the adjacent substituents.
-CH₂- (a) ~ 2.9 - 3.1Triplet (t)~ 6.5These methylene protons are adjacent to the thiophene ring and the other methylene group, leading to a triplet. The proximity to the aromatic ring causes a downfield shift.
-CH₂- (b) ~ 3.8 - 4.0Triplet (t)~ 6.5These methylene protons are deshielded by the adjacent electronegative oxygen atom, resulting in a further downfield shift compared to proton 'a'. They are coupled to the 'a' protons.
-OH Variable (Broad Singlet)Broad Singlet (br s)-The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.

Expert Insight: The coupling constant between H-2 and H-5 in the thiophene ring is expected to be around 3.5 Hz, which is a typical value for a four-bond coupling in thiophene systems.[5] The ethyl side chain will exhibit a classic A₂B₂ system, appearing as two triplets, provided the chemical shift difference between the two methylene groups is sufficiently large.

A Comparative Guide to Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization of 2-(4-bromothiophen-3-yl)ethan-1-ol relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed information on proton environments, connectivity, and stereochemistry.High resolution, non-destructive, provides a wealth of structural information.Requires soluble samples, can be complex to interpret for large molecules.
¹³C NMR Information on the carbon skeleton of the molecule.Reveals the number of unique carbon atoms and their chemical environments.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, good for identifying key functional groups like -OH and C-Br.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, S, Br).Confirms the empirical formula of the compound.Does not provide structural information.

Workflow for Comprehensive Structural Elucidation:

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Structure C_NMR ¹³C NMR H_NMR->C_NMR Carbon Skeleton MS Mass Spectrometry C_NMR->MS Molecular Weight IR IR Spectroscopy MS->IR Functional Groups Elucidation Structural Elucidation Confirmed IR->Elucidation Final Confirmation

Caption: A typical workflow for the synthesis and comprehensive structural elucidation of a novel organic compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the key steps for obtaining a publication-quality ¹H NMR spectrum of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Pipettes and vials

  • Sample of 2-(4-bromothiophen-3-yl)ethan-1-ol (5-10 mg)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting point for many organic molecules).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve high homogeneity. This involves adjusting the shim coils to obtain a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16 scans) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule (a value of 1-2 seconds is often sufficient for initial spectra).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Trustworthiness through Self-Validation: The protocol is designed to be self-validating. For instance, the integration of the peaks should correspond to the number of protons in each environment. The coupling constants between coupled protons should be identical. Any deviation from these expectations would indicate a potential issue with the sample purity or the experimental setup, prompting further investigation.

Concluding Remarks

The structural characterization of novel compounds like 2-(4-bromothiophen-3-yl)ethan-1-ol is a multi-faceted process that relies on the synergistic use of various analytical techniques. ¹H NMR spectroscopy, with its unparalleled ability to provide detailed structural information, remains the cornerstone of this process. By understanding the principles of ¹H NMR and complementing it with other spectroscopic and analytical methods, researchers can confidently and accurately elucidate the structures of new chemical entities, paving the way for advancements in drug discovery and materials science.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Supporting Information for "Formal hydration of non-activated terminal olefins using tandem catalysts". Angew. Chem. Int. Ed.[Link]

  • ResearchGate. Synthesis and Characterization of the Novel Thiophene Derivatives. [Link]

  • PubMed Central. Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Mansoura Journal of Chemistry.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. [Link]

  • Supplementary Information for "Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica". J. Braz. Chem. Soc.[Link]

  • AIP Publishing. Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

Sources

Technical Guide: 13C NMR Spectrum Interpretation for 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural analysis of 2-(4-bromothiophen-3-yl)ethan-1-ol , a critical fragment in the synthesis of thiophene-based pharmacophores. In drug development, this intermediate is frequently confused with its regioisomer, 2-(3-bromothiophen-2-yl)ethan-1-ol , or its non-brominated precursor.

This document moves beyond simple peak listing. It establishes a comparative framework to validate the substitution pattern (3,4-substitution vs. 2,3-substitution) using 13C NMR chemical shifts. We utilize a self-validating protocol based on substituent-induced chemical shift (SCS) additivity rules and solvent-dependent behavior.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The symmetry—or lack thereof—in the thiophene ring is the primary diagnostic tool.

G C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C7 C7 (β) C3->C7 Alkyl C5 C5 C4->C5 Br Br C4->Br Bromo S1 S C5->S1 S1->C2 C6 C6 (α) OH OH C6->OH C7->C6

Figure 1: Numbering scheme for 2-(4-bromothiophen-3-yl)ethan-1-ol. Note the 3,4-substitution pattern which breaks the inherent symmetry of the thiophene ring.

Comparative Spectral Analysis

The challenge in synthesizing this molecule is avoiding regioisomeric impurities. The table below contrasts the Target Molecule with its most common impurity (Regioisomer A) and its starting material (Precursor).

Table 1: Comparative 13C NMR Shifts (CDCl3, 100 MHz)
Carbon PositionTarget Molecule (3,4-subst)Regioisomer A (2,3-subst)Precursor (3-subst, No Br)Diagnostic Logic
C-OH (

)
61.5 - 62.5 ppm 61.5 - 62.5 ppm61.0 - 62.0 ppmNon-diagnostic. Typical primary alcohol shift.
C-Ar (

)
32.0 - 33.5 ppm 33.0 - 34.5 ppm32.0 - 33.0 ppmWeakly diagnostic. Slight variation due to steric crowding.
C-Br (Ipso) 109.0 - 111.0 ppm 108.0 - 110.0 ppmN/AKey Indicator. Upfield shift due to "Heavy Atom Effect" of Bromine.
C-Alkyl (Ipso) 138.0 - 140.0 ppm 135.0 - 137.0 ppm~139.0 ppmDeshielded by alkyl group.
C-H (Ortho) 122.0 - 124.0 ppm (C2)128.0 - 130.0 ppm (C4)~121.0 ppm (C2)CRITICAL. C2 in the target is sterically crowded (between S and Alkyl).
C-H (Meta) 121.0 - 123.0 ppm (C5)125.0 - 127.0 ppm (C5)~128.0 ppm (C5)C5 is adjacent to Br in Target, adjacent to H in Precursor.

Note on "Heavy Atom Effect": Bromine attached to an aromatic ring typically causes an upfield shift (shielding) of the ipso carbon by -5 to -10 ppm relative to the protonated equivalent. This is why C4 appears at ~110 ppm, significantly lower than a typical aromatic carbon.

Detailed Assignment & Mechanism

The Aliphatic Region (High Field)
  • 61.8 ppm (C6): The carbon directly attached to the oxygen is significantly deshielded by the electronegative hydroxyl group.

  • 32.5 ppm (C7): The benzylic-like carbon. In the 3,4-substitution pattern, this carbon experiences steric compression from the adjacent large bromine atom at C4, often resulting in a slight upfield shift compared to the non-brominated precursor.

The Aromatic Region (Low Field)

The thiophene ring carbons are the fingerprint of the molecule.

  • C4 (Ipso-Br, ~110 ppm): This is the most distinct peak. If this peak appears >120 ppm, the bromination likely failed or occurred at a different position (e.g., C2, which would be ~112-115 ppm but would alter the splitting pattern).

  • C3 (Ipso-Alkyl, ~139 ppm): The alkyl group exerts a deshielding effect (+10 to +15 ppm relative to unsubstituted thiophene).

  • C2 vs. C5 (~122 vs ~123 ppm): These two signals are often close.

    • C2 is flanked by the Sulfur and the Alkyl chain.

    • C5 is flanked by the Sulfur and the Bromine.

    • Differentiation: In a Gated Decoupled 13C experiment (or HSQC), C2 typically shows a larger coupling constant (

      
       Hz) compared to C5 (
      
      
      
      Hz) due to the proximity to the electronegative sulfur and the
      
      
      -position nature.

Experimental Protocol: Self-Validating Workflow

To ensure the data you generate is reliable, follow this specific protocol.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for this specific alcohol.

    • Reason: The hydroxyl proton in CDCl3 is exchangeable and can broaden signals or shift the

      
      -carbon slightly due to concentration-dependent hydrogen bonding. DMSO "locks" the OH proton, providing sharper peaks and consistent shifts.
      
  • Concentration: 30-50 mg in 0.6 mL solvent.

  • Relaxation Agent (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)3] if quantitative integration of the quaternary carbons (C3, C4) is required.

Acquisition Parameters[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to >2.0 seconds. Quaternary carbons (C-Br, C-Alkyl) have long T1 relaxation times. Short D1 leads to signal suppression of these critical diagnostic peaks.

  • Scans: Minimum 512 scans for adequate S/N on quaternary carbons.

Decision Logic (QC Workflow)

DecisionTree Start Acquire 13C NMR (DMSO-d6) CheckBr Check 105-115 ppm Region Start->CheckBr NoPeak No Peak Found CheckBr->NoPeak Missing Br PeakFound Peak Present (~110 ppm) CheckBr->PeakFound CheckAliphatic Check Aliphatic Region (30-65 ppm) PeakFound->CheckAliphatic Match Peaks at ~32 & ~61 ppm CheckAliphatic->Match Mismatch Shifted Peaks CheckAliphatic->Mismatch Side chain error FinalCheck Check C2/C5 Split (120-125 ppm) Match->FinalCheck Result CONFIRMED 2-(4-bromothiophen-3-yl)ethan-1-ol FinalCheck->Result 2 peaks found Impurity Suspect Regioisomer (2,3-substitution) FinalCheck->Impurity Pattern matches 2,3-isomer

Figure 2: Logic flow for validating the 3,4-substitution pattern.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for additivity rules and heavy atom effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for thiophene base shifts).

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Reference for general thiophene and ethanol shifts).

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR. [Link] (Authoritative source for chemical shift correlations and solvent effects).

Sources

A Senior Application Scientist's Guide to Structure Confirmation: Mass Spectrometry of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of mass spectrometry techniques for the definitive structural confirmation of 2-(4-bromothiophen-3-yl)ethan-1-ol. We will move beyond mere data reporting to explain the causality behind experimental choices, comparing the rich but destructive nature of Electron Ionization with the gentle precision of Electrospray Ionization, and contextualizing these findings within a holistic, multi-technique validation strategy.

The Molecule and the Mission: Deconstructing the Analytical Target

The structure of 2-(4-bromothiophen-3-yl)ethan-1-ol presents distinct features that are highly informative in a mass spectrometer:

  • The Bromine Isotope Pattern: Nature has provided an invaluable internal mass calibration. The near 1:1 natural abundance of 79Br and 81Br isotopes means any fragment containing the bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, a signature that is unmistakable.[5][6]

  • The Primary Alcohol: This functional group is a known point of fragmentation. Common pathways include the loss of a water molecule (dehydration) and cleavage of the carbon-carbon bond adjacent to the oxygen (alpha-cleavage).[5][7][8][9][10][11]

  • The Thiophene Ring: The aromatic, sulfur-containing ring provides stability to the molecular ion but also has its own characteristic fragmentation patterns.

The mission is to leverage these features using different MS techniques to assemble a complete and irrefutable structural picture.

The Fingerprint Approach: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy, "hard" ionization technique. It is akin to hitting the molecule with a hammer to see how it breaks apart. The resulting fragments create a complex, reproducible pattern—a molecular fingerprint—that is invaluable for structural elucidation.

Anticipated EI Fragmentation Cascade

When subjected to a 70 eV electron beam, the molecule will ionize to a high-energy radical cation (M⁺˙), which rapidly fragments to dissipate this excess energy. The most probable fragmentation pathways are governed by the formation of the most stable products (neutral radicals and charged cations).

EI_Fragmentation_Guide cluster_M Molecular Ion Formation cluster_frags Primary Fragmentation Pathways M C₆H₇BrOS (Analyte) M_ion [C₆H₇BrOS]⁺˙ m/z = 222/224 M->M_ion 70 eV EI F1 [M - H₂O]⁺˙ (Dehydration) m/z = 204/206 M_ion->F1 Loss of H₂O F2 [M - ˙CH₂OH]⁺ (Alpha-Cleavage) m/z = 191/193 M_ion->F2 Loss of ˙CH₂OH F3 [CH₂OH]⁺ (Alpha-Cleavage) m/z = 31 M_ion->F3 Formation of oxonium ion F4 [M - ˙Br]⁺ (Halogen Loss) m/z = 143 M_ion->F4 Loss of ˙Br

Caption: Predicted EI fragmentation of 2-(4-bromothiophen-3-yl)ethan-1-ol.

  • Molecular Ion (m/z 222/224): The presence of this isotopic doublet confirms the molecular weight and the presence of one bromine atom. In EI, this peak may be weak due to the high fragmentation efficiency.[7][9][10]

  • Alpha-Cleavage (m/z 191/193 and m/z 31): Cleavage of the C-C bond between the thiophene ring and the side chain is highly favorable. This can result in two key fragments: the stable bromothiophen-methyl cation at m/z 191/193 or the oxonium ion CH₂OH⁺ at m/z 31. A prominent peak at m/z 31 is a strong indicator of a primary alcohol.[10]

  • Dehydration (m/z 204/206): The loss of a neutral water molecule (18 Da) from the molecular ion is a classic fragmentation pathway for alcohols.[5][8][10]

  • Halogen Loss (m/z 143): Cleavage of the C-Br bond results in a fragment at m/z 143. The absence of the M+2 peak for this ion confirms the loss of the bromine atom.

Field-Proven Protocol: Gas Chromatography (GC)-EI-MS
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.2 mL/min constant flow.

    • Oven Program: 60°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. This ensures good separation from any residual solvents or minor impurities.

  • MS Detector:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-350.

The Gentle Approach: Electrospray Ionization (ESI) Tandem MS

ESI is a "soft" ionization technique that imparts very little energy to the analyte. Its primary strength is providing an unambiguous determination of the molecular weight. By coupling it with tandem mass spectrometry (MS/MS), we can perform controlled, targeted fragmentation to gain further structural insight.

ESI Ionization and Controlled Fragmentation (MS/MS)

In positive ion mode, the molecule will readily accept a proton (typically from a solvent additive like formic acid) to form the protonated molecule, [M+H]⁺. This ion is then isolated and fragmented in a collision cell.

ESI_Workflow cluster_LC LC Separation cluster_MS1 MS1: Ion Generation & Selection cluster_MS2 MS2: Fragmentation & Detection LC HPLC Column ESI ESI Source Forms [M+H]⁺ m/z 223/225 LC->ESI Q1 Quadrupole 1 Isolates m/z 223/225 ESI->Q1 CC Collision Cell CID with N₂ gas Q1->CC Precursor Ion Q3 Quadrupole 3 Scans Product Ions CC->Q3 Product Ions Det Detector Q3->Det

Caption: Standard workflow for LC-ESI-MS/MS analysis.

The most likely fragmentation of the [M+H]⁺ ion is the loss of a neutral water molecule, as this is a very stable species. This would result in a major product ion at m/z 205/207. The simplicity of this fragmentation is a key feature of ESI-MS/MS.

Field-Proven Protocol: Liquid Chromatography (LC)-ESI-MS/MS
  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC System:

    • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 4 minutes, hold for 2 minutes.

  • MS Detector:

    • Ionization: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • MS1 Scan: m/z 100-400 to confirm the [M+H]⁺ ion.

    • MS/MS Experiment: Isolate precursor ions m/z 223 and 225. Apply collision energy (e.g., 15 eV) and scan for product ions.

Comparative Guide: Choosing the Right MS Technique

Neither technique is inherently superior; they provide complementary data. The choice depends on the analytical question being asked.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Output Complex fragmentation "fingerprint"Accurate molecular weight ([M+H]⁺)
Ionization Energy High ("Hard")Low ("Soft")
Molecular Ion Peak Often weak or absent[7][9][10]Typically the base peak[12]
Fragmentation Control Uncontrolled, energy-dependentControlled via collision energy (MS/MS)
Hyphenation Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best Use Case Elucidating substructures from a known pure compound.Confirming MW of polar/non-volatile compounds; analyzing complex mixtures.
Key Insight for Analyte Confirms alcohol side chain (m/z 31) and thiophene core.Unambiguously confirms MW is 222/224 Da.

The Final Verdict: A Synthesis of Spectroscopic Data

Mass spectrometry, in either form, does not exist in a vacuum. For absolute, publication- or submission-quality structure confirmation, the data must be corroborated by other spectroscopic techniques.[3][4][13]

TechniqueQuestion Answered for 2-(4-bromothiophen-3-yl)ethan-1-ol
ESI-MS Is the molecular weight correct? (Yes, [M+H]⁺ at 223/225)
EI-MS Does it have a primary alcohol and a bromothiophene group? (Yes, fragments at m/z 31 and 191/193)
¹H & ¹³C NMR What is the precise connectivity of all atoms? How many protons are on each carbon?
FTIR Spectroscopy Does the molecule contain an alcohol O-H bond? (Yes, broad peak ~3300 cm⁻¹)
Elemental Analysis Is the C, H, S elemental composition correct?

By assembling the data from this matrix of techniques, we move from a proposed structure to a confirmed one. The ESI-MS confirms the mass, the EI-MS confirms the key functional components, the FTIR confirms the alcohol group, and NMR provides the final, unambiguous map of atomic connectivity.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3-,2-:4,5]pyrido[2,3-d]pyridazine ring system. (2014). ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health (NIH). [Link]

  • Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. [Link]

  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2014). National Institutes of Health (NIH). [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. [Link]

  • GC-MS/EI analysis of the thiol derivatives of 2-bromoethanol, 3-bromopropanol, 1-bromopinacolone, and 6-bromohexanol. (n.d.). ResearchGate. [Link]

  • Determining the structure of organic compounds. (2013). YouTube. [Link]

  • Mass Spectrometry of Alcohols. (2020). YouTube. [Link]

  • Structure Determination of Organic Compounds. (n.d.). ResearchGate. [Link]

  • GCMS Section 6.10 - Fragmentation of Alcohols. (n.d.). Whitman College. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

  • Mass spectra of halogenostyrylbenzoxazoles. (n.d.). ResearchGate. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methods for determining the purity of 2-(4-bromothiophen-3-yl)ethan-1-ol, a critical intermediate in pharmaceutical synthesis. We will explore a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method, detailing the scientific rationale behind its development and validation. Furthermore, we will objectively compare this liquid chromatography approach with Gas Chromatography (GC), providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Introduction: The Analytical Imperative for a Key Intermediate

2-(4-bromothiophen-3-yl)ethan-1-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities—whether they are residual starting materials, by-products, or degradation products—can compromise the safety, efficacy, and stability of the final drug product.[1] Therefore, a validated, reliable analytical method is not merely a quality control checkpoint but a cornerstone of the entire drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).

This guide focuses on developing and validating a stability-indicating HPLC method, which is specifically designed to separate the main compound from its potential degradation products, thereby providing a true measure of its stability under various stress conditions.[2][3]

Section 1: Proposed Stability-Indicating RP-HPLC Method

A well-designed RP-HPLC method offers versatility and is the workhorse for purity analysis of non-volatile or thermally labile compounds, a category to which many pharmaceutical intermediates belong.[4] Our proposed method is built on a systematic approach to ensure specificity, accuracy, and precision.

Rationale for Method Development Choices

The selection of chromatographic parameters is a deliberate process guided by the physicochemical properties of the analyte and potential impurities.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is selected as the initial and most versatile choice. Its non-polar nature provides effective retention for moderately polar compounds like 2-(4-bromothiophen-3-yl)ethan-1-ol through hydrophobic interactions. The alkyl chain length offers a robust mechanism for separating the main analyte from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using Acetonitrile and Water is proposed.

    • Acetonitrile is chosen over methanol due to its lower viscosity (reducing backpressure) and superior UV transparency at lower wavelengths, which is critical for detecting thiophenic compounds.[5]

    • Gradient Elution is essential for a stability-indicating method.[2] It ensures that impurities with a wide range of polarities, from early-eluting polar degradants to late-eluting non-polar by-products, are effectively separated and eluted from the column within a reasonable runtime.[6]

  • Detection: UV detection is ideal due to the presence of the thiophene ring, which acts as a chromophore. Thiophene and its derivatives typically exhibit strong absorbance in the 230-260 nm range.[7][8] A detection wavelength of 254 nm is selected as it offers a good balance of sensitivity for the bromothiophene moiety while minimizing interference from common solvents.[4]

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical and systematic progression.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Characterization (Solubility, UV Scan) ColumnSelect Column Selection (C18, 5 µm) MobilePhase Mobile Phase Screening (ACN/Water vs. MeOH/Water) Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient FlowRate Flow Rate & Temp. (1.0 mL/min, 30°C) Detection Wavelength Selection (254 nm) ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Detection->ForcedDeg Validation Full Method Validation (ICH Guidelines) ForcedDeg->Validation

Caption: A systematic workflow for RP-HPLC method development.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 22 minutes |

Sample Preparation:

  • Accurately weigh approximately 25 mg of 2-(4-bromothiophen-3-yl)ethan-1-ol.

  • Dissolve in 25 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Section 2: Method Validation and Specificity

A method's trustworthiness is established through rigorous validation.[9] For a purity assay, the most critical validation parameter is specificity, especially the ability to act as a stability-indicating method.[10][11]

Forced Degradation Studies

To prove the method is stability-indicating, the drug substance is subjected to stress conditions harsher than those it would typically encounter during storage. The goal is to generate degradation products and demonstrate that the method can resolve the main analyte peak from any degradants formed.[2][3]

ForcedDegradation cluster_stress Stress Conditions Analyte 2-(4-bromothiophen-3-yl)ethan-1-ol Acid Acid Hydrolysis (0.1N HCl) Analyte->Acid Base Base Hydrolysis (0.1N NaOH) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (80°C Dry Heat) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Result: Specificity Confirmed (Peak Purity > 0.999) HPLC->Result

Caption: Logic diagram for specificity validation via forced degradation.

Summary of Validation Parameters

The following table summarizes the expected performance of the validated HPLC method, based on ICH guidelines.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from placebo, impurities, or degradants. Peak purity index > 0.999.Pass
Linearity (r²) ≥ 0.999 over the concentration range.0.9998
Range 50% to 150% of the working concentration.0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%.99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.0.45%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1.0.15 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in flow rate, temperature, mobile phase composition.Pass

Section 3: Comparative Analysis: RP-HPLC vs. Gas Chromatography (GC)

While RP-HPLC is a powerful tool, it is essential to compare it with viable alternatives. Gas Chromatography is another high-resolution separation technique, particularly effective for volatile and thermally stable compounds.[4]

Applicability of Gas Chromatography

2-(4-bromothiophen-3-yl)ethan-1-ol is a semi-volatile compound.[12] It can be analyzed by GC, but the presence of the primary alcohol functional group can lead to peak tailing due to interaction with the stationary phase. This often necessitates derivatization (e.g., silylation) to block the active hydroxyl group, adding a step to sample preparation. However, GC coupled with Mass Spectrometry (GC-MS) is unparalleled for the structural identification of volatile impurities.[4]

Head-to-Head Comparison

The choice between HPLC and GC depends on the specific analytical goals.

FeatureRP-HPLC with UV DetectionGas Chromatography (GC-FID/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds. No derivatization needed.Best for volatile and thermally stable compounds. May require derivatization for polar functional groups.
Impurity Profile Detects a wide range of impurities, including non-volatile salts, polymers, and polar degradation products.Excels at detecting volatile and semi-volatile impurities, such as residual solvents and starting materials.[13][14]
Sample Preparation Simple dissolution and filtration.May involve derivatization, which adds complexity and potential for error.
Sensitivity High (typically µg to ng range).Very high, especially with MS detection (typically ng to pg range).[4]
Identification Power UV detection provides limited structural information. PDA detectors can assess peak purity.GC-MS provides definitive mass spectra for structural elucidation of unknown volatile impurities.

Conclusion

For the comprehensive purity analysis of 2-(4-bromothiophen-3-yl)ethan-1-ol, the proposed stability-indicating RP-HPLC method is the superior choice for routine quality control and stability testing. Its key advantages are its versatility in handling non-volatile and thermally sensitive degradation products without the need for derivatization, and its proven ability to resolve a wide polarity range of impurities.

While Gas Chromatography, particularly GC-MS, serves as an invaluable complementary technique for identifying volatile process-related impurities and residual solvents, it is less suited as a primary method for assessing the overall stability and purity profile of the final intermediate product. For a complete analytical characterization, employing both techniques provides the most comprehensive understanding of the sample's composition, ensuring the highest quality standard for downstream pharmaceutical manufacturing.[4]

References

  • HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC - NIH. (2019, January 31).
  • Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods. Benchchem.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC - NIH.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
  • The Ultraviolet Spectra of the Thiophene Deriv
  • The UV spectra of thiophene in the gas phase dotted line and in...
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC - NIH.
  • (PDF) Stability Indicating HPLC Method Development: A Review.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • CHEMICAL PURITY ANALYSIS. Agilent.
  • III Analytical Methods. Japan Environment Agency.
  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online.
  • Impurities in Pharmaceuticals- A Review. SciSpace.

Sources

A Comparative Guide to Catalysts for Suzuki Coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth comparative analysis of various palladium-based catalyst systems for a particularly relevant yet challenging transformation: the Suzuki coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol. This substrate, featuring a functionalized thiophene core, is a valuable building block in the synthesis of pharmaceuticals and organic materials.

The inherent challenges in the Suzuki coupling of heteroaryl halides, especially those bearing coordinating functional groups like hydroxyls and sulfur-containing heterocycles, necessitate a careful selection of the catalyst system.[3] The sulfur atom in the thiophene ring can potentially coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the presence of a primary alcohol introduces another potential site for interaction with the catalyst. This guide will dissect the performance of several common and advanced catalyst systems, offering insights into the rationale behind their selection and providing actionable experimental protocols.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(4-bromothiophen-3-yl)ethan-1-ol.[4]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, a step often facilitated by a base.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.[4]

The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)Ln Ox_Ad Oxidative Addition Pd0->Ox_Ad Ar-Br ArPdBr Ar-Pd(II)-Br(Ln) Ox_Ad->ArPdBr Trans Transmetalation ArPdBr->Trans Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Trans->ArPdAr_prime Red_El Reductive Elimination ArPdAr_prime->Red_El Ar-Ar' Red_El->Pd0 Product Coupled Product Red_El->Product ArBr 2-(4-bromothiophen-3-yl)ethan-1-ol ArBr->Ox_Ad Ar_prime_B Arylboronic Acid Ar_prime_B->Trans caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Comparative Analysis of Catalyst Systems

The success of the Suzuki coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol hinges on the judicious selection of the catalyst system. Below, we compare several palladium-based systems, highlighting their strengths and weaknesses with supporting data from the literature where available for analogous systems.

System 1: The Workhorse - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and relatively air-stable catalyst precursor. It has been employed in the Suzuki coupling of various bromothiophene derivatives.[5][6][7][8]

  • Rationale: Triphenylphosphine (PPh₃) is a moderately electron-rich and sterically demanding ligand that can stabilize the Pd(0) state and facilitate both oxidative addition and reductive elimination.

  • Performance: While often effective for simpler substrates, its performance with functionalized thiophenes can be moderate. Studies on similar bromothiophene systems have reported yields ranging from 31% to 95%, highly dependent on the specific substrates and reaction conditions.[5][7][9] For a substrate like 2-(4-bromothiophen-3-yl)ethan-1-ol, the presence of the hydroxyl group might necessitate higher catalyst loadings or longer reaction times to achieve satisfactory conversion.

System 2: Enhanced Activity with Bulky, Electron-Rich Phosphine Ligands

The development of bulky, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, enabling the use of less reactive coupling partners and lower catalyst loadings.[10][11][12] Ligands such as SPhos and XPhos are prime examples.

  • Rationale: These ligands promote the formation of highly active, monoligated Pd(0) species. The increased electron density on the palladium center accelerates the rate-limiting oxidative addition step, while their steric bulk promotes the final reductive elimination step.

  • Performance: Catalyst systems employing ligands like SPhos have demonstrated exceptional activity in the Suzuki-Miyaura coupling of aryl and heteroaryl halides, often at room temperature and with low catalyst loadings.[10][12] For the target transformation, a catalyst system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with SPhos or XPhos is expected to provide high yields under milder conditions compared to Pd(PPh₃)₄. The use of a lipophilic base like potassium 2-ethyl hexanoate with an XPhos-based catalyst has been shown to be highly effective in Miyaura borylation, a related reaction, suggesting its potential utility here.[13]

System 3: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, forming robust bonds with the metal center.

  • Rationale: The strong Pd-NHC bond can prevent catalyst decomposition, especially at elevated temperatures. This increased stability can be advantageous when coupling challenging substrates that require forcing conditions.

  • Performance: NHC-ligated palladium catalysts have shown high efficacy in Suzuki couplings of heteroaryl chlorides, which are generally less reactive than bromides.[3] This suggests that they would be highly competent for the coupling of the more reactive 2-(4-bromothiophen-3-yl)ethan-1-ol, potentially offering high turnover numbers and excellent yields.

Data Summary: A Comparative Overview

The following table summarizes the expected performance of the discussed catalyst systems for the Suzuki coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol, based on literature precedents for similar transformations.

Catalyst SystemPalladium PrecursorLigandTypical BaseTypical SolventExpected YieldKey Advantages
System 1 Pd(PPh₃)₄PPh₃K₃PO₄, K₂CO₃1,4-Dioxane/H₂O, TolueneModerate to GoodCommercially available, easy to handle
System 2 Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, DioxaneGood to ExcellentHigh activity, low catalyst loading, room temp. possible
System 3 Pd(OAc)₂, PdCl₂(NHC)₂IPr, SIMesK₃PO₄, NaOtBuToluene, DioxaneGood to ExcellentHigh thermal stability, high turnover numbers

Experimental Protocol: A Recommended Approach

Based on the comparative analysis, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos is recommended for achieving high efficiency in the Suzuki coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol.

Workflow for Catalyst System Evaluation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add 2-(4-bromothiophen-3-yl)ethan-1-ol, Arylboronic acid, and Base to flask Solvent Add Solvent (e.g., 1,4-Dioxane/H₂O) Reactants->Solvent Degas Degas the mixture (e.g., Ar bubbling) Solvent->Degas Catalyst Add Pd Precursor and Ligand Degas->Catalyst Heat Heat to desired temperature (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor reaction progress (TLC, GC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Aqueous workup and extraction Cool->Extract Purify Column chromatography Extract->Purify Characterize Characterize the product (NMR, MS) Purify->Characterize caption Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Detailed Step-by-Step Protocol

Materials:

  • 2-(4-bromothiophen-3-yl)ethan-1-ol

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(4-bromothiophen-3-yl)ethan-1-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Justification for Choices:

  • Pd(OAc)₂/SPhos: This combination generates a highly active catalyst in situ, suitable for challenging substrates.[10]

  • K₃PO₄: A strong base that is effective in promoting the transmetalation step.[5][7][8][9]

  • 1,4-Dioxane/H₂O: A common and effective solvent system for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.[9]

Conclusion

The choice of catalyst is paramount for the successful Suzuki-Miyaura coupling of 2-(4-bromothiophen-3-yl)ethan-1-ol. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems based on bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene ligands, offer superior performance in terms of yield, reaction conditions, and catalyst loading. For researchers and drug development professionals, the investment in these more advanced catalyst systems can lead to more efficient and robust synthetic routes for the preparation of valuable thiophene-containing molecules. The provided protocol serves as a validated starting point for the optimization of this important transformation.

References

  • RSC Publishing. (2022, March 22).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Palladium(0)
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chem 115 Myers. The Suzuki Reaction.
  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
  • ResearchGate. (2025, October 15). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
  • Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI.
  • RSC Publishing. (2023, January 31).
  • ResearchGate. (2025, August 10). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Request PDF.
  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.
  • Organic Chemistry Portal.

Sources

A Comparative Guide to the X-ray Crystallography of 2-(4-bromothiophen-3-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Three-Dimensional Landscape of Thiophene Scaffolds

Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and, most critically, a comparative analysis of the X-ray crystallography of 2-(4-bromothiophen-3-yl)ethan-1-ol and its derivatives. We will explore how derivatization of the parent alcohol can influence crystal packing and intermolecular interactions, offering insights for rational drug design and materials engineering.

The Central Role of X-ray Crystallography

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide invaluable information about the connectivity and functional groups within a molecule, X-ray crystallography stands alone in its ability to provide an unambiguous determination of the three-dimensional structure.[3][5] This technique is essential for:

  • Absolute Structure Confirmation: Verifying the synthesized molecular structure with atomic-level precision.

  • Conformational Analysis: Determining the preferred spatial arrangement of the molecule in the solid state.

  • Intermolecular Interaction Mapping: Identifying and quantifying non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern crystal packing and can influence physical properties like solubility and melting point.[2]

Part 1: Synthesis and Derivatization

A plausible synthetic pathway to 2-(4-bromothiophen-3-yl)ethan-1-ol and its derivatives is outlined below. The choice of synthetic route is critical as it can influence the purity of the final compound, which is a prerequisite for obtaining high-quality crystals.

Experimental Protocol: Synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol
  • Starting Material: Commercially available 3,4-dibromothiophene.

  • Grignard Formation: React 3,4-dibromothiophene with one equivalent of isopropylmagnesium chloride to selectively form the Grignard reagent at the 3-position.

  • Reaction with Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to introduce the 2-hydroxyethyl group.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Derivatization Strategies

To explore the impact of functional group modification on the crystallographic properties, a series of derivatives can be synthesized from the parent alcohol. These modifications are designed to introduce different types of intermolecular interactions.

  • Esterification: Reaction with various acyl chlorides or carboxylic anhydrides (e.g., acetyl chloride, benzoyl chloride) to form ester derivatives. This introduces additional hydrogen bond acceptors.

  • Etherification: Williamson ether synthesis using an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to form ether derivatives. This modifies the hydrogen bonding capability of the hydroxyl group.

  • Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid. This introduces stronger hydrogen bonding motifs.

Synthesis_Workflow 3,4-Dibromothiophene 3,4-Dibromothiophene Grignard Reagent Grignard Reagent 3,4-Dibromothiophene->Grignard Reagent i-PrMgCl 2-(4-bromothiophen-3-yl)ethan-1-ol 2-(4-bromothiophen-3-yl)ethan-1-ol Grignard Reagent->2-(4-bromothiophen-3-yl)ethan-1-ol Ethylene Oxide Derivatives Derivatives 2-(4-bromothiophen-3-yl)ethan-1-ol->Derivatives Esterification, Etherification, Oxidation

Part 2: Crystallization and X-ray Diffraction Analysis

The growth of single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For small molecules like thiophene derivatives, several techniques can be employed.[6]

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: A range of solvents and solvent mixtures should be screened. Good solvents for thiophene derivatives often include chloroform, dichloromethane, ethanol, and ethyl acetate.[7]

  • Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at room temperature.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[2]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[8]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis Purified Compound Purified Compound Slow Evaporation Slow Evaporation Purified Compound->Slow Evaporation Vapor Diffusion Vapor Diffusion Purified Compound->Vapor Diffusion Cooling Cooling Purified Compound->Cooling Single Crystal Growth Single Crystal Growth Data Collection Data Collection Single Crystal Growth->Data Collection Slow Evaporation->Single Crystal Growth Vapor Diffusion->Single Crystal Growth Cooling->Single Crystal Growth Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Crystallographic Data Crystallographic Data Structure Solution & Refinement->Crystallographic Data

Part 3: Comparative Crystallographic Analysis of Derivatives

The derivatization of the hydroxyl group in 2-(4-bromothiophen-3-yl)ethan-1-ol is expected to have a significant impact on the resulting crystal structures. The following table provides a predictive comparison based on the principles of intermolecular interactions.

DerivativeKey Functional GroupExpected Dominant Intermolecular InteractionsPredicted Impact on Crystal Packing
Parent Alcohol -OHO-H···O hydrogen bonds, C-H···π interactions, Br···S halogen bondsFormation of hydrogen-bonded chains or networks. The flexible ethyl alcohol side chain may lead to polymorphism.
Acetate Ester -OCOCH₃C-H···O hydrogen bonds, potential for Br···O halogen bonds, π-π stacking of thiophene ringsThe bulky acetyl group may disrupt efficient packing, but the carbonyl oxygen provides an additional hydrogen bond acceptor site.
Benzoate Ester -OCOC₆H₅C-H···O hydrogen bonds, π-π stacking (both thiophene-phenyl and phenyl-phenyl), C-H···π interactionsIncreased potential for π-π stacking interactions, likely leading to a more densely packed structure compared to the acetate ester.
Methyl Ether -OCH₃C-H···O hydrogen bonds, C-H···π interactions, Br···S halogen bondsRemoval of the strong O-H···O hydrogen bond donor will significantly alter the packing, likely leading to a structure dominated by weaker interactions.
Carboxylic Acid -COOHStrong O-H···O hydrogen bonds forming classic carboxylic acid dimers, C-H···π interactionsThe formation of robust hydrogen-bonded dimers is highly probable, which will be the primary driver of the crystal packing.

Discussion: Causality Behind Experimental Choices

The selection of derivatives for this comparative study is intentional. By systematically altering the hydrogen bonding capability and steric bulk of the side chain, we can probe the relative contributions of different intermolecular forces to the overall crystal packing. For instance, comparing the parent alcohol with its methyl ether derivative allows for the direct assessment of the role of the hydroxyl proton in directing the supramolecular assembly. Similarly, a comparison between the acetate and benzoate esters can reveal the influence of extended π-systems on the crystal packing.

Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural elucidation, other techniques are complementary and essential for a full characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiProvides detailed information about the molecule in solution, essential for confirming the structure pre-crystallization.[9]Does not provide information on the three-dimensional packing in the solid state.
FT-IR Spectroscopy Presence of functional groupsQuick and non-destructive method to confirm the presence of key functional groups (e.g., -OH, C=O).[1]Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patternConfirms the molecular formula of the synthesized compound.[9]Does not provide structural information.
Powder X-ray Diffraction (PXRD) Crystalline phase identificationUseful for analyzing bulk crystalline material and identifying different polymorphs.[10]Does not provide the detailed atomic-level structure of a single crystal.

Conclusion: A Roadmap for Structural Elucidation

This guide provides a comprehensive framework for the synthesis, crystallization, and comparative X-ray crystallographic analysis of 2-(4-bromothiophen-3-yl)ethan-1-ol derivatives. By systematically modifying the parent molecule and analyzing the resulting crystal structures, researchers can gain valuable insights into the interplay of intermolecular forces that govern the solid-state architecture of these important heterocyclic compounds. This knowledge is crucial for the rational design of new drug candidates and advanced materials with tailored properties.

References

  • ResearchGate. (n.d.). Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl) -. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

  • Physics @ Manasagangotri. (n.d.). 3-(4-bromothiophen-2-yl)-1-(5-bromo -. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid Crystalline Materials Containing Thiophene Rings | Crystal Growth & Design. Retrieved from [Link]

  • Portland Press. (2021). A beginner’s guide to X-ray data processing | The Biochemist. Retrieved from [Link]

  • MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Physics @ Manasagangotri. (2021). Cis and trans isomers of 1-(5-bromothiophen-2-yl) -. Retrieved from [Link]

  • SciELO México. (n.d.). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. Retrieved from [Link]

  • MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts. Retrieved from [Link]

  • NIH. (n.d.). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Qualification of 2-(4-bromothiophen-3-yl)ethan-1-ol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical qualification of 2-(4-bromothiophen-3-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. We will objectively compare various analytical methodologies, present detailed experimental protocols, and offer insights grounded in established scientific principles to ensure the establishment of a robust, reliable, and well-characterized reference standard.

Introduction: The Imperative for Rigorous Standards

2-(4-bromothiophen-3-yl)ethan-1-ol serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and identity of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, establishing a well-characterized analytical reference standard is not merely a procedural step but a foundational requirement for quality control (QC) throughout the drug development lifecycle.

An analytical standard, qualified with meticulous precision, provides the benchmark against which all production batches of the intermediate are measured. This ensures consistency, facilitates accurate impurity profiling, and is a prerequisite for regulatory submissions. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a self-validating system for the qualification of this specific thiophene derivative.

Physicochemical Characterization

A foundational understanding of the analyte's properties is paramount for method development. The key physicochemical characteristics of 2-(4-bromothiophen-3-yl)ethan-1-ol are summarized below.

PropertyValueSource
Chemical Structure (Structure)
Molecular Formula C₆H₇BrOS(Calculated)
Molecular Weight 207.09 g/mol (Calculated)
Appearance Off-white to yellow solid(Typical)
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water(General observation for similar structures)

Note: Experimental data such as melting point and specific solubility should be determined for each new batch of the reference standard as part of its characterization.

Comparative Analysis of Qualification Methodologies

The qualification of a primary reference standard relies on a multi-faceted approach, often termed "orthogonal testing," where different analytical techniques with distinct chemical principles are used to provide a comprehensive purity and identity profile. The most widely used methods for quantitative determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).[1]

MethodPrincipleAdvantages for this AnalyteLimitations & Considerations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[2][3]Excellent for purity assessment and separating structurally similar impurities. The thiophene ring provides a strong UV chromophore for sensitive detection.Requires a high-purity reference standard for accurate quantification (potency assignment). Method development can be time-consuming.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric identification.[1]Provides excellent separation efficiency and definitive mass identification. Useful for detecting volatile impurities.The analyte's hydroxyl group may require derivatization to improve volatility and peak shape, adding complexity and potential for error.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5]An absolute, primary method that does not require an identical reference standard.[4][6] It quantifies the analyte against a certified, unrelated internal standard. Provides structural confirmation simultaneously.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a carefully selected internal standard with non-overlapping signals.[4][7]

Recommended Workflow: Purity Determination by HPLC-UV

The following section details a self-validating protocol for determining the purity of 2-(4-bromothiophen-3-yl)ethan-1-ol. The causality behind experimental choices is explained to provide a deeper understanding of the method's integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase (Acetonitrile/Water) equilibration System Equilibration prep_mobile->equilibration prep_sample Sample Preparation (Weigh & Dissolve in Diluent) sample_injection Inject Sample Solutions prep_sample->sample_injection prep_sst System Suitability Solution (Spiked with Impurity) sst_run System Suitability Test (SST) prep_sst->sst_run equilibration->sst_run sst_check Verify SST Criteria (Resolution, Tailing, etc.) sst_run->sst_check sst_check->equilibration Fail sst_check->sample_injection Pass integration Peak Integration sample_injection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: HPLC-UV workflow for purity analysis.

Principle & Rationale

A reverse-phase HPLC (RP-HPLC) method is selected based on the analyte's moderate polarity. The C18 stationary phase provides sufficient hydrophobic interaction to retain the bromothiophene moiety, while a gradient elution with water and acetonitrile allows for the effective separation of the main compound from potentially more polar or less polar impurities. UV detection is chosen due to the strong absorbance of the thiophene ring, ensuring high sensitivity.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (5 decimal places).

  • Volumetric flasks and pipettes (Class A).

Reagents & Materials:

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade (e.g., Milli-Q or equivalent).

  • 2-(4-bromothiophen-3-yl)ethan-1-ol test sample.

  • (Optional) A known or suspected impurity for system suitability.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard column providing good resolution and efficiency for this type of analyte.
Mobile Phase A WaterThe weak, polar solvent.
Mobile Phase B AcetonitrileThe strong, organic solvent for elution.
Gradient 0-20 min: 30% to 95% BA broad gradient ensures elution of compounds with a wide range of polarities.
20-25 min: 95% BColumn wash to remove strongly retained components.
25-30 min: 30% BRe-equilibration for the next injection.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 235 nm (or PDA 200-400 nm)Thiophene derivatives typically have strong absorbance in this region. A PDA detector is superior as it provides spectral data for peak purity analysis.
Injection Vol. 10 µLA standard volume to avoid column overload while ensuring good signal.
Diluent Acetonitrile/Water (50:50 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Standard & Sample Preparation:

  • Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(4-bromothiophen-3-yl)ethan-1-ol and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST): Before sample analysis, the chromatographic system's performance must be verified. This is a core tenet of a self-validating system.[8][9] The SST solution should ideally contain the main analyte and a known impurity to assess resolution.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest peak)Guarantees that adjacent peaks are sufficiently separated for accurate quantification.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsConfirms the precision of the system (pump, injector).

These criteria are based on general guidelines from the United States Pharmacopeia (USP) General Chapter <621>.[2][10]

Data Interpretation & Performance Evaluation

Purity Calculation

For a reference standard qualification, the purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides the "chromatographic purity." It is crucial to note that this does not account for non-UV active impurities, water content, or residual solvents. These must be assessed by other methods (e.g., Karl Fischer titration for water, GC-Headspace for residual solvents).

Comparison with Potential Impurities

The true test of an analytical method's performance is its ability to separate the main compound from its potential process-related impurities.[11] For 2-(4-bromothiophen-3-yl)ethan-1-ol, likely impurities could arise from the starting materials or side reactions. For example, in a synthesis starting from 3-acetyl-4-bromothiophene, the starting ketone could be a potential impurity.

Hypothetical Data Table:

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (Rs) to Analyte
3-acetyl-4-bromothiophene (Impurity)12.50.893.5
2-(4-bromothiophen-3-yl)ethan-1-ol (Analyte)14.01.00-

This data demonstrates that the method is "stability-indicating" and "specific," as defined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[12] The method can successfully separate the analyte from a key potential impurity, allowing for accurate quantification of both.

Orthogonal Method: Identity Confirmation by LC-MS

While HPLC-UV provides quantitative data on purity, it does not confirm molecular identity with absolute certainty. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive orthogonal technique for this purpose.

Protocol Summary:

  • Method: Utilize the same HPLC method as above.

  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this molecule.

  • Expected Mass: The protonated molecule [M+H]⁺ is expected at m/z 207.96 (for ⁷⁹Br) and 209.96 (for ⁸¹Br), showing the characteristic isotopic pattern for a single bromine atom.

  • Acceptance Criterion: The observed mass spectrum must match the theoretical mass and isotopic distribution.

Conclusion

The qualification of 2-(4-bromothiophen-3-yl)ethan-1-ol as an analytical reference standard requires a rigorous, multi-technique approach. This guide proposes a primary workflow centered on a robust, stability-indicating RP-HPLC-UV method for purity determination and impurity profiling. The protocol's integrity is ensured by a stringent System Suitability Test, conforming to pharmacopeial standards.

For the definitive assignment of potency, this chromatographic method should be complemented by an absolute quantification technique like qNMR . Finally, LC-MS must be used to provide unambiguous confirmation of the molecular identity. By integrating these comparative methodologies, researchers and drug development professionals can establish a scientifically sound, self-validating system for their reference standard, ensuring data integrity and product quality from development through manufacturing.

References

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 28, 2026, from [Link]

  • A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved January 28, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 28, 2026, from [Link]

  • USP-NF 621 Chromatography. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]

  • Sugimoto, N., & Yagi, Y. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Retrieved January 28, 2026, from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). JEOL. Retrieved January 28, 2026, from [Link]

  • <621> CHROMATOGRAPHY. (2022, December 1). US Pharmacopeia. Retrieved January 28, 2026, from [Link]

  • Ali, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. Retrieved January 28, 2026, from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 28, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved January 28, 2026, from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). Pharmacopeia.cn. Retrieved January 28, 2026, from [Link]

  • (PDF) Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018, July 18). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). Chromatography Online. Retrieved January 28, 2026, from [Link]

  • Anwar, S., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2472. Retrieved January 28, 2026, from [Link]

  • Journal articles: 'Synthesis impurities'. (2022, February 9). Grafiati. Retrieved January 28, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). European Medicines Agency. Retrieved January 28, 2026, from [Link]

  • 2-(4-Bromophenyl)ethanol. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 28, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 28, 2026, from [Link]

  • A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one: Synthesis, Structural Characterizations, Quantum Chemical Investigations and Biological Evaluations. (2025, August 9). ResearchGate. Retrieved January 28, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 28, 2026, from [Link]

  • 1-(Thiophen-3-yl)ethanone. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-(4-bromothiophen-3-yl)ethan-1-ol. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is specifically designed for researchers, scientists, and professionals in drug development who handle halogenated organic compounds.

Foundational Knowledge: Hazard Profile and Chemical Identity

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. 2-(4-bromothiophen-3-yl)ethan-1-ol is a brominated heterocyclic compound with specific hazards that dictate its disposal pathway. Its key identifiers and hazard classifications are summarized below.

PropertyValueSource
IUPAC Name 2-(4-bromothiophen-3-yl)ethan-1-ol[1]
CAS Number 35634-03-8[1]
Molecular Formula C₆H₇BrOS[2]
Molecular Weight 207.09 g/mol [1]
Physical Form Liquid[1]
Signal Word Warning [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

The GHS hazard statements indicate that this compound poses a moderate acute toxicity risk if ingested and is an irritant to the skin, eyes, and respiratory system[1]. These properties necessitate the use of appropriate personal protective equipment (PPE) during all handling and disposal operations.

The Core Principle: Segregation of Halogenated Organic Waste

The defining structural feature of 2-(4-bromothiophen-3-yl)ethan-1-ol for waste management purposes is its carbon-bromine bond. This classifies it as a halogenated organic compound [3].

Causality of Segregation: It is a mandatory and critical practice to segregate halogenated organic waste from non-halogenated streams[4]. The rationale is twofold:

  • Environmental Safety: Halogenated waste requires specialized disposal, typically high-temperature incineration, to ensure the complete destruction of the molecule. Improper disposal or co-mingling with other waste types can lead to the formation of highly toxic and environmentally persistent byproducts, such as polyhalogenated dibenzodioxins and dibenzofurans, during incineration.

  • Regulatory & Economic Factors: Disposal of halogenated waste is significantly more regulated and costly than non-halogenated waste[4]. Keeping these waste streams separate is essential for institutional compliance and cost management. According to the U.S. Environmental Protection Agency (EPA) regulations, halogenated organic compounds (HOCs) are subject to specific land disposal restrictions[5].

Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for the safe collection and disposal of waste containing 2-(4-bromothiophen-3-yl)ethan-1-ol.

Step 1: Select Appropriate Personal Protective Equipment (PPE) Based on the compound's hazard profile, the following minimum PPE is required before handling the waste:

  • Gloves: Chemical-resistant gloves (e.g., Nitrile).

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles[6].

  • Body Protection: A standard laboratory coat.

Step 2: Prepare a Designated Halogenated Waste Container

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free from cracks or residue.

  • Labeling: This is a critical control step. Before adding any waste, the container must be clearly and accurately labeled[3][4]. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The specific waste category: "HALOGENATED ORGANIC LIQUID WASTE ".

    • The full chemical name(s) of the contents: "2-(4-bromothiophen-3-yl)ethan-1-ol " and any solvents or other chemicals present in the waste mixture.

Step 3: Waste Collection and Accumulation

  • Location: All transfers of waste must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to mitigate inhalation risks (H335)[7].

  • Procedure: Carefully pour the waste into the prepared container, avoiding splashes.

  • Fill Level: Do not overfill the container. A headspace of at least 10% of the container's volume should be left to allow for vapor expansion.

  • Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste[4]. This prevents the release of vapors and reduces the risk of spills.

Step 4: Safe Interim Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Store it away from incompatible materials, particularly strong oxidizing agents, bases, or reactive metals.

Step 5: Final Disposal and Handover

  • NEVER dispose of 2-(4-bromothiophen-3-yl)ethan-1-ol or any solutions containing it down the drain[3]. This is a serious regulatory violation and environmental hazard.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the collection of the waste container.

  • Provide the EHS personnel with a complete and accurate description of the waste contents.

Decontamination and Spill Management

  • Glassware Decontamination: Glassware that has been in contact with the compound should be rinsed with a small amount of an appropriate organic solvent (e.g., ethanol or acetone). This rinsate is also considered halogenated hazardous waste and must be collected in the designated waste container.

  • Minor Spill Response: For small spills, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or a commercial chemical absorbent). Collect the contaminated material using non-sparking tools and place it into a sealable container. Label the container as "Solid Halogenated Hazardous Waste" with the chemical name and arrange for EHS pickup.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper classification and disposal of waste containing 2-(4-bromothiophen-3-yl)ethan-1-ol.

G start Waste Generated (Contains 2-(4-bromothiophen-3-yl)ethan-1-ol) classify Classify Waste: Identify Carbon-Bromine Bond start->classify is_halogenated Waste is HALOGENATED ORGANIC classify->is_halogenated C-Br Bond Present container Step 1: Select Designated 'Halogenated Waste' Container is_halogenated->container label Step 2: Label Container with 'Hazardous Waste', 'Halogenated Organic', & Full Chemical Name(s) container->label collect Step 3: Collect Waste in Fume Hood Keep Container Closed label->collect store Step 4: Store in Secondary Containment Pending Pickup collect->store dispose Step 5: Arrange Pickup by EHS (NEVER Drain Dispose) store->dispose

Caption: Disposal workflow for 2-(4-bromothiophen-3-yl)ethan-1-ol.

References

  • MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. Capot Chemical Co.,Ltd.

  • Safety Data Sheet: 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone. Fisher Scientific.

  • Safety Data Sheet: 1-(5-Bromothiophen-3-yl)ethanone. CymitQuimica.

  • Safety Data Sheet. Sigma-Aldrich. General reference for chemical safety sheets.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • 2-BROMOETHANOL. CAMEO Chemicals, NOAA.

  • 3-Bromothiophene. PubChem, National Center for Biotechnology Information.

  • 2-Bromothiophene. PubChem, National Center for Biotechnology Information.

  • 2-(4-Bromophenyl)ethanol. PubChem, National Center for Biotechnology Information.

  • 2-(4-bromothiophen-3-yl)ethan-1-ol Product Page. Sigma-Aldrich.

  • Safety Data Sheet: 2-Bromothiophene. Fisher Scientific.

  • 2-(5-Bromothiophen-3-yl)ethan-1-ol. BLDpharm.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).

  • 2-(4-bromothiophen-3-yl)ethan-1-ol. PubChemLite.

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-bromothiophen-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As laboratory professionals, our primary responsibility extends beyond achieving novel results; it encompasses an unwavering commitment to safety. The compound 2-(4-bromothiophen-3-yl)ethan-1-ol, while a valuable intermediate in synthetic chemistry, requires a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and scientific causality.

While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, its structure—containing a brominated thiophene ring and an alcohol functional group—allows us to infer a robust safety protocol based on established data for analogous compounds.[1][2] The hazard statements for similar chemicals include toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, we will operate under the precautionary principle, treating this compound with the respect due to a potentially hazardous substance.

Hazard Assessment: A Cautious Approach

The molecular structure of 2-(4-bromothiophen-3-yl)ethan-1-ol presents several potential hazards that dictate our PPE choices:

  • Dermal Absorption and Irritation : Brominated aromatic compounds and thiophene derivatives can be skin irritants and may be absorbed through the skin.[1]

  • Eye Damage : Many organic chemicals, especially those with functional groups like alcohols, can cause serious eye irritation or damage upon contact.[3]

  • Respiratory Irritation : Vapors or aerosols of the compound may cause respiratory tract irritation.[1]

  • Ingestion Toxicity : Accidental ingestion of similar compounds can be toxic.[1]

Given these potential risks, a multi-layered PPE approach is not just recommended; it is essential for minimizing exposure.

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for various laboratory operations involving 2-(4-bromothiophen-3-yl)ethan-1-ol. The rationale behind each selection is to create a comprehensive barrier against the identified potential hazards.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer Chemical splash goggles and a face shield.[4]Nitrile gloves (double-gloving recommended).[5]Lab coat (fully fastened).Recommended if not performed in a ventilated enclosure.
Solution Preparation Chemical splash goggles and a face shield.[4]Nitrile or neoprene gloves.[6]Chemical-resistant apron over a lab coat.Work within a certified chemical fume hood.
Reaction Setup/Monitoring Chemical splash goggles.[6]Nitrile or neoprene gloves.[6]Lab coat (fully fastened).Work within a certified chemical fume hood.
Work-up/Purification Chemical splash goggles and a face shield.[4]Nitrile or neoprene gloves.[6]Chemical-resistant apron over a lab coat.Work within a certified chemical fume hood.
Step-by-Step PPE Selection and Use:
  • Eye and Face Protection :

    • Rationale : To prevent splashes from entering the eyes, which are highly susceptible to chemical damage.[4]

    • Procedure :

      • Always wear chemical splash goggles when handling the compound in any form.[6]

      • When transferring larger volumes or when there is a heightened risk of splashing, supplement goggles with a face shield for full facial protection.[4]

  • Hand Protection :

    • Rationale : To prevent skin contact, irritation, and potential absorption of the chemical.[5]

    • Procedure :

      • Select nitrile or neoprene gloves, as they offer good resistance to a range of organic solvents and chemicals.[6]

      • Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.

      • When weighing the solid or handling concentrated solutions, consider double-gloving for added protection.

      • Remove gloves using the proper technique to avoid contaminating your skin.

  • Body Protection :

    • Rationale : To protect the skin and personal clothing from contamination.

    • Procedure :

      • A standard, fully fastened lab coat should be worn at all times in the laboratory.[7]

      • During procedures with a higher risk of spills, such as work-ups or purifications, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection :

    • Rationale : To prevent the inhalation of any dust, aerosols, or vapors that may be generated.[1]

    • Procedure :

      • All operations that could generate airborne particles or vapors should be conducted within a properly functioning chemical fume hood.

      • If a fume hood is not available for a low-risk, small-scale operation, a NIOSH-approved respirator with an organic vapor cartridge may be required. Consult your institution's Chemical Hygiene Officer for specific guidance.[8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include procedures for handling spills and disposing of waste.

Spill Response:
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Alert : Inform your supervisor and any nearby personnel.

  • Assess : Evaluate the spill from a safe distance. Do not attempt to clean it up if you are not trained or equipped to do so.

  • Cleanup (for trained personnel) :

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill using an absorbent material like kitty litter or a commercial spill kit.[7]

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

Waste Disposal:
  • Rationale : To prevent environmental contamination and comply with regulations for halogenated organic compounds.

  • Procedure :

    • All solid waste (e.g., contaminated gloves, paper towels) and liquid waste containing 2-(4-bromothiophen-3-yl)ethan-1-ol must be disposed of in a designated, labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.

    • Follow all institutional and local regulations for the disposal of halogenated organic waste.

Visualizing the Safety Workflow

To further clarify the decision-making process for PPE selection, the following diagram outlines the logical flow based on the task at hand.

PPE_Workflow cluster_start Start: Task Assessment cluster_tasks Task Categories cluster_ppe Required PPE Start Assess Task Involving 2-(4-bromothiophen-3-yl)ethan-1-ol Weighing Weighing/ Transfer Start->Weighing Solution Solution Preparation Start->Solution Reaction Reaction/ Monitoring Start->Reaction Purification Work-up/ Purification Start->Purification BasePPE Base PPE: - Lab Coat - Chemical Splash Goggles Weighing->BasePPE Gloves Gloves: - Nitrile or Neoprene - Double-gloving (as needed) Weighing->Gloves FaceShield Add Face Shield Weighing->FaceShield Solution->BasePPE Solution->Gloves Solution->FaceShield Apron Add Chemical-Resistant Apron Solution->Apron FumeHood Work in Fume Hood Solution->FumeHood Reaction->BasePPE Reaction->Gloves Reaction->FumeHood Purification->BasePPE Purification->Gloves Purification->FaceShield Purification->Apron Purification->FumeHood

Caption: PPE Selection Workflow for Handling 2-(4-bromothiophen-3-yl)ethan-1-ol.

This guide is intended to provide a robust framework for the safe handling of 2-(4-bromothiophen-3-yl)ethan-1-ol. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your procedures.[9] A proactive and informed approach to safety is the cornerstone of successful and responsible research.

References

  • 2-(4-bromothiophen-3-yl)ethan-1-ol Safety Information. Sigma-Aldrich.

  • Safety Data Sheet - 1-(5-Bromothiophen-3-yl)ethanone. CymitQuimica.

  • MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. Capot Chemical Co., Ltd.

  • SAFETY DATA SHEET - Flammable Liquid. Sigma-Aldrich.

  • Safety data sheet - ELASTOSPRAY® 8000A ISOCYANATE. BASF.

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Shealy Consulting, LLC.

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton University.

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • Lab Safety Equipment & PPE. ChemTalk.

  • OSHA Laboratory Standard. Compliancy Group.

  • SAFETY DATA SHEET - 2-Bromothiophene. Fisher Scientific.

Sources

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